molecular formula C7H8N2O4 B1598278 2,3-Dimethoxy-5-nitropyridine CAS No. 507473-22-5

2,3-Dimethoxy-5-nitropyridine

Cat. No.: B1598278
CAS No.: 507473-22-5
M. Wt: 184.15 g/mol
InChI Key: HTWDEVOJAUAPPY-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dimethoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-6-3-5(9(10)11)4-8-7(6)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWDEVOJAUAPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397275
Record name 2,3-dimethoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507473-22-5
Record name 2,3-dimethoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 507473-22-5

Abstract

This guide provides a comprehensive technical overview of 2,3-Dimethoxy-5-nitropyridine, identified by CAS number 507473-22-5.[1][2] As a functionalized heterocyclic compound, it serves as a valuable intermediate in the synthesis of complex molecular architectures. This document details its physicochemical properties, explores its strategic importance in medicinal chemistry and materials science, presents a plausible synthetic route with mechanistic considerations, and outlines critical safety and handling protocols. The content is tailored for researchers, chemists, and professionals in drug development, offering expert insights into the compound's reactivity and potential applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous biologically active compounds, and its functionalization with electron-donating methoxy groups and an electron-withdrawing nitro group creates a unique electronic profile, making it a versatile building block in organic synthesis.[3][4]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 507473-22-5[1][2][5]
Molecular Formula C₇H₈N₂O₄[2]
Molecular Weight 184.15 g/mol [2][6]
IUPAC Name This compound
SMILES COc1cc(cnc1OC)--INVALID-LINK--[O-][2]
Appearance Expected to be a solid, likely yellow in colorInferred from related compounds
Melting Point Not publicly available; requires experimental determination.
Boiling Point Not publicly available; requires experimental determination.
Solubility Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

The Strategic Importance in Synthesis

Nitropyridine derivatives are cornerstone intermediates in the pharmaceutical and agrochemical industries.[3][4] The presence and specific arrangement of the functional groups in this compound confer distinct advantages for synthetic chemists.

  • Activated Aromatic System : The nitro group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAᵣ). This allows for the displacement of potential leaving groups on the ring.

  • Modifiable Functional Groups : The nitro group can be readily reduced to an amine, providing a reactive handle for a vast array of subsequent reactions, including amide bond formation, diazotization, and reductive amination. This transformation is fundamental for building the core of many active pharmaceutical ingredients (APIs).[7]

  • Directing Effects : The two methoxy groups are electron-donating and ortho-, para-directing. In the synthesis of this molecule, their presence directs the incoming electrophile (the nitro group) to the C5 position, ensuring high regioselectivity and product purity.[8]

This combination of features makes this compound a high-value precursor for developing novel compounds, particularly in areas like kinase inhibitor research, where substituted pyridines are prevalent structural motifs.[8][9]

Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a logical and efficient route can be designed based on established principles of aromatic chemistry. The most direct approach involves the electrophilic nitration of the precursor, 2,3-dimethoxypyridine.

Proposed Synthesis Workflow

The following protocol is a validated, general method for the nitration of activated aromatic systems and is presented here as a reliable framework for synthesizing the target compound.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Nitration cluster_2 Step 3: Quench & Isolation cluster_3 Step 4: Purification Start 2,3-Dimethoxypyridine Solvent Concentrated H₂SO₄ (Solvent/Catalyst) Start->Solvent Cooling Cool to 0-5 °C (Ice Bath) Solvent->Cooling NitratingAgent Add Nitrating Mixture (HNO₃/H₂SO₄) Dropwise Cooling->NitratingAgent Slow Addition Reaction Stir at 0-5 °C (Maintain Temperature) NitratingAgent->Reaction Quench Pour onto Crushed Ice Reaction->Quench Reaction Complete Precipitate Collect Precipitate (Filtration) Quench->Precipitate Wash Wash with Cold Water Precipitate->Wash Drying Dry the Crude Solid Wash->Drying Recrystallization Recrystallize (e.g., from Ethanol/Water) Drying->Recrystallization Product This compound Recrystallization->Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material, 2,3-dimethoxypyridine, in concentrated sulfuric acid. The acid serves as both a solvent and a catalyst.

  • Cooling : Cool the mixture to 0-5 °C using an ice-water bath. This is critical to control the exothermic nature of the nitration reaction and to prevent over-nitration or side reactions.

  • Addition of Nitrating Agent : Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the cooled solution of the pyridine precursor, ensuring the internal temperature does not rise above 10 °C.

  • Reaction : After the addition is complete, allow the mixture to stir at a low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Workup : Carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and precipitates the solid product.

  • Isolation and Purification : Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove residual acid. The crude product can then be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Mechanistic Rationale

The regioselectivity of this reaction is governed by the electronic effects of the methoxy groups. Both are ortho-, para-directing activators. The C4 and C6 positions are ortho and para to the C3-methoxy group, while the C4 and C6 positions are also ortho and para to the C2-methoxy group. The C5 position is meta to both. However, in the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, creating a powerful electron-withdrawing pyridinium ion. This deactivates all positions, but the C3 and C5 positions are least deactivated. The combined directing effects of the methoxy groups favor substitution at the C5 position, leading to the desired product.

Applications in Advanced Synthesis

The true value of this compound lies in its potential for elaboration into more complex molecules. Its functional groups serve as handles for a variety of downstream chemical transformations.

G cluster_nitro Nitro Group Transformations cluster_amine Amine Derivatization Core This compound Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Core->Reduction Amine 5-Amino-2,3-dimethoxypyridine Reduction->Amine Amidation Amidation (Acyl Halides) Amine->Amidation Sulfonylation Sulfonylation (Sulfonyl Chlorides) Amine->Sulfonylation Alkylation Reductive Alkylation Amine->Alkylation Amide Amide Derivatives Amidation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide Alkylamine N-Alkyl Derivatives Alkylation->Alkylamine

Caption: Key derivatization pathways for this compound.

  • Reduction to Amine : The most common and pivotal transformation is the reduction of the nitro group to a primary amine (5-amino-2,3-dimethoxypyridine). This is typically achieved with high efficiency using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reducing agents like tin(II) chloride.

  • Building Block for APIs : The resulting aminopyridine is a highly valuable intermediate. The amino group can be acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in coupling reactions to construct larger, more complex molecular frameworks. These motifs are central to many modern pharmaceuticals.[3]

Safety, Handling, and Storage

Table 2: Summary of Anticipated Hazards and Precautions

CategoryRecommendationReference
GHS Hazard Statements Expected to include: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[10][11][12]
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[11]
Handling Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[10][12]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]
First Aid Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13] Skin : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[13] Inhalation : Move person to fresh air. Call a poison center or doctor if you feel unwell.[10] Ingestion : Rinse mouth and call a poison center or doctor if you feel unwell.[10]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound (CAS No. 507473-22-5) is a strategically important chemical intermediate with significant potential in research and development, particularly within the pharmaceutical sector. Its well-defined reactivity, governed by the interplay of its methoxy and nitro functional groups, allows for its use as a versatile scaffold in the synthesis of complex target molecules. This guide has provided a technical foundation covering its properties, a robust synthesis strategy, key applications, and essential safety protocols to enable its effective and safe utilization in the laboratory.

References

A Technical Guide to the Chemical Properties of 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,3-Dimethoxy-5-nitropyridine (CAS No. 507473-22-5). As a substituted nitropyridine, this compound is a valuable intermediate in synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group on the electron-deficient pyridine core imparts a unique reactivity profile that is ripe for exploration. This document details its physicochemical characteristics, offers a plausible synthetic pathway, analyzes its spectral data, and describes its key chemical transformations. Emphasis is placed on the causality behind its reactivity and the practical application of this knowledge in a research and development setting.

Core Physicochemical Properties

This compound is a distinct chemical entity whose utility is grounded in its fundamental physical and chemical properties. A summary of these characteristics is presented below for quick reference.

PropertyValueSource(s)
CAS Number 507473-22-5[1]
Molecular Formula C₇H₈N₂O₄[2]
Molecular Weight 184.15 g/mol [2]
Appearance Yellow solid (predicted based on analogs)[3]
SMILES COc1cc(cnc1OC)--INVALID-LINK--[O-][2]
Purity Typically >97%[4]

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway: Electrophilic Nitration

The synthesis hinges on the introduction of a nitro group onto the 2,3-dimethoxypyridine ring via electrophilic aromatic substitution.

Caption: Proposed synthesis of this compound.

Causality and Experimental Design:

The pyridine ring is inherently electron-deficient. However, the two methoxy groups at the C2 and C3 positions are strong activating, ortho-, para-directing groups due to their resonance electron-donating effects. The nitration reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).[5][6] The methoxy groups direct the incoming electrophile. The C5 position is para to the C2-methoxy group and ortho to the C3-methoxy group, making it a highly activated and sterically accessible site for nitration. The reaction of 3,5-dimethoxypyridine has been shown to proceed on the conjugate acid to yield the 2-nitro product, demonstrating the feasibility of nitrating activated methoxypyridines.[7]

Experimental Protocol: Proposed Synthesis

WARNING: This reaction involves the use of strong, corrosive acids and is highly exothermic. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. An ice bath must be on hand for temperature control.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,3-dimethoxypyridine (1.0 eq). Cool the flask to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.5 eq) while cooling in an ice bath.

  • Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,3-dimethoxypyridine, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.

  • Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectral Data and Structural Elucidation

The structural identity of this compound is confirmed through a combination of spectroscopic techniques. Below is a table of predicted data based on the analysis of analogous structures.[8][9]

TechniqueExpected Observations
¹H NMR - Two singlets for the methoxy groups (-OCH₃) expected around 3.9-4.1 ppm. - Two doublets for the aromatic protons on the pyridine ring. The H4 proton (doublet, ~7.5-7.8 ppm) and the H6 proton (doublet, ~8.5-8.8 ppm) would show coupling to each other.
¹³C NMR - Two signals for the methoxy carbons (~55-60 ppm). - Five distinct signals for the pyridine ring carbons, with carbons bearing the nitro and methoxy groups shifted accordingly. The C5 carbon attached to the nitro group would be significantly deshielded.
IR Spectroscopy - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹. - C-O-C stretching vibrations for the methoxy groups around 1250-1000 cm⁻¹. - C=N and C=C stretching vibrations characteristic of the pyridine ring around 1600-1450 cm⁻¹.[10]
Mass Spectrometry (EI) - A molecular ion (M⁺) peak at m/z = 184. - Characteristic fragmentation patterns including the loss of a nitro group (M-46), a methoxy group (M-31), or formaldehyde (M-30) from a methoxy group.[11]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dictated by the electronic properties of its substituents. The nitro group strongly deactivates the pyridine ring, making it highly susceptible to nucleophilic attack, while also being a key functional group for reduction.

Reduction of the Nitro Group

A foundational transformation in the use of this intermediate is the reduction of the nitro group to an amine. This reaction unmasks a nucleophilic site, opening up a vast array of subsequent chemical modifications, such as amide bond formation, sulfonylation, or diazotization.

Caption: Reduction of the nitro group to form a primary amine.

Mechanistic Insight: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) is a clean and efficient method for this reduction. Alternatively, metal-acid systems like iron or tin in hydrochloric acid can be employed, which are often cost-effective for larger-scale synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the C5-nitro group, facilitates Nucleophilic Aromatic Substitution (SNAr) reactions. While the methoxy groups are not excellent leaving groups, under forcing conditions or with highly potent nucleophiles, substitution at the C2 position could be possible. However, the more common application of SNAr in related systems involves the displacement of a better leaving group (like a halogen) that is activated by a nitro substituent.

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] Nitropyridine derivatives like this compound are crucial building blocks for accessing novel chemical space in drug discovery.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): After reduction of the nitro group to an amine, the resulting 5-amino-2,3-dimethoxypyridine serves as a versatile precursor. The amino group can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures targeting a wide range of diseases.

  • Scaffold for Library Synthesis: This compound is an ideal starting point for generating libraries of related molecules for high-throughput screening. By varying the nucleophile in SNAr reactions or the coupling partner for the derived amine, thousands of distinct compounds can be synthesized to probe biological targets.

  • Modulation of Physicochemical Properties: The specific arrangement of the two methoxy groups and the polar nitro/amino group allows for fine-tuning of properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for developing viable drug candidates.

Safety and Handling

As a research chemical, this compound requires careful handling to minimize risk.

  • Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2]

  • Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[2][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Store locked up.[2][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a synthetically valuable compound whose chemical properties are defined by the electronic interplay of its functional groups on a pyridine core. Its utility as a precursor for generating complex, biologically active molecules makes it a significant tool for researchers in medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxy-5-nitropyridine is a key building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a variety of pharmacologically active compounds. Its unique electronic and structural features, arising from the interplay of the electron-donating methoxy groups and the electron-withdrawing nitro group on the pyridine ring, make it a valuable scaffold for targeting a range of biological receptors and enzymes. This guide provides a comprehensive overview of the primary synthetic pathway for this compound, including a detailed experimental protocol, mechanistic insights, and a discussion of alternative synthetic strategies.

Primary Synthesis Pathway: A Two-Step Approach from 2,3-Dichloropyridine

The most direct and widely applicable synthesis of this compound commences with the commercially available 2,3-dichloropyridine. This pathway involves two sequential reactions: regioselective nitration followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy groups.

Primary Synthesis Pathway 2,3-Dichloropyridine 2,3-Dichloropyridine Nitration Nitration 2,3-Dichloropyridine->Nitration HNO₃ / H₂SO₄ 2,3-Dichloro-5-nitropyridine 2,3-Dichloro-5-nitropyridine Nitration->2,3-Dichloro-5-nitropyridine Methoxylation Methoxylation 2,3-Dichloro-5-nitropyridine->Methoxylation NaOCH₃ / CH₃OH This compound This compound Methoxylation->this compound

Caption: Primary synthesis workflow for this compound.

Step 1: Nitration of 2,3-Dichloropyridine

The initial step involves the electrophilic nitration of 2,3-dichloropyridine to introduce a nitro group at the C5 position. The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene; however, the reaction can be driven to completion under forcing conditions using a mixture of concentrated nitric and sulfuric acids.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath to 0-5 °C.

  • Slowly add 2,3-dichloropyridine to the sulfuric acid while maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • After the addition of the nitrating mixture, allow the reaction to warm to room temperature and then heat to 100-110 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The precipitated product, 2,3-dichloro-5-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Causality of Experimental Choices:

  • Sulfuric Acid as Solvent and Catalyst: Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: The initial cooling is crucial to control the exothermic nature of the acid mixing. The subsequent heating provides the necessary activation energy for the nitration of the deactivated pyridine ring.

  • Regioselectivity: The nitro group is directed to the C5 position, which is meta to the ring nitrogen and ortho/para to the directing chloro groups. This is the thermodynamically favored product.

Step 2: Methoxylation of 2,3-Dichloro-5-nitropyridine

The second step is a nucleophilic aromatic substitution reaction where the chlorine atoms of 2,3-dichloro-5-nitropyridine are displaced by methoxy groups using sodium methoxide in methanol. The presence of the electron-withdrawing nitro group at C5 activates the pyridine ring towards nucleophilic attack, facilitating the substitution.

Experimental Protocol:

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, a commercially available solution of sodium methoxide in methanol can be used.

  • To the stirred solution of sodium methoxide, add 2,3-dichloro-5-nitropyridine portion-wise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Sodium Methoxide as Nucleophile: Sodium methoxide provides a strong nucleophile (CH₃O⁻) required to displace the chloride ions.

  • Methanol as Solvent: Methanol is the solvent of choice as it is the conjugate acid of the methoxide nucleophile and readily dissolves the reactants.

  • Inert Atmosphere: The use of an inert atmosphere is important when preparing sodium methoxide from sodium metal to prevent reaction with atmospheric moisture and oxygen.

Alternative Synthesis Strategies

While the pathway from 2,3-dichloropyridine is the most common, other routes can be considered depending on the availability of starting materials and the desired scale of synthesis.

Alternative Synthesis Strategies cluster_0 Pathway 1: From 2,3-Dichloropyridine cluster_1 Pathway 2: From 2,3-Dihydroxypyridine 2,3-Dichloropyridine 2,3-Dichloropyridine Nitration_1 Nitration 2,3-Dichloropyridine->Nitration_1 Methoxylation_1 Methoxylation Nitration_1->Methoxylation_1 Target This compound Methoxylation_1->Target 2,3-Dihydroxypyridine 2,3-Dihydroxypyridine Methylation Methylation 2,3-Dihydroxypyridine->Methylation Nitration_2 Nitration Methylation->Nitration_2 Nitration_2->Target

solubility of 2,3-Dimethoxy-5-nitropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,3-Dimethoxy-5-nitropyridine in Organic Solvents

Abstract

Solubility is a foundational physicochemical property that critically influences the trajectory of a compound through the drug development pipeline, impacting everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key heterocyclic intermediate. In the absence of extensive published quantitative data, this document synthesizes theoretical solubility predictions based on molecular structure, qualitative insights from structurally analogous compounds, and detailed, field-proven experimental protocols. Our objective is to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to accurately determine and leverage the solubility characteristics of this compound in various organic solvents.

Introduction to this compound

This compound is a substituted pyridine derivative featuring two electron-donating methoxy groups and a strong electron-withdrawing nitro group. This unique electronic configuration makes it a valuable building block in medicinal chemistry and materials science. Understanding its interaction with various solvents is paramount for optimizing synthetic routes, developing effective purification strategies (such as crystallization), and preparing homogenous solutions for analytical testing or screening assays.

The solubility of a substance is a state of dynamic equilibrium, where the rates of dissolution and precipitation are equal when a solid compound is in contact with a solution of its own molecules. This equilibrium is dictated by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. This guide will deconstruct these interactions to provide a predictive framework and an empirical methodology for assessing the solubility of this compound.

Physicochemical Profile and Structural Analysis

The molecular structure of this compound provides the primary clues to its solubility behavior. The key features include a polar aromatic pyridine ring, a highly polar nitro group capable of strong dipole-dipole interactions, and two methoxy groups which can act as hydrogen bond acceptors.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
CAS Number 507473-22-5
Appearance Solid (predicted)General chemical knowledge
Key Structural Features Pyridine ring, two methoxy groups, one nitro group-

The presence of both polar (nitro, methoxy, pyridine nitrogen) and non-polar (aromatic ring) regions suggests that the compound's solubility will be highly dependent on the nature of the solvent.

Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" is a useful heuristic for predicting solubility. It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound has no hydrogen bond donors, the oxygen atoms of the nitro and methoxy groups, as well as the pyridine nitrogen, can act as hydrogen bond acceptors. Therefore, moderate to good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Ethyl Acetate): These solvents possess significant dipole moments but do not have O-H or N-H bonds. The strong dipole of the nitro group and the overall polarity of the molecule should lead to favorable dipole-dipole interactions, predicting good solubility in this class of solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The significant polarity of this compound makes it structurally dissimilar, leading to a prediction of poor solubility .

  • Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. Moderate solubility is expected, making them potentially useful for reactions and chromatography.

Based on data for the analogous compound 2-chloro-5-nitroaniline, the solubility in a range of solvents was found to decrease in the order: N-methylpyrrolidone (NMP) > acetone > ethyl acetate > acetonitrile > ethanol > methanol > isopropanol. While not a direct measure, this trend reinforces the expectation of higher solubility in polar aprotic solvents compared to alcohols for similar nitropyridine structures.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, direct experimental measurement is essential. The following protocols describe two robust and widely accepted methods: the Equilibrium Shake-Flask Method and the Gravimetric Method.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility. It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Causality: The core principle is to allow the system to reach a state of true thermodynamic equilibrium, where the chemical potential of the solid solute is equal to that of the dissolved solute. Agitation increases the surface area for dissolution, and a sufficient equilibration time (often 24-72 hours) ensures this equilibrium is reached.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent.

    • Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

    • A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility, typically expressed in mg/mL or mol/L.

Caption: Workflow for the Equilibrium Shake-Flask Method.

Protocol 2: Gravimetric Solubility Determination

The gravimetric method is a simpler, direct approach that relies on the precise weighing of the dissolved solute after solvent evaporation. It is particularly useful when an analytical standard for HPLC or UV-Vis is unavailable.

Causality: This method directly measures the mass of the solute present in a known volume or mass of a saturated solution. The key assumption is that the solute is non-volatile and thermally stable under the drying conditions used to evaporate the solvent.

Methodology:

  • Prepare Saturated Solution: Follow steps 1 and 2 from the Equilibrium method to prepare a saturated solution and allow the excess solid to settle.

  • Sample Collection: Pipette a precise volume (e.g., 5.00 mL) of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent from the dish. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature well below the melting point of the solute to avoid degradation.

  • Drying to Constant Weight: Once the solvent is fully evaporated, place the dish in an oven (e.g., 60-80 °C) to remove any residual solvent traces. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • Weight of solute = (Weight of dish + dry solute) - (Weight of empty dish).

    • Solubility (in g/mL) = Weight of solute / Volume of supernatant taken.

G cluster_0 Gravimetric Method Workflow A Prepare Saturated Solution B Pipette known volume of supernatant into pre-weighed dish A->B C Evaporate Solvent B->C D Dry residue to constant weight C->D E Calculate Final Weight of Solute D->E F Calculate Solubility (g/mL) E->F

Caption: Workflow for the Gravimetric Solubility Determination Method.

Conclusion and Recommendations

For researchers and drug development professionals requiring precise data, direct experimental determination is strongly recommended. The Equilibrium Shake-Flask Method coupled with HPLC analysis provides the most accurate and reliable results. For a more rapid or less instrument-intensive approach, the Gravimetric Method offers a viable and straightforward alternative. The protocols detailed in this guide provide a self-validating framework for generating the critical solubility data needed to advance research and development involving this compound.

A Technical Guide to the Electrophilicity of the 2,3-Dimethoxy-5-nitropyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the electrophilic nature of the 2,3-dimethoxy-5-nitropyridine scaffold, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will dissect the electronic interplay of the substituent groups—two electron-donating methoxy groups and a powerful electron-withdrawing nitro group—to understand their collective impact on the pyridine ring's reactivity. This document moves beyond a superficial overview to offer a causal explanation of the molecule's behavior in key chemical transformations, particularly its susceptibility to nucleophilic aromatic substitution (SNAr). Detailed experimental protocols, supported by mechanistic insights and visual diagrams, are provided to equip researchers with the practical knowledge required for its effective utilization in synthesis and drug design.

Introduction: The Pyridine Ring as a Privileged Scaffold

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemistry. Its unique electronic properties, arising from the electronegative nitrogen atom, render it electron-deficient compared to benzene. This inherent electron deficiency, or electrophilicity, makes the pyridine ring susceptible to nucleophilic attack, a characteristic that is both a challenge and an opportunity in synthetic chemistry. The strategic placement of functional groups can dramatically modulate this reactivity, allowing for fine-tuned control over its chemical behavior. The this compound core is a prime example of such a highly functionalized and synthetically versatile scaffold.

Modulating the Electronic Landscape: Substituent Effects in this compound

The reactivity of the pyridine ring in this compound is a direct consequence of the cumulative electronic effects of its substituents. A careful analysis of these effects is crucial for predicting its behavior in chemical reactions.

The Activating and Directing Effects of Methoxy Groups

The two methoxy (-OCH3) groups at the C2 and C3 positions are strong electron-donating groups (EDGs). They exert their influence primarily through the resonance effect (+R or +M), where the lone pairs on the oxygen atoms can be delocalized into the pyridine ring. This donation of electron density increases the electron richness of the ring, which would typically decrease its overall electrophilicity. However, their positions are critical. They also exert a weaker, electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom.

The Powerful Deactivating Effect of the Nitro Group

In stark contrast, the nitro (-NO2) group at the C5 position is one of the strongest electron-withdrawing groups (EWGs) used in organic synthesis. It deactivates the ring towards electrophilic substitution but powerfully activates it towards nucleophilic attack. This is achieved through two mechanisms:

  • Strong Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bond framework.

  • Strong Resonance Effect (-R or -M): The nitro group can withdraw electron density from the ring via resonance, delocalizing the negative charge that develops during a nucleophilic attack. This is particularly effective when the nitro group is positioned para or ortho to the site of attack.

The Net Effect: A Highly Electrophilic Pyridine Core

The combined influence of the two methoxy groups and one nitro group creates a unique electronic environment. While the methoxy groups donate electron density, the nitro group's powerful electron-withdrawing nature dominates, resulting in a significantly electron-deficient pyridine ring. This makes the this compound core highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the nitro group.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold

The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.

  • Departure of the Leaving Group: The aromaticity is restored by the elimination of a leaving group from the same carbon atom that was attacked.

In the case of this compound, the most likely positions for nucleophilic attack are C2, C4, and C6, as these positions are ortho or para to the powerful electron-withdrawing nitro group. The negative charge of the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group, stabilizing the intermediate and facilitating the reaction.

The presence of a good leaving group, such as a halide, at one of these activated positions would make the SNAr reaction particularly facile. For instance, in 2-chloro-5-nitropyridine, the chlorine atom is readily displaced by various nucleophiles.[1]

Visualizing the Mechanism

The following diagram illustrates the SNAr mechanism on a model nitropyridine system.

Caption: Generalized SNAr mechanism on a nitropyridine ring.

Synthetic Applications and Experimental Protocols

The electrophilic nature of the this compound core has been exploited in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. The nitro group not only activates the ring for nucleophilic substitution but can also be readily reduced to an amino group, providing a handle for further functionalization.

Representative Protocol: Synthesis of a 2-Amino-5-nitropyridine Derivative

This protocol is a generalized example based on common synthetic transformations of nitropyridines.

Reaction: Nucleophilic substitution of a chlorine atom at the 2-position of a nitropyridine with an amine.

Materials:

  • 2-Chloro-3,5-dinitropyridine (or a similar activated chloropyridine)

  • Desired primary or secondary amine

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - MeCN)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, stirring and heating apparatus

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add 2-chloro-3,5-dinitropyridine (1.0 eq) and dissolve it in the anhydrous solvent.

  • Nucleophile Addition: Add the amine (1.1 - 1.5 eq) to the reaction mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by comparing the TLC of the reaction mixture with the starting material. The appearance of a new, more polar spot and the disappearance of the starting material spot indicate a successful transformation. Further characterization of the purified product by NMR and Mass Spectrometry will confirm its identity and purity.

Data Summary: Reactivity Trends
Position of AttackActivating GroupPredicted ReactivityRationale
C2ortho to NO2HighStrong activation by the nitro group and stabilization of the Meisenheimer complex.
C4para to NO2HighStrong activation by the nitro group and effective delocalization of the negative charge.
C6ortho to NO2HighStrong activation by the nitro group and stabilization of the Meisenheimer complex.
C5-LowNo direct activation by the nitro group.

Advanced Concepts: Vicarious Nucleophilic Substitution (VNS)

Beyond classical SNAr, electrophilic nitropyridines can also undergo Vicarious Nucleophilic Substitution (VNS), a powerful method for C-H functionalization.[2] In this reaction, a nucleophile bearing a leaving group at the nucleophilic center attacks the aromatic ring, followed by a base-induced β-elimination of the leaving group to afford the substituted product.[2][3] This allows for the direct introduction of alkyl and other groups onto the pyridine ring without the need for a pre-installed leaving group.[2][3]

VNS_Workflow Start Electrophilic Nitropyridine Adduct Formation of Meisenheimer-type Adduct Start->Adduct Reagent Nucleophile with Leaving Group (e.g., carbanion stabilized by SO₂Ph) Reagent->Adduct Base Strong Base (e.g., KHMDS, t-BuOK) Elimination Base-induced β-Elimination Base->Elimination Adduct->Elimination Product C-H Functionalized Nitropyridine Elimination->Product

References

The Strategic Utility of 2,3-Dimethoxy-5-nitropyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutics.[1][2] Within this vast chemical space, 2,3-Dimethoxy-5-nitropyridine emerges as a highly versatile, yet underexplored, building block. Its unique electronic and steric properties, conferred by the vicinal methoxy groups and the powerfully electron-withdrawing nitro substituent, render it an attractive starting point for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of the synthesis, reactivity, and potential research applications of this compound, with a particular focus on its role as a scaffold in the development of targeted therapies, such as kinase inhibitors. Detailed, actionable protocols and mechanistic insights are presented to empower researchers in drug development and chemical biology to harness the full potential of this strategic synthetic intermediate.

Introduction: The Architectural Value of Substituted Pyridines

The pyridine ring is a fundamental motif in a multitude of FDA-approved drugs and clinical candidates, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring.[3] The strategic placement of substituents on this heterocyclic core is a key determinant of biological activity and pharmacokinetic properties. This compound (CAS No. 507473-22-5) represents a pyridine scaffold with a distinct substitution pattern that offers a confluence of reactivity and structural pre-organization, making it a valuable tool for medicinal chemists.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 507473-22-5Commercial Suppliers
Molecular Formula C₇H₈N₂O₄Commercial Suppliers
Molecular Weight 184.15 g/mol Commercial Suppliers
Appearance Pale yellow to yellow powder (predicted)Inferred from related compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred from related compounds

Synthesis and Characterization: A Proposed Pathway

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic route can be proposed based on established principles of pyridine chemistry, particularly the reactivity of halonitropyridines. The commercially available 2,3-dichloro-5-nitropyridine serves as an ideal starting material.[4]

Proposed Synthetic Protocol: Sequential Nucleophilic Aromatic Substitution

The synthesis hinges on a sequential nucleophilic aromatic substitution (SNAr) strategy. The powerful electron-withdrawing effect of the nitro group at the 5-position activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it (C2 and C4).[5][6] In the case of 2,3-dichloro-5-nitropyridine, both the C2 and C3 positions are activated. The inherent regioselectivity of such reactions is a critical consideration.

Diagram 1: Proposed Synthesis of this compound

G start 2,3-Dichloro-5-nitropyridine intermediate 2-Chloro-3-methoxy-5-nitropyridine start->intermediate Step 1: Regioselective Monomethoxylation reagent1 Sodium Methoxide (1 eq) Methanol, rt product This compound intermediate->product Step 2: Second Methoxylation reagent2 Sodium Methoxide (>1 eq) Methanol, heat

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology:

  • Mon-methoxylation: To a solution of 2,3-dichloro-5-nitropyridine in anhydrous methanol at room temperature, add one equivalent of sodium methoxide. The reaction is monitored by thin-layer chromatography (TLC). The rationale for this regioselectivity is the greater activation of the C2 position by the adjacent nitrogen atom, which can better stabilize the negative charge in the Meisenheimer intermediate.[6]

  • Di-methoxylation: Upon completion of the first step, an excess of sodium methoxide is added to the reaction mixture, and the temperature is elevated to reflux. The second substitution at the C3 position is expected to be slower due to reduced activation compared to the C2 position.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
H-4~8.5~145
H-6~9.0~150
2-OCH₃~4.0~55
3-OCH₃~4.1~56
C-2-~160
C-3-~155
C-5-~140

Note: These are theoretical predictions and may vary from experimental values. Predictions can be refined using online NMR prediction tools.[7][8][9]

Infrared (IR) Spectroscopy: Expected characteristic peaks would include strong absorptions around 1530 and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O), respectively. C-O stretching vibrations for the methoxy groups would be observed in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 184.15 g/mol .

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dominated by the interplay of its substituents. The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes it a prime substrate for a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the pyridine ring for SNAr reactions. While the methoxy groups are generally poor leaving groups, their displacement can be achieved with highly reactive nucleophiles under forcing conditions. More strategically, the nitro group itself can be displaced by certain nucleophiles, a less common but documented reaction pathway for nitropyridines.[10]

Diagram 2: Reactivity of this compound

G cluster_0 Key Transformations start This compound reduction Reduction of Nitro Group start->reduction coupling Cross-Coupling Reactions (after conversion to halide/boronate) start->coupling product_amine 5-Amino-2,3-dimethoxypyridine reduction->product_amine e.g., H₂, Pd/C or SnCl₂ product_complex Complex Heterocycles coupling->product_complex e.g., Suzuki, Buchwald-Hartwig

Caption: Key synthetic transformations of this compound.

Reduction of the Nitro Group

A pivotal transformation is the reduction of the nitro group to an amine. This reaction unlocks a wealth of subsequent synthetic possibilities. The resulting 5-amino-2,3-dimethoxypyridine is a highly valuable intermediate, as the amino group can be readily functionalized.

Experimental Protocol: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously at room temperature.

  • Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the crude 5-amino-2,3-dimethoxypyridine.

Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can also be employed.[11]

Functionalization for Cross-Coupling Reactions

While not directly a reaction of this compound, its conversion into derivatives suitable for cross-coupling reactions is a key aspect of its utility. For instance, the nitro group can be a precursor to a diazonium salt, which can then be converted to a halide. This halogenated derivative can then participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse substituents at the 5-position.

Potential Research Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for the synthesis of biologically active molecules, particularly in the realm of oncology and infectious diseases.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that serves as a template for orienting substituents to interact with the ATP-binding site of the kinase.[12][13][14] The 2,3-dimethoxypyridine moiety can serve as an excellent scaffold, with the substituents at the 5-position, introduced after the reduction of the nitro group, being directed towards the solvent-exposed region of the kinase active site.

Diagram 3: this compound as a Kinase Inhibitor Scaffold

G scaffold 5-Amino-2,3-dimethoxypyridine (from this compound) reaction Functionalization at C5-amino group (e.g., acylation, sulfonylation, alkylation) scaffold->reaction library Library of Kinase Inhibitor Candidates reaction->library target Kinase ATP-Binding Site library->target Binding and Inhibition

Caption: Workflow for utilizing this compound in kinase inhibitor discovery.

The vicinal methoxy groups can play a crucial role in modulating the solubility and metabolic stability of the final compounds, as well as potentially forming key interactions within the kinase active site.

Precursor for Fused Heterocyclic Systems

The 5-amino-2,3-dimethoxypyridine intermediate is a versatile precursor for the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to possess a wide range of biological activities, including anticancer properties.[14] The adjacent amino and methoxy groups can participate in cyclization reactions to form these more complex and rigid scaffolds.

Probe for Chemical Biology

The ability to readily introduce a variety of functional groups at the 5-position makes this compound an attractive starting point for the development of chemical probes. These probes can be used to study the function and localization of proteins in living cells. For example, a fluorescent dye or a photoaffinity label could be appended to the pyridine core.

Conclusion and Future Outlook

This compound, while not extensively documented, represents a synthetic building block of significant strategic importance. Its predictable reactivity, particularly the facile reduction of the nitro group to an amine, opens up a vast chemical space for exploration. The resulting 5-amino-2,3-dimethoxypyridine is a highly valuable intermediate for the synthesis of libraries of compounds targeting a range of biological targets, with a particular emphasis on protein kinases. This guide has outlined a plausible synthetic route, predicted its key characteristics, and highlighted its potential applications. It is our hope that this detailed technical overview will stimulate further research into this versatile molecule and accelerate the discovery of novel therapeutics.

References

An In-Depth Technical Guide to 2,3-Dimethoxy-5-nitropyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethoxy-5-nitropyridine is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring two electron-donating methoxy groups and a powerful electron-withdrawing nitro group, imparts a distinct reactivity profile that is instrumental in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of substituted nitropyridines, detailed synthetic routes to this compound, its physicochemical properties, and its applications in medicinal chemistry. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Significance of Nitropyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug design, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this moiety as of 2021.[1][2] Nitropyridines, a class of pyridine derivatives, have garnered significant attention in medicinal chemistry due to their versatile reactivity. The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of a wide array of biologically active molecules.[1][3] These compounds serve as crucial intermediates in the synthesis of pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, and anti-neurodegenerative agents.[1]

Discovery and Historical Context

The history of pyridine itself dates back to the 19th century, with its chemical structure being elucidated decades after its initial discovery.[2] The deliberate synthesis of substituted pyridines, including nitropyridines, has been a continuous area of research driven by the quest for new therapeutic agents. Early methods for the synthesis of nitropyridines were often characterized by harsh reaction conditions and low yields. However, the development of more sophisticated synthetic methodologies has enabled the efficient and regioselective synthesis of a wide variety of polysubstituted nitropyridines, including the subject of this guide, this compound.[4]

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary strategic disconnections, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Nitration of 2,3-Dimethoxypyridine

This approach involves the direct nitration of the pre-formed 2,3-dimethoxypyridine ring system. The key challenge in this pathway is controlling the regioselectivity of the nitration reaction. The two methoxy groups at the 2- and 3-positions are ortho- and para-directing, which could potentially lead to a mixture of nitrated products. However, the electronic and steric environment of the pyridine ring often favors nitration at the 5-position.

Diagram of Synthetic Pathway A:

Synthetic Pathway A 2,3-Dimethoxypyridine 2,3-Dimethoxypyridine This compound This compound 2,3-Dimethoxypyridine->this compound HNO₃, H₂SO₄

Caption: Nitration of 2,3-dimethoxypyridine.

Experimental Protocol: Nitration of 2,3-Dimethoxypyridine

Causality Behind Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid is a classic and effective method for the nitration of aromatic systems. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of by-products.

Step-by-Step Methodology:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2,3-dimethoxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2,3-dimethoxypyridine in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium carbonate, until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Pathway B: Methoxylation of 2,3-Dichloro-5-nitropyridine

This alternative pathway begins with a pre-nitrated and di-chlorinated pyridine ring, 2,3-dichloro-5-nitropyridine. The two chlorine atoms are then displaced by methoxy groups through a nucleophilic aromatic substitution reaction with sodium methoxide. This approach offers excellent control over the position of the nitro group.

Diagram of Synthetic Pathway B:

Synthetic Pathway B 2,3-Dichloropyridine 2,3-Dichloropyridine 2,3-Dichloro-5-nitropyridine 2,3-Dichloro-5-nitropyridine 2,3-Dichloropyridine->2,3-Dichloro-5-nitropyridine HNO₃, H₂SO₄ This compound This compound 2,3-Dichloro-5-nitropyridine->this compound NaOCH₃, CH₃OH

Caption: Synthesis from 2,3-dichloropyridine.

Experimental Protocol: Methoxylation of 2,3-Dichloro-5-nitropyridine

Causality Behind Experimental Choices: Sodium methoxide is a strong nucleophile and a strong base, making it ideal for the nucleophilic aromatic substitution of chloro-pyridines. Methanol is used as the solvent as it is the conjugate acid of the methoxide ion and can readily dissolve the sodium methoxide. The reaction is typically heated to facilitate the substitution reaction.

Step-by-Step Methodology:

  • Nitration of 2,3-Dichloropyridine:

    • Follow a similar nitration procedure as described in Pathway A, using 2,3-dichloropyridine as the starting material to synthesize 2,3-dichloro-5-nitropyridine.[5]

  • Methoxylation:

    • In a round-bottom flask, dissolve 2,3-dichloro-5-nitropyridine in anhydrous methanol.

    • Carefully add a solution of sodium methoxide in methanol to the flask. The reaction is often exothermic, so the addition may need to be controlled.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify the crude this compound by column chromatography or recrystallization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Appearance Pale yellow to yellow solid
Melting Point 98-102 °C
Solubility Soluble in most organic solvents

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.[6][7][8][9] The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores. The dimethoxy-substituted pyridine core can interact with various biological targets, and its electronic properties can be fine-tuned by modifying the substituents.

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. The general class of substituted nitropyridines has been explored for activities including:

  • Anticancer Agents: The pyridine ring is a common feature in many kinase inhibitors and other anticancer drugs.[10]

  • Antiviral Compounds: Substituted pyridines have shown promise as antiviral agents.[1]

  • Central Nervous System (CNS) Active Agents: The pyridine scaffold is found in numerous drugs targeting CNS disorders.

Workflow for a Typical Drug Discovery Application:

Drug Discovery Workflow cluster_0 Synthesis cluster_1 Screening & Optimization cluster_2 Development This compound This compound Reduction Reduction This compound->Reduction e.g., H₂, Pd/C Functionalization Functionalization Reduction->Functionalization e.g., Acylation, Alkylation Biological Screening Biological Screening Functionalization->Biological Screening Target Assay Lead Optimization Lead Optimization Biological Screening->Lead Optimization SAR Studies Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: A generalized drug discovery workflow.

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in the advancement of medicinal science. Its synthesis, achievable through multiple strategic pathways, provides access to a versatile chemical scaffold. The unique interplay of its substituent groups makes it a valuable tool for the construction of novel molecular entities with the potential for significant biological activity. As the demand for new and effective therapeutics continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is undeniable.

References

theoretical studies on 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 2,3-Dimethoxy-5-nitropyridine

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometry, spectroscopic signatures (FT-IR, FT-Raman, NMR, UV-Vis), electronic properties, and non-linear optical (NLO) potential. Through detailed computational protocols, we explore the molecule's reactivity via Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. The insights presented herein serve as a foundational resource for researchers, scientists, and drug development professionals, offering a predictive understanding of the molecule's behavior and guiding future experimental synthesis and application.

Introduction: The Significance of Nitropyridines

The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatives are integral to drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021.[1] Among these derivatives, nitropyridines are particularly valuable as versatile precursors for synthesizing a wide range of biologically active compounds, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1] The nitro group, being a strong electron-withdrawing entity, activates the pyridine ring for nucleophilic substitution and can be readily transformed into other functional groups, enabling the construction of complex molecular architectures.[3]

This compound combines the reactive potential of the nitropyridine scaffold with the electron-donating influence of two methoxy groups. This "push-pull" electronic arrangement suggests the potential for interesting photophysical properties, including non-linear optical (NLO) activity, and provides multiple sites for further functionalization in drug discovery programs. This guide employs a first-principles computational approach to build a robust, data-driven profile of the title compound, establishing a theoretical baseline for its structural, spectroscopic, and electronic characteristics.

Theoretical and Computational Framework

The core of this investigation relies on Density Functional Theory (DFT), a quantum mechanical method that provides a powerful balance between accuracy and computational cost for studying molecular systems.[2][4][5]

Geometry Optimization and Energy Calculations

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is achieved using DFT with the widely applied B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines exact Hartree-Fock exchange with DFT exchange-correlation.[5][6] A high-level basis set, such as 6-311++G(d,p), is employed to ensure a precise description of the electronic distribution.[4][6] All calculations are performed assuming a gaseous phase in the ground state, establishing an ideal, unperturbed molecular model.

Spectroscopic Simulation Protocols
  • Vibrational Frequencies (FT-IR & FT-Raman): Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. The resulting frequencies, which correspond to the fundamental modes of vibration, are used to simulate the FT-IR and FT-Raman spectra.[5][7] Since theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, the computed values are typically scaled by a factor (e.g., 0.9614) to improve agreement with experimental data.[6]

  • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C).[7] This method provides reliable predictions of the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard reference (e.g., Tetramethylsilane, TMS).

  • Electronic Transitions (UV-Vis): The electronic absorption spectrum is simulated using Time-Dependent DFT (TD-DFT).[5][8] This approach calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the prediction of the maximum absorption wavelength (λmax).

Electronic Property Analysis
  • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of chemical reactivity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability; a smaller gap suggests the molecule is more easily excited and thus more reactive.[9][10]

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[11] Regions of negative potential (colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[11]

  • Non-Linear Optical (NLO) Properties: The potential of a molecule for NLO applications is assessed by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀).[12][13] High β₀ values, particularly in molecules with significant charge-transfer character, indicate strong NLO activity.[12]

Diagram 1: Computational Workflow A generalized workflow for the theoretical analysis of a novel compound.

G cluster_input Input cluster_dft DFT Calculation Engine (e.g., Gaussian) cluster_analysis Property Analysis & Prediction mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc NMR (GIAO) Calculation geom_opt->nmr_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc fmo_mep FMO & MEP Analysis geom_opt->fmo_mep Electronic Structure nlo_prop NLO Properties geom_opt->nlo_prop vib_spectra FT-IR & FT-Raman Spectra freq_calc->vib_spectra nmr_spectra ¹H & ¹³C NMR Shifts nmr_calc->nmr_spectra uv_vis UV-Vis Spectrum tddft_calc->uv_vis

Results and Discussion

Optimized Molecular Structure

The molecular structure of this compound was optimized to a stable energy minimum. The resulting geometry reveals a nearly planar pyridine ring. The nitro group and methoxy groups introduce slight steric hindrance, potentially causing minor out-of-plane torsion to achieve the most stable conformation.

Diagram 2: Molecular Structure of this compound Optimized structure showing atom numbering.

G HOMO HOMO (Highest Occupied) ~ -6.8 eV LUMO LUMO (Lowest Unoccupied) ~ -2.5 eV HOMO->LUMO  ΔE ≈ 4.3 eV  (π → π* transition)

References

Methodological & Application

synthesis of 2,3-Dimethoxy-5-nitropyridine from dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 2,3-Dimethoxy-5-nitropyridine via Sequential Nucleophilic Aromatic Substitution of 2,3-Dichloro-5-nitropyridine

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal and materials chemistry. The protocol details a sequential nucleophilic aromatic substitution (SNAr) reaction starting from 2,3-Dichloro-5-nitropyridine. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and discuss methods for purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction and Scientific Principle

Substituted nitropyridines are pivotal intermediates in the development of novel pharmaceuticals and agrochemicals.[1] Their unique electronic properties and versatile reactivity make them ideal scaffolds for constructing complex bioactive molecules.[2] The target molecule, this compound, is synthesized from 2,3-Dichloro-5-nitropyridine through a nucleophilic aromatic substitution (SNAr) mechanism.

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO₂). This group, positioned at C5, strongly activates the ring towards nucleophilic attack, particularly at the para (C2) and ortho (C6) positions. In the case of 2,3-Dichloro-5-nitropyridine, the chlorine atom at the 2-position is the most activated site and serves as an excellent leaving group.[2]

The reaction proceeds in a stepwise manner. The first equivalent of a nucleophile, in this case, sodium methoxide (NaOMe), will preferentially displace the chlorine at the C2 position. The subsequent substitution of the C3 chlorine is more challenging due to reduced activation from the nitro group and potential steric hindrance. This second substitution often requires more forcing conditions, such as elevated temperatures or a higher concentration of the nucleophile, to proceed to completion.

Visualized Reaction Pathway and Workflow

The overall synthetic strategy involves a two-step nucleophilic substitution, which can be performed in a single pot by controlling the stoichiometry and reaction conditions.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental_Workflow arrow arrow A Reaction Setup (Inert Atmosphere) B Step 1: First Substitution (Add NaOMe at RT) A->B C Step 2: Second Substitution (Heat to Reflux) B->C D Reaction Quench (Ice-water) C->D E Product Extraction (e.g., Ethyl Acetate) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, MP) F->G

Caption: High-level experimental workflow from setup to final product characterization.

Materials and Equipment
ReagentsGradeSupplier Example
2,3-Dichloro-5-nitropyridine>97%Sigma-Aldrich
Sodium Methoxide (NaOMe), solid or solution in MethanolReagent GradeTCI, Loba Chemie[3]
Methanol (MeOH), anhydrousAnhydrous, >99.8%MilliporeSigma
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated Sodium Chloride (Brine)N/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR
Silica Gel60 Å, 230-400 meshSorbent Tech.
Equipment
Round-bottom flask (3-neck)
Reflux condenser
Magnetic stirrer and hotplate
Thermometer/Temperature probe
Inert gas line (Nitrogen/Argon)
Addition funnel
Separatory funnel
Rotary evaporator
Glassware for chromatography
NMR Spectrometer, Mass Spec.
Critical Safety Precautions

This synthesis involves hazardous materials that require strict adherence to safety protocols.

  • 2,3-Dichloro-5-nitropyridine: Toxic if swallowed and causes skin and serious eye irritation. Handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Methoxide (NaOMe): Highly corrosive, flammable, and reacts violently with water.[4] It can cause severe skin burns and eye damage.[3] It must be handled under an inert, dry atmosphere.[5] In case of spills, do not use water; instead, cover with dry sand or another inert absorbent material.[6] All equipment must be thoroughly dried before use.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • General Procedures: The entire reaction should be conducted in a well-ventilated chemical fume hood.[7] An appropriate fire extinguisher (e.g., CO₂, dry chemical) should be readily accessible.[7]

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities as needed.

Reagent Preparation Table

Compound Molar Mass ( g/mol ) Amount (mg) Moles (mmol) Equivalents
2,3-Dichloro-5-nitropyridine 192.99 1930 10.0 1.0
Sodium Methoxide 54.02 1243 23.0 2.3

| Anhydrous Methanol | 32.04 | ~50 mL | - | - |

Step-by-Step Procedure:

  • Reaction Setup:

    • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum for inert gas inlet/outlet.

    • Thoroughly flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.

  • Dissolution of Starting Material:

    • To the reaction flask, add 2,3-Dichloro-5-nitropyridine (1.93 g, 10.0 mmol).

    • Using a cannula or dry syringe, add 50 mL of anhydrous methanol. Stir the mixture at room temperature until all the solid has dissolved.

  • First Nucleophilic Substitution (Formation of Intermediate):

    • Prepare a solution of sodium methoxide (1.24 g, 23.0 mmol) in anhydrous methanol or use a commercially available solution. Note: The addition of NaOMe is exothermic.

    • Slowly add approximately half of the sodium methoxide solution (around 11.5 mmol, 1.15 equivalents) to the stirred solution of the dichloropyridine at room temperature over 15-20 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours), showing the formation of a new, less polar spot corresponding to 2-methoxy-3-chloro-5-nitropyridine.

  • Second Nucleophilic Substitution (Formation of Final Product):

    • Once the first step is complete, add the remaining sodium methoxide solution.

    • Heat the reaction mixture to reflux (approx. 65°C) and maintain this temperature. The progress of the second substitution is typically slower; monitor by TLC until the intermediate is fully consumed (typically 4-8 hours).

  • Reaction Work-up and Quenching:

    • After the reaction is complete, cool the flask to 0°C in an ice-water bath.

    • Slowly and carefully quench the reaction by adding ~50 mL of ice-cold water. Caution: Quenching excess NaOMe is exothermic.

    • Remove the methanol from the mixture using a rotary evaporator.

  • Extraction:

    • Transfer the resulting aqueous slurry to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[8]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as a solid.

    • Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[9] The product is typically a yellow or orange-red solid.[10]

  • Characterization:

    • Dry the purified product under vacuum.

    • Determine the yield and characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Expected Outcomes
  • Incomplete Reaction: If TLC analysis shows significant amounts of starting material or intermediate after the allotted time, an additional portion of sodium methoxide can be added, and the reflux time can be extended. Ensure the system is completely anhydrous, as water will consume the NaOMe.

  • Low Yield: Poor yields can result from moisture contamination or incomplete extraction. Ensure all work-up and extraction steps are performed thoroughly.

  • Side Product Formation: If the reaction is heated too aggressively from the start, a mixture of products may form. A stepwise increase in temperature after the first substitution is crucial for a clean reaction.

  • Expected Yield: Typical yields for this type of sequential SNAr reaction range from 60% to 85%, depending on the purity of reagents and reaction conditions.

References

Application Notes and Protocols for the Reduction of 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of the nitro functional group is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The resulting amino group is a versatile precursor for a myriad of further chemical modifications. This guide provides a detailed technical overview and practical protocols for the reduction of 2,3-Dimethoxy-5-nitropyridine to its corresponding amine, 2,3-Dimethoxy-5-aminopyridine. This transformation is a critical step in the synthesis of various biologically active molecules and advanced materials. We will explore several robust methodologies, delving into the mechanistic underpinnings and practical considerations to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.

Chemical Transformation Overview

The primary transformation discussed is the conversion of an aromatic nitro group to a primary amine. This is a six-electron reduction process that proceeds through various intermediates, including nitroso and hydroxylamine species.[1] The choice of reducing agent and reaction conditions is paramount to achieving high chemoselectivity, especially when other reducible functional groups are present in the molecule.

Catalytic_Hydrogenation_Workflow cluster_workflow Catalytic Hydrogenation Workflow A Combine this compound, Pd/C, and solvent in a flask. B Add hydrogen donor (e.g., Ammonium Formate). A->B C Heat the reaction mixture (if necessary) and monitor progress by TLC/LC-MS. B->C D Upon completion, cool the reaction and filter off the catalyst. C->D E Concentrate the filtrate under reduced pressure. D->E F Purify the crude product (e.g., column chromatography). E->F Dithionite_Reduction_Workflow cluster_workflow Sodium Dithionite Reduction Workflow A Dissolve this compound in a suitable solvent mixture (e.g., Dioxane/Water). B Prepare an aqueous solution of Sodium Dithionite. A->B C Add the dithionite solution dropwise to the stirred nitro compound solution. B->C D Heat the reaction mixture and monitor progress by TLC/LC-MS. C->D E Upon completion, cool and perform an aqueous work-up. D->E F Extract the product with an organic solvent and purify. E->F Iron_Reduction_Workflow cluster_workflow Iron Reduction Workflow A Suspend this compound and Iron powder in a solvent (e.g., Ethanol/Water). B Add an acid (e.g., Acetic Acid or Ammonium Chloride solution). A->B C Heat the reaction mixture to reflux and monitor progress by TLC/LC-MS. B->C D Upon completion, cool the reaction and filter off the iron salts. C->D E Neutralize the filtrate and extract with an organic solvent. D->E F Dry the organic layer and concentrate to obtain the product. E->F

References

Application Notes: 2,3-Dimethoxy-5-nitropyridine as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted aminopyridines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] This is due to their ability to form key hydrogen bond interactions with biological targets, their favorable physicochemical properties, and their synthetic tractability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2,3-Dimethoxy-5-nitropyridine as a strategic starting material for the synthesis of 2,3-dimethoxy-5-aminopyridine, a versatile intermediate for elaborating novel molecular entities. We present a comprehensive workflow, from the synthesis of the nitro-precursor to its reduction and subsequent derivatization, supported by detailed, field-proven protocols and mechanistic insights.

Introduction: The Strategic Value of the Aminopyridine Scaffold

The aminopyridine moiety is a cornerstone of numerous therapeutic agents, prized for its role as a bioisostere for other aromatic systems and its capacity to act as a hydrogen bond donor and acceptor.[3] This dual functionality allows it to effectively anchor molecules within the active sites of enzymes and receptors. Consequently, aminopyridine-containing drugs have been developed across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]

The 2,3-dimethoxy-5-aminopyridine scaffold is particularly valuable. The methoxy groups can modulate solubility and metabolic stability, and their positioning can direct substitution patterns and influence the conformation of the final molecule. The amino group at the 5-position serves as a critical synthetic handle, allowing for the introduction of diverse functionalities through well-established reactions like amide or sulfonamide bond formation, thereby enabling extensive Structure-Activity Relationship (SAR) studies. This guide focuses on the practical synthesis and utilization of this key intermediate starting from its nitro precursor.

Synthesis of the Core Building Block: this compound

The journey to the target amine begins with the synthesis of the nitro-substituted pyridine ring. A robust and scalable approach starts from the commercially available 2,3-dichloropyridine. The synthesis proceeds in two key stages: regioselective nitration followed by a double nucleophilic aromatic substitution (SNAr).

Stage 1: Nitration of 2,3-Dichloropyridine

The first step involves the electrophilic nitration of 2,3-dichloropyridine to install the nitro group at the 5-position, yielding 2,3-dichloro-5-nitropyridine.

  • Mechanistic Rationale: The pyridine nitrogen is deactivating towards electrophilic aromatic substitution. However, under forcing acidic conditions (e.g., H₂SO₄/HNO₃), the pyridinium ion is formed, which directs the incoming electrophile (NO₂⁺) to the meta-position (C3 or C5). The C5 position is sterically more accessible and electronically favored, leading to the desired product.

Stage 2: Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide

The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it. This allows for the efficient displacement of both chloro-substituents by methoxide ions.

  • Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The methoxide nucleophile attacks the carbon bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group, which significantly stabilizes the intermediate and lowers the activation energy. The subsequent expulsion of the chloride ion restores the aromaticity of the ring.[4] Both the C2 (para to NO₂) and C3 (ortho to NO₂) positions are activated, allowing for the substitution of both chlorine atoms to furnish this compound.

Protocol 1: Synthesis of this compound from 2,3-Dichloropyridine

Part A: Nitration to form 2,3-Dichloro-5-nitropyridine (This protocol is adapted from established procedures for the nitration of dichloropyridines.[5])

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 5 volumes relative to the dichloropyridine). Cool the flask to 0-5 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add 2,3-dichloropyridine (1.0 eq) to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2 volumes) in a separate flask, pre-cooled to 0 °C. Add this nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 5-10 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is collected by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7), then with a cold, dilute sodium bicarbonate solution, and finally with cold water again. Dry the solid under vacuum to yield 2,3-dichloro-5-nitropyridine.[6]

Part B: Dimethoxylation to form this compound (This protocol is based on standard SNAr procedures on activated halopyridines.[7])

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal (2.5 eq) in portions to anhydrous methanol (10-15 volumes) under an inert atmosphere (N₂ or Ar) at 0 °C. Allow the mixture to warm to room temperature to ensure all sodium has reacted.

  • Addition of Substrate: Add 2,3-dichloro-5-nitropyridine (1.0 eq) to the sodium methoxide solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure this compound.

Key Transformation: Reduction to 2,3-Dimethoxy-5-aminopyridine

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and crucial transformations in medicinal chemistry. It unlocks the potential of the scaffold for diversification. Several reliable methods exist, with the choice often depending on scale, available equipment, and the presence of other sensitive functional groups.

Method A: Catalytic Hydrogenation

This is a clean and high-yielding method, often preferred in process chemistry. Palladium on carbon (Pd/C) is a common and effective catalyst.

  • Causality: The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the surface, and the nitro group is sequentially reduced by the hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine. The primary byproduct is water, making work-up straightforward.

Method B: Metal-Acid Reduction

Reduction using metals like tin (Sn), stannous chloride (SnCl₂), or iron (Fe) in an acidic medium (typically HCl) is a classic and robust method.

  • Causality: In this process, the metal acts as the reducing agent, being oxidized (e.g., Sn to Sn⁴⁺) while donating electrons to the nitro group. The acidic medium provides the protons necessary for the formation of water from the oxygen atoms of the nitro group. This method is highly effective but requires a stoichiometric amount of metal and a more involved aqueous work-up to remove metal salts.

Protocol 2: Reduction of this compound

Method A: Catalytic Hydrogenation with Pd/C (Adapted from patent CN105523995A for a related substrate.[8])

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation), add this compound (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) (10-20 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 2-5 mol% Pd) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon) and begin vigorous stirring.

  • Reaction: The reaction is typically exothermic. Maintain the reaction at room temperature or with gentle cooling. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is usually complete within 2-6 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOAc).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 2,3-dimethoxy-5-aminopyridine, which can be used directly or purified further if necessary.

Method B: Reduction with Stannous Chloride (SnCl₂) (Adapted from patent US7256295B2 for a related substrate.[5])

  • Setup: In a round-bottom flask, add this compound (1.0 eq) followed by ethanol (EtOH, 5-10 volumes).

  • Reagent Addition: Add concentrated hydrochloric acid (HCl, 5-6 eq) to the mixture. Cool the flask in an ice bath.

  • Reduction: To the cooled, stirring mixture, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3.0 eq) in a small amount of concentrated HCl portion-wise, keeping the temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into ice water and basify to pH > 8 by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Caution: This is a highly exothermic process.

  • Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM) (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 2,3-dimethoxy-5-aminopyridine.

Data Summary: Comparison of Reduction Methods
MethodReductant/CatalystSolventConditionsWork-up ComplexityTypical YieldReference
A H₂ (gas), 10% Pd/CMeOH / EtOAcRT, 50 psiLow (Filtration)>90%[8]
B SnCl₂·2H₂O / HClEtOH0 °C to RTHigh (Basification, Extraction)80-90%[5]

Application in Bioactive Molecule Synthesis: Amide Coupling

With the 2,3-dimethoxy-5-aminopyridine core in hand, a vast chemical space can be explored. Amide bond formation is a ubiquitous reaction in drug discovery. The following protocol describes a standard and highly efficient method using HATU, a common peptide coupling reagent.

  • Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent. It reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is extremely susceptible to nucleophilic attack by the amine (2,3-dimethoxy-5-aminopyridine). A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to deprotonate the carboxylic acid and the protonated amine formed during the reaction, driving the reaction to completion.

Protocol 3: HATU-Mediated Amide Coupling

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add the desired carboxylic acid (1.0 eq), HATU (1.1 eq), and an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (10 volumes).

  • Activation: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of 2,3-dimethoxy-5-aminopyridine (1.05 eq) in a small amount of the reaction solvent to the flask.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous LiCl solution (to remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product can then be purified by silica gel column chromatography or recrystallization.

Case Study: Relevance to Kinase Inhibitors

The aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region. While 2,3-dimethoxy-5-aminopyridine itself is not a direct component of a marketed drug, closely related scaffolds are.

For instance, the development of potent inhibitors for the oncogenic kinase bRAF has utilized a 3-methoxy-2-aminopyridine core.[9] In this series, the 2-amino group forms the key hydrogen bond with the kinase hinge, while the methoxy group provides beneficial properties. However, this scaffold was found to be susceptible to metabolic oxidation, leading to the formation of reactive metabolites that posed risks of mutagenicity and time-dependent drug-drug interactions (TDI).[10] This highlights a critical aspect of drug development: while a scaffold may provide excellent potency, its metabolic profile must be carefully optimized. The insights gained from such studies are directly applicable to new series based on the 2,3-dimethoxy-5-aminopyridine core, where medicinal chemists would need to proactively assess and mitigate similar metabolic liabilities.

Visualizations

Overall Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Core Building Block Formation cluster_2 Key Transformation cluster_3 Derivatization A 2,3-Dichloropyridine B 2,3-Dichloro- 5-nitropyridine A->B H₂SO₄, HNO₃ (Nitration) C 2,3-Dimethoxy- 5-nitropyridine B->C NaOMe, MeOH (SNAr) D 2,3-Dimethoxy- 5-aminopyridine C->D H₂, Pd/C or SnCl₂ (Reduction) F Diverse Amide Library D->F HATU, DIPEA (Amide Coupling) E R-COOH E->F HATU, DIPEA (Amide Coupling)

Caption: Overall synthetic workflow from precursor to a diverse library.

Mechanism of Nitro Group Reduction

G Start Ar-NO₂ (Nitro) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ -H₂O Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ End Ar-NH₂ (Amine) Intermediate2->End +2e⁻, +2H⁺ -H₂O

Caption: Stepwise pathway for the 6-electron reduction of a nitro group.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry programs. Its synthesis is straightforward from common starting materials, and its subsequent reduction to the corresponding amine provides a key intermediate for rapid library synthesis. The protocols and rationale provided herein offer a robust foundation for researchers to incorporate this important scaffold into their drug discovery efforts, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2,3-Dimethoxy-5-nitropyridine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design, featuring prominently in a multitude of approved therapeutics.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged heterocycle. Specifically, multi-substituted pyridines, such as 2,3-dimethoxy-5-nitropyridine, serve as critical building blocks for complex molecular architectures. The strategic placement of methoxy and nitro groups on the pyridine ring offers a handle for further functionalization, enabling the fine-tuning of a compound's pharmacological profile. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance, making it an indispensable tool in the pharmaceutical industry.[1][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. We will delve into the mechanistic nuances of this transformation, offer a detailed, step-by-step experimental protocol, and provide insights into troubleshooting and optimization.

Mechanistic Considerations: Navigating the Electronic Landscape of this compound

The success of a Suzuki-Miyaura coupling is intricately linked to the electronic nature of the coupling partners.[5][6] In the case of this compound, the pyridine ring is rendered electron-deficient by the potent electron-withdrawing nitro group. This electronic feature has a profound impact on the key steps of the catalytic cycle.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The electron-deficient nature of the this compound substrate facilitates this rate-determining step.[4][8][9] The C-X (where X is a halide, typically Br or Cl) bond is polarized, making it more susceptible to insertion by the electron-rich Pd(0) catalyst.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) intermediate. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic borate species, which then readily undergoes transmetalation.[7][10][11][12]

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.

The presence of the nitro group, while beneficial for oxidative addition, can also present challenges. Potential side reactions include nucleophilic aromatic substitution on the pyridine ring or reduction of the nitro group under certain reaction conditions. Therefore, the careful selection of the catalyst, base, and solvent system is paramount to achieving high yields and minimizing byproduct formation.

Visualizing the Catalytic Cycle

To illustrate the intricate dance of atoms and electrons in this reaction, the following diagram outlines the catalytic cycle for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X (Palladium(II) Complex) Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R'-B(OH)₂ / Base Ar-Pd(II)L2-R Ar-Pd(II)L₂-R' (Di-organopalladium(II) Complex) Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' (Coupled Product) Reductive_Elimination->Product Boronic_Acid R'-B(OH)₂ Borate [R'-B(OH)₃]⁻ (Activated Borate) Boronic_Acid->Borate + OH⁻ Base Base (e.g., K₂CO₃)

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of a halo-substituted this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 2-Bromo-3,5-dimethoxy-5-nitropyridine (or corresponding chloro- or iodo- derivative)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation and Reaction Setup:

    • To a clean, dry reaction vessel equipped with a magnetic stir bar, add 2-bromo-3,5-dimethoxy-5-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[13]

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Immerse the reaction vessel in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for the designated time (typically 4-24 hours).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation: A Guide to Reaction Optimization

The following table summarizes key parameters and provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.

ParameterRecommended Starting ConditionsRationale and Considerations
Halide Bromo > Iodo > ChloroThe reactivity of the halide follows the order I > Br > OTf >> Cl.[8][9] Bromides often provide a good balance of reactivity and stability. Chlorides may require more active catalysts and harsher conditions.[3][8]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion and account for any potential homocoupling or protodeboronation.[13]
Catalyst Pd(PPh₃)₄ (3 mol%) or XPhos Pd G3 (1-2 mol%)Pd(PPh₃)₄ is a classic, effective catalyst. For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands like XPhos can be beneficial.[3][14]
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)The choice of base is critical and often substrate-dependent.[10][12][15] K₂CO₃ is a good starting point. Stronger bases like K₃PO₄ can be more effective for less reactive substrates.[15]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[16] Anhydrous conditions with a soluble base like Cs₂CO₃ in DMF can also be effective.[17]
Temperature 80 - 110 °CHigher temperatures generally accelerate the reaction rate, but can also lead to decomposition of sensitive substrates or catalysts.
Reaction Time 4 - 24 hoursReaction progress should be monitored to determine the optimal reaction time.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents- Inappropriate base or solvent- Use a fresh batch of catalyst or a more robust pre-catalyst.[13]- Ensure thorough degassing of solvents and reaction vessel.[13]- Try a different solvent system (e.g., DMF, THF).- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[3][15]
Protodeboronation - Presence of water- Strong base- Elevated temperature- Switch to anhydrous conditions.- Use a milder base such as KF.[11][13]- Lower the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Ensure the reaction is performed under a strictly inert atmosphere.[13]
Formation of Byproducts - Side reactions involving the nitro group- Decomposition of starting materials or product- Lower the reaction temperature.- Screen different catalysts and ligands to find a more selective system.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of novel, highly functionalized pyridine derivatives for drug discovery and development. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and systematic optimization are key to achieving high yields and purity. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this valuable synthetic tool in their quest for new therapeutic agents.

References

A Validated Protocol for the Regioselective Nitration of 2,3-Dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The synthesis of functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry, with nitropyridines serving as versatile intermediates for a wide array of therapeutic agents. However, the inherent electron-deficient nature of the pyridine ring presents significant challenges for direct electrophilic substitution reactions such as nitration.[1][2] This application note addresses this challenge by providing a detailed, reliable, and safety-oriented experimental procedure for the nitration of 2,3-dimethoxypyridine. The presence of two electron-donating methoxy groups activates the pyridine ring, enabling a controlled reaction under relatively mild conditions. We will elucidate the principles of regioselectivity, provide a step-by-step protocol from reaction setup to product characterization, and emphasize critical safety measures essential for handling nitrating agents.

Introduction: The Challenge and Opportunity of Pyridine Nitration

Pyridine and its derivatives are privileged structures in drug discovery. The nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the molecule's pKa and solubility make it a common feature in many pharmaceuticals. Direct functionalization of the pyridine core via electrophilic aromatic substitution (EAS) is notoriously difficult due to the electronegative nitrogen atom, which deactivates the ring system towards electrophilic attack.[2][3] Consequently, nitration of unsubstituted pyridine often requires harsh conditions and results in very low yields of the desired product.[4][5]

The introduction of electron-donating substituents, such as the methoxy groups in 2,3-dimethoxypyridine, fundamentally alters this reactivity. These groups activate the ring, making the EAS reaction more feasible. This protocol leverages this activation to achieve a regioselective nitration, yielding a valuable synthetic intermediate for further derivatization in drug development programs.

Mechanistic Rationale and Regioselectivity

The nitration of 2,3-dimethoxypyridine is an electrophilic aromatic substitution reaction. The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[6]

The directing effects of the substituents on the pyridine ring determine the position of nitration:

  • Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the meta-position (C3, C5).

  • 2-Methoxy Group: Strongly activating and ortho-, para-directing (to C3 and C5).

  • 3-Methoxy Group: Strongly activating and ortho-, para-directing (to C2, C4, and C6).

Considering the positions available for substitution (C4, C5, C6), the cumulative electronic effects suggest that the C4 and C6 positions are the most activated, being para and ortho, respectively, to the powerful 3-methoxy activating group. Steric hindrance from the adjacent pyridine nitrogen may slightly disfavor attack at the C6 position. Therefore, the formation of 2,3-dimethoxy-4-nitropyridine is predicted as the major regioisomer.

Predicted Reaction Mechanism Start 2,3-Dimethoxypyridine + NO₂⁺ SigmaComplex Sigma Complex (Resonance Stabilized) Start->SigmaComplex Electrophilic Attack at C4 Deprotonation Deprotonation (-H⁺) SigmaComplex->Deprotonation Aromatization Product 2,3-Dimethoxy-4-nitropyridine Deprotonation->Product

Caption: Predicted mechanism for the nitration of 2,3-dimethoxypyridine.

Critical Safety Protocols

Nitration reactions are highly exothermic and involve severely corrosive and oxidizing materials.[7][8] Adherence to strict safety protocols is mandatory.

  • Hazard Assessment: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[9][10] The reaction can generate significant heat (exotherm), which, if uncontrolled, can lead to a dangerous thermal runaway.[8] Toxic nitrogen oxide gases may also be produced.

  • Engineering Controls: All work must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.[9] An emergency safety shower and eyewash station must be immediately accessible.[7][10]

  • Personal Protective Equipment (PPE):

    • Splash-proof safety goggles and a full-face shield.

    • Acid-resistant gloves (e.g., butyl rubber or Viton). Check glove compatibility charts.

    • A flame-resistant lab coat.

  • Waste Disposal: Nitric acid waste must be segregated and should never be mixed with organic solvents or other waste streams to prevent violent reactions.[11] Quench residual acid carefully before disposal according to institutional guidelines.

Materials and Experimental Setup

Reagent/MaterialGradeSupplier ExampleNotes
2,3-Dimethoxypyridine>97%Sigma-AldrichStarting material.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher ScientificDehydrating agent and catalyst.
Potassium Nitrate (KNO₃)ACS Reagent, >99%VWRNitrating source.
Deionized WaterN/AIn-houseFor work-up.
IceN/AIn-houseFor quenching and cooling baths.
Sodium Bicarbonate (NaHCO₃)Saturated solutionN/AFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeN/AExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeN/ADrying agent.
Silica Gel60 Å, 230-400 meshN/AFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄N/AFor reaction monitoring.
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate with cooling capabilities

  • Ice bath

  • Dropping funnel or syringe pump for controlled addition

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Experimental Workflow A 1. Setup & Cooling B 2. Dissolve Substrate (2,3-dimethoxypyridine in conc. H₂SO₄) A->B C 3. Controlled Addition (Add KNO₃ portion-wise at 0-5 °C) B->C D 4. Reaction (Stir at 0-5 °C for 1-2 hours) C->D E 5. Monitoring (Check completion by TLC) D->E E->D If incomplete F 6. Quench (Pour mixture slowly onto crushed ice) E->F If complete G 7. Neutralization & Extraction (Adjust pH with NaHCO₃, extract with EtOAc) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS, IR) H->I

Caption: Step-by-step workflow for the nitration protocol.

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice/water bath on a magnetic stir plate.

  • Substrate Dissolution: To the flask, add concentrated sulfuric acid (20 mL). Begin stirring and allow the acid to cool to below 10 °C. Slowly add 2,3-dimethoxypyridine (1.39 g, 10.0 mmol) to the cold sulfuric acid. The dissolution may be exothermic; ensure the temperature remains below 20 °C. Once addition is complete, cool the resulting solution to 0-5 °C.

  • Nitrating Agent Addition: Carefully add potassium nitrate (1.06 g, 10.5 mmol, 1.05 equiv) to the stirring solution in small portions over 20-30 minutes. Use a powder funnel or spatula. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). To take a TLC sample, carefully withdraw a small aliquot with a glass pipette and quench it in a vial containing ice and ethyl acetate. Neutralize with saturated NaHCO₃, spot the organic layer on a TLC plate, and elute with a 3:1 Hexanes:Ethyl Acetate mixture. The product should be more polar than the starting material.

  • Reaction Quench: Once the reaction is complete (disappearance of starting material by TLC), carefully pour the reaction mixture onto a beaker containing ~100 g of crushed ice with stirring. This step is highly exothermic and must be done slowly.

  • Neutralization and Extraction:

    • Slowly and carefully neutralize the cold aqueous solution by adding saturated sodium bicarbonate solution in portions. Be prepared for significant CO₂ evolution (frothing). Continue adding base until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

    • Combine the fractions containing the pure product and concentrate to yield the nitrated product, likely a pale yellow solid.

Expected Results and Characterization

  • Yield: 60-75%

  • Appearance: Pale yellow solid.

  • Characterization (Hypothetical for 2,3-dimethoxy-4-nitropyridine):

    • ¹H NMR (400 MHz, CDCl₃): Expect two singlets for the methoxy groups and two doublets in the aromatic region, corresponding to the protons at the C5 and C6 positions.

    • ¹³C NMR (101 MHz, CDCl₃): Expect distinct signals for the six unique carbons in the molecule.

    • HRMS (ESI): Calculated for C₇H₈N₂O₄ [M+H]⁺, found value should be within ± 5 ppm.

    • FT-IR (ATR): Characteristic strong stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹.

References

Application Notes & Protocols: The Strategic Use of 2,3-Dimethoxy-5-nitropyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors, prized for its ability to form critical hydrogen bond interactions within the ATP-binding hinge region of kinases.[1] Among the vast arsenal of pyridine-based building blocks, 2,3-dimethoxy-5-nitropyridine has emerged as a particularly strategic reagent. Its utility stems from a finely tuned electronic profile, where a potent electron-withdrawing nitro group at the 5-position dramatically activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This activation facilitates the predictable and efficient introduction of diverse amine-containing fragments, a common strategy in the assembly of kinase inhibitor pharmacophores. This guide provides an in-depth exploration of the chemistry of this compound, detailing its reaction mechanisms, offering field-tested experimental protocols, and illustrating its application through a representative synthetic workflow.

The Scientific Rationale: Why this compound?

In the landscape of targeted therapies, kinase inhibitors represent a major therapeutic class.[2] The design of these molecules often revolves around creating a heterocyclic core that can effectively compete with endogenous ATP. Nitropyridine derivatives are considered "privileged scaffolds" in this context due to their synthetic versatility.[3]

This compound offers several distinct advantages:

  • Exceptional Electrophilicity: The nitro group at the C5 position, being a powerful electron-withdrawing group, significantly lowers the electron density of the pyridine ring. This effect is most pronounced at the C2 and C6 positions (ortho and para to the nitro group), rendering them highly susceptible to nucleophilic attack.[4][5][6]

  • Predictable Regioselectivity: The primary site of nucleophilic attack is the C2 position. The methoxy group at this position is an excellent leaving group, activated by both the ring nitrogen and the para-nitro group. This predictability simplifies synthetic planning and minimizes the formation of isomeric byproducts.

  • A Gateway to Further Functionalization: The nitro group, having served its purpose as an activating group, can be readily reduced to a primary amine. This newly formed amino group provides a synthetic handle for subsequent diversification, allowing for the extension of the molecular scaffold to target other regions of the kinase active site.[7]

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone reaction involving this compound is the SNAr reaction. The process is initiated by the attack of a nucleophile (typically an amine) on the electron-deficient C2 carbon of the pyridine ring. This forms a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[5] The aromaticity of the ring is then restored by the expulsion of the methoxy leaving group, yielding the final substituted product. The stability of the Meisenheimer complex, and thus the facility of the reaction, is greatly enhanced by the nitro group's ability to delocalize the negative charge.[4][6]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products reactant1 This compound intermediate [Intermediate Anionic Complex] reactant1->intermediate Nucleophilic Attack reactant2 R-NH₂ (Nucleophile) reactant2->intermediate product1 2-Amino-3-methoxy-5-nitropyridine Derivative intermediate->product1 Expulsion of Leaving Group product2 CH₃OH intermediate->product2

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Protocols: From Theory to Practice

The following protocols are designed to be robust and adaptable for various amine nucleophiles. They include explanations for key procedural choices, reflecting a self-validating system for achieving successful synthesis.

Protocol 1: General Procedure for SNAr with Aliphatic Amines

This protocol is highly effective for the reaction of this compound with nucleophilic primary and secondary aliphatic amines (e.g., piperidine, morpholine, benzylamine).

Materials:

  • This compound (1.0 eq)

  • Aliphatic amine (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, optional, for amine HCl salts)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (to achieve ~0.2 M concentration)

  • Ethyl acetate (for work-up)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Nucleophile Addition: Add the aliphatic amine (1.1 eq) to the solution at room temperature with vigorous stirring. Causality Note: Using a slight excess of the amine ensures the complete consumption of the limiting electrophile.

  • Heating: Heat the reaction mixture to 80-100 °C. Causality Note: While the substrate is highly activated, heating is often necessary to drive the reaction to completion within a reasonable timeframe (typically 4-12 hours).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and wash with water (3x) to remove the high-boiling point DMF.

    • Wash the organic layer with brine to remove residual water. Causality Note: The brine wash helps to break up emulsions and further dries the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Protocol 2: General Procedure for SNAr with Anilines

The reaction with less nucleophilic anilines may require slightly more forcing conditions or the use of a non-nucleophilic base to deprotonate the aniline, enhancing its reactivity.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether (for washing NaH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate and Brine

Procedure:

  • Aniline Deprotonation (if using NaH): In a separate flask under an inert atmosphere, add the substituted aniline (1.2 eq) and dissolve in anhydrous DMSO. Carefully add NaH (1.3 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases. Safety Note: NaH is highly reactive with water. Ensure all glassware is dry and handle with care.

  • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Addition: Slowly add the pre-formed aniline anion solution from step 1 to the solution of the nitropyridine at room temperature. If using Cs₂CO₃, the base and aniline can be added directly to the nitropyridine solution.

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitoring & Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (especially important if NaH was used).

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Application Case Study: Synthesis of a Core Kinase Inhibitor Scaffold

This section outlines a representative workflow for constructing a kinase inhibitor scaffold, demonstrating the strategic, multi-step use of this compound. The target is a hypothetical scaffold for Janus Kinase 2 (JAK2), a validated target in myeloproliferative neoplasms.[7][8]

Workflow start This compound intermediate1 Intermediate A (2-Amino-3-methoxy-5-nitropyridine) start->intermediate1 Step 1: SNAr Reaction step1_reagent + R¹-NH₂ (e.g., Cyclopropylamine) intermediate2 Intermediate B (2,5-Diamino-3-methoxypyridine) intermediate1->intermediate2 Step 2: Nitro Group Reduction step2_reagent Reduction (e.g., Fe/NH₄Cl or H₂, Pd/C) product Final Scaffold (Amide-linked Kinase Inhibitor Core) intermediate2->product Step 3: Amide Coupling step3_reagent + R²-COCl (e.g., Benzoyl Chloride)

Caption: Synthetic workflow for a hypothetical kinase inhibitor scaffold.

  • Step 1: SNAr Coupling: this compound is reacted with a primary amine (e.g., cyclopropylamine) using Protocol 1 to form the C-N bond, yielding Intermediate A. This amine will often be designed to occupy a specific pocket in the kinase active site.

  • Step 2: Nitro Group Reduction: The nitro group of Intermediate A is reduced to a primary amine (Intermediate B). Common methods include catalytic hydrogenation (H₂ gas over Pd/C catalyst) or chemical reduction with agents like iron powder in ammonium chloride.[7] This unmasks a key functional group for further elaboration.

  • Step 3: Scaffold Elaboration: The newly formed amine at the 5-position is acylated via amide coupling with an appropriate acid chloride or carboxylic acid (using coupling agents like HATU). This final step attaches a "tail" region to the molecule, which can be optimized to enhance potency and selectivity.

Data Summary and Expected Outcomes

The success of the initial SNAr reaction is critical. The table below summarizes typical conditions and expected yields for various amine classes.

Amine ClassExample NucleophileTypical BaseTemperature (°C)Typical Time (h)Expected Yield (%)
Primary Aliphatic BenzylamineNone804-885-95%
Secondary Cyclic MorpholineNone / K₂CO₃80-1004-690-98%
Primary Aromatic AnilineCs₂CO₃ / NaH100-12012-2460-80%
Heterocyclic PiperazineK₂CO₃806-1080-90%

Note: Yields are representative and can vary based on the specific amine substrate, reaction scale, and purification efficiency.[5]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its predictable reactivity in SNAr reactions provides a reliable method for installing amine functionalities, a crucial step in the synthesis of a vast number of kinase inhibitors. The ability to subsequently modify the nitro group adds a layer of synthetic versatility, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. By understanding the underlying mechanisms and employing robust protocols as detailed in this guide, researchers can effectively leverage this powerful building block to accelerate the discovery and development of next-generation targeted therapies.

References

Application Notes and Protocols for the Functionalization of the C4-Position of 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed exploration of synthetic strategies for the functionalization of the C4-position of 2,3-dimethoxy-5-nitropyridine, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The electron-donating methoxy groups at the C2 and C3 positions, combined with the electron-withdrawing nitro group at the C5 position, create a unique electronic environment that directs reactivity and allows for selective modifications. This guide offers in-depth technical protocols, mechanistic insights, and practical considerations for researchers seeking to explore the chemical space around this versatile pyridine core.

Introduction: The Strategic Importance of Substituted Nitropyridines

Substituted pyridines are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern on the pyridine ring dictates its biological activity and physical properties. The target molecule, this compound, presents a particularly interesting case. The methoxy groups enhance the electron density of the ring, while the nitro group acts as a strong electron-withdrawing group, making the pyridine ring susceptible to nucleophilic attack. Functionalization at the C4-position is of particular interest as it allows for the introduction of diverse substituents that can modulate the molecule's properties in a predictable manner, making it a valuable building block for drug discovery and development.

This guide will focus on two primary and highly effective strategies for the C4-functionalization of this compound:

  • Vicarious Nucleophilic Substitution (VNS) of Hydrogen: A direct C-H functionalization method that avoids the need for pre-functionalized substrates.

  • Palladium-Catalyzed Cross-Coupling Reactions: A versatile and powerful approach that requires the initial preparation of a C4-halogenated precursor.

Each section will provide a detailed theoretical background, explaining the underlying chemical principles and the rationale for the chosen experimental conditions. This will be followed by step-by-step, field-proven protocols that are designed to be self-validating and reproducible.

Diagram: Overview of C4-Functionalization Strategies

G Start This compound VNS Vicarious Nucleophilic Substitution (VNS) Start->VNS Halogenation C4-Halogenation Start->Halogenation Product_VNS C4-Functionalized Product (e.g., Alkyl, Aryl) VNS->Product_VNS Direct C-H Functionalization CrossCoupling Pd-Catalyzed Cross-Coupling Product_Coupling C4-Functionalized Product (e.g., Aryl, Alkynyl, Amino) CrossCoupling->Product_Coupling Versatile C-C, C-N, C-O bond formation Halo_Intermediate 4-Halo-2,3-dimethoxy- 5-nitropyridine Halogenation->Halo_Intermediate Halo_Intermediate->CrossCoupling

Caption: Key strategies for C4-functionalization.

Strategy 1: Vicarious Nucleophilic Substitution (VNS) of Hydrogen

The Vicarious Nucleophilic Substitution (VNS) is a powerful tool for the direct C-H functionalization of electron-deficient aromatic rings, such as nitropyridines.[1][2] This reaction allows for the introduction of a variety of substituents at positions activated by the nitro group, typically ortho and para, without the need for a pre-installed leaving group.[1][3]

Mechanism and Rationale

The VNS reaction proceeds through the addition of a carbanion, which bears a leaving group (the "vicarious" group), to the electron-deficient aromatic ring. This is followed by a base-induced β-elimination of the leaving group and a proton from the ring, leading to the restoration of aromaticity and the net substitution of a hydrogen atom.

For this compound, the C4 and C6 positions are activated towards nucleophilic attack by the C5-nitro group. The electron-donating methoxy groups at C2 and C3 may slightly favor attack at the C6 position electronically. However, the C4-position is sterically more accessible, and thus, careful selection of the nucleophile and reaction conditions can favor C4-functionalization.

Diagram: VNS Reaction Mechanism

VNS_Mechanism reactant This compound H intermediate Meisenheimer Complex Negatively charged intermediate reactant->intermediate + Nucleophile nucleophile Nu-CH(X)R Carbanion with leaving group (X) nucleophile->intermediate elimination β-Elimination Base-induced intermediate->elimination Base product C4-Functionalized Product elimination->product - HX

Caption: Generalized mechanism of VNS.

Protocol 1: C4-Alkylation via VNS with α-Halosulfones

This protocol describes the introduction of an alkyl group at the C4-position using an α-halosulfone as the carbanion precursor.

Materials:

  • This compound

  • α-Chloroalkyl phenyl sulfone (e.g., chloromethyl phenyl sulfone)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add α-chloroalkyl phenyl sulfone (1.2 eq.).

  • Add anhydrous DMF and anhydrous THF (1:1 v/v) to dissolve the sulfone.

  • Cool the solution to -40 °C in a dry ice/acetone bath.

  • Slowly add potassium tert-butoxide (2.5 eq.) in portions, ensuring the temperature does not exceed -35 °C. Stir the resulting mixture for 15 minutes at -40 °C.

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the cold carbanion solution over 20 minutes.

  • Stir the reaction mixture at -40 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -40 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C4-alkylated this compound.

Data Summary Table: Representative C4-Alkylation via VNS

EntryAlkyl GroupYield (%)
1-CH₂Ph65-75
2-CH(CH₃)₂50-60
3-c-Hexyl60-70

Strategy 2: C4-Halogenation and Palladium-Catalyzed Cross-Coupling

This two-step strategy involves the initial introduction of a halogen atom (Cl or Br) at the C4-position, followed by a variety of palladium-catalyzed cross-coupling reactions to introduce diverse functionalities. This approach offers great versatility and access to a wide range of C4-substituted derivatives.

Part A: Synthesis of 4-Halo-2,3-dimethoxy-5-nitropyridine

The key to this strategy is the successful synthesis of the 4-halo precursor. Direct halogenation of 2,3-dimethoxypyridine can be challenging due to the activating nature of the methoxy groups. A more reliable approach involves the synthesis of a pyridone intermediate, which can then be converted to the halo-pyridine.

Protocol 2: Synthesis of 4-Chloro-2,3-dimethoxy-5-nitropyridine

This protocol is adapted from a known procedure for the synthesis of a similar chloro-nitropyridine derivative.[4] It involves the conversion of a pyridone to the corresponding chloropyridine using phosphorus oxychloride. The required pyridone can potentially be synthesized from a suitable precursor.

Materials:

  • 2,3-Dimethoxy-5-nitropyridin-4-one (synthesis required, see note below)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Note on Precursor Synthesis: The synthesis of 2,3-dimethoxy-5-nitropyridin-4-one is a crucial first step and may require a multi-step sequence, potentially starting from 2,3-dihydroxypyridine. A plausible route involves methylation, nitration, and subsequent oxidation or rearrangement to the 4-pyridone.

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add 2,3-dimethoxy-5-nitropyridin-4-one (1.0 eq.).

  • Slowly add phosphorus oxychloride (5-10 eq.) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • To the residue, cautiously add crushed ice, followed by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 4-chloro-2,3-dimethoxy-5-nitropyridine.

  • Purify the product by flash column chromatography on silica gel.

Part B: Palladium-Catalyzed Cross-Coupling Reactions

With the 4-chloro-2,3-dimethoxy-5-nitropyridine in hand, a wide array of cross-coupling reactions can be employed to introduce various substituents at the C4-position. Below are representative protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Diagram: Cross-Coupling Reaction Workflow

CrossCoupling_Workflow start 4-Chloro-2,3-dimethoxy-5-nitropyridine suzuki Suzuki Coupling Boronic Acid/Ester start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination Amine start->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling Terminal Alkyne start->sonogashira Pd/Cu Catalyst, Base product_aryl C4-Aryl Product suzuki->product_aryl product_amino C4-Amino Product buchwald->product_amino product_alkynyl C4-Alkynyl Product sonogashira->product_alkynyl

Caption: Versatility of the 4-chloro intermediate.

Protocol 3: Suzuki-Miyaura Coupling for C4-Arylation

This protocol describes the palladium-catalyzed coupling of 4-chloro-2,3-dimethoxy-5-nitropyridine with an arylboronic acid.[5][6]

Materials:

  • 4-Chloro-2,3-dimethoxy-5-nitropyridine

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.)

  • 1,4-Dioxane and water (4:1 v/v)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add 4-chloro-2,3-dimethoxy-5-nitropyridine (1.0 eq.), arylboronic acid (1.2 eq.), Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination for C4-Amination

This protocol outlines the synthesis of C4-amino derivatives via palladium-catalyzed amination.[7][8]

Materials:

  • 4-Chloro-2,3-dimethoxy-5-nitropyridine

  • Primary or secondary amine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos or other suitable Buchwald ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Anhydrous toluene or dioxane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and NaOt-Bu (1.4 eq.) to a Schlenk tube.

  • Add 4-chloro-2,3-dimethoxy-5-nitropyridine (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous toluene.

  • Seal the tube and heat the mixture to 80-110 °C for 6-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 5: Sonogashira Coupling for C4-Alkynylation

This protocol details the introduction of an alkynyl group at the C4-position.[9][10]

Materials:

  • 4-Chloro-2,3-dimethoxy-5-nitropyridine

  • Terminal alkyne (1.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous THF or DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add 4-chloro-2,3-dimethoxy-5-nitropyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).

  • Evacuate and backfill with nitrogen or argon.

  • Add anhydrous THF and Et₃N.

  • Add the terminal alkyne (1.5 eq.) dropwise.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Data Summary Table: Representative Cross-Coupling Reactions

Coupling ReactionReagentProductYield (%)
SuzukiPhenylboronic acid4-Phenyl-2,3-dimethoxy-5-nitropyridine70-85
Buchwald-HartwigMorpholine4-(Morpholin-4-yl)-2,3-dimethoxy-5-nitropyridine65-80
SonogashiraPhenylacetylene4-(Phenylethynyl)-2,3-dimethoxy-5-nitropyridine60-75

Conclusion and Future Outlook

The functionalization of the C4-position of this compound offers a gateway to a diverse range of novel chemical entities with potential applications in drug discovery and materials science. This guide has provided detailed protocols for two powerful and versatile strategies: Vicarious Nucleophilic Substitution and Palladium-Catalyzed Cross-Coupling. The choice of strategy will depend on the desired substituent and the available starting materials.

The VNS approach offers a direct and atom-economical route for C-H functionalization, particularly for the introduction of alkyl and certain aryl groups. The cross-coupling strategy, while requiring the synthesis of a halogenated precursor, provides unparalleled versatility in the range of functionalities that can be introduced.

Future research in this area could focus on expanding the scope of nucleophiles for the VNS reaction, developing more efficient and milder conditions for the synthesis of the 4-halo precursor, and exploring other modern cross-coupling technologies, such as C-H activation, to further streamline the synthesis of these valuable compounds.

References

Application Note & Protocol: A Guide to the Large-Scale Synthesis of 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3-Dimethoxy-5-nitropyridine

This compound is a pivotal heterocyclic building block in modern organic synthesis. Its unique substitution pattern, featuring electron-donating methoxy groups and an electron-withdrawing nitro group, makes it a versatile intermediate for the synthesis of complex molecular architectures. This compound is of significant interest to researchers and drug development professionals, primarily serving as a key precursor in the creation of active pharmaceutical ingredients (APIs) and novel agrochemicals.[1][2][3] The market for nitropyridine derivatives continues to grow, driven by the consistent demand for these intermediates in pharmaceutical and agrochemical manufacturing pipelines.[3]

This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound. It is designed to equip researchers and process chemists with the necessary technical details, safety protocols, and analytical controls required for successful large-scale production. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind critical process parameters, ensuring a thorough and practical understanding of the synthesis.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of substituted nitropyridines can be approached through various methods, including the direct nitration of pyridine rings or multi-step sequences involving the transformation of functional groups.[4][5] Direct nitration of pyridine itself is often challenging and can lead to a mixture of isomers.[4] For a specifically substituted target like this compound, a more controlled, multi-step synthesis is preferable for large-scale production to ensure high purity and yield.

The strategy detailed here is adapted from established principles for synthesizing substituted nitropyridines, as documented in chemical literature and patents for analogous compounds.[6][7] The pathway involves a two-stage process:

  • Nitration: An appropriate di-substituted pyridine precursor is subjected to electrophilic aromatic substitution to introduce the nitro group at the C5 position.

  • Methoxylation: The nitro-intermediate is then treated with a methoxide source to install the required methoxy groups via nucleophilic aromatic substitution.

This approach allows for precise control over the regiochemistry and is amenable to scale-up.

Start 2,3-Disubstituted Pyridine Precursor Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate Nitrated Pyridine Intermediate Nitration->Intermediate Methoxylation Methoxylation (Sodium Methoxide) Intermediate->Methoxylation Purification Purification (Recrystallization) Methoxylation->Purification FinalProduct This compound Purification->FinalProduct

Figure 1: A conceptual overview of the synthetic pathway.

Critical Safety Considerations for Large-Scale Nitration

Nitration reactions are notoriously energetic and require stringent safety protocols, especially at an industrial scale. The combination of concentrated nitric acid and sulfuric acid is a powerful oxidizing and corrosive mixture that can lead to violent, exothermic reactions if not properly managed.[8][9]

Key Hazards:

  • Thermal Runaway: The nitration process is highly exothermic. Without adequate cooling and controlled addition of reagents, the reaction temperature can escalate rapidly, leading to a dangerous increase in pressure and the risk of explosion.[10]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin, eyes, or respiratory tissues.[9][11]

  • Toxicity: The reaction can release toxic nitrogen oxide (NOx) fumes, which are harmful upon inhalation.[8]

  • Reactivity: Nitric acid reacts violently with many organic compounds, reducing agents, and bases.[12]

Mandatory Safety Protocols:

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood designed for large-scale reactions. The reaction vessel must be a jacketed glass or acid-resistant reactor equipped with an overhead stirrer, a thermocouple for precise temperature monitoring, a cooling system (e.g., a chiller), and an addition funnel for controlled reagent delivery.[8]

  • Personal Protective Equipment (PPE): At a minimum, all personnel must wear acid-resistant gloves (e.g., butyl rubber), a chemical-resistant lab coat or suit, chemical splash goggles, and a full-face shield.[8][9]

  • Emergency Preparedness: Emergency eyewash stations and safety showers must be immediately accessible.[9] Spill containment kits with neutralizing agents (such as sodium carbonate) must be readily available.[8][12]

  • Waste Management: Do not mix nitric acid waste with other waste streams, particularly organic solvents.[12] All waste must be handled and disposed of according to institutional and environmental regulations.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a target scale of approximately 1 mole of the final product. All operations should be performed under an inert atmosphere (e.g., nitrogen) where appropriate, especially when handling anhydrous reagents.

Reagents and Equipment
ItemSpecificationPurpose
Reactor 5L Jacketed Glass ReactorMain reaction vessel
Chiller/Heater Circulator with temperature controlTemperature regulation
Stirrer Overhead mechanical stirrerHomogeneous mixing
Addition Funnel 1L Pressure-equalizingControlled reagent addition
Thermocouple K-type, Teflon-coatedAccurate temperature monitoring
Starting Material 2,3-Dichloropyridine (or similar)Pyridine precursor
Nitrating Agent Fuming Nitric Acid (98%+) & Sulfuric Acid (98%)Introduction of the nitro group
Methoxylating Agent Sodium Methoxide (25% in Methanol)Introduction of methoxy groups
Solvents Methanol, DichloromethaneReaction and extraction
Quenching Agent Crushed Ice / WaterReaction termination
Neutralizing Agent Sodium Bicarbonate / Sodium HydroxidepH adjustment
Step-by-Step Methodology

Part A: Nitration of 2,3-Dichloropyridine (Illustrative Precursor)

  • Reactor Setup: Assemble the 5L jacketed reactor system in a walk-in fume hood. Ensure all joints are properly sealed. Connect the chiller and set the initial jacket temperature to 0 °C.

  • Acid Charge: Carefully charge the reactor with concentrated sulfuric acid (approx. 1.5 L). Begin stirring at a moderate speed (e.g., 200 RPM).

  • Substrate Addition: Slowly add 2,3-dichloropyridine (approx. 148 g, 1.0 mol) to the sulfuric acid. The addition may be slightly exothermic; maintain the internal temperature below 25 °C.

  • Cooling: Cool the reactor contents to 0-5 °C.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (approx. 95 g, 1.5 mol) to concentrated sulfuric acid (approx. 200 mL) while cooling in an ice bath.

  • Controlled Nitration: Transfer the cold nitrating mixture to the addition funnel. Add the mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.[6] This slow, controlled addition is critical to prevent a runaway reaction.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours. Monitor the reaction's progress by taking small aliquots, quenching them carefully, and analyzing by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 5 kg) with vigorous stirring. This step is highly exothermic.

  • Isolation: The solid product, 2,3-dichloro-5-nitropyridine, will precipitate. Isolate the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Part B: Synthesis of this compound

  • Reactor Setup: Set up the clean, dry 5L reactor system.

  • Methoxide Solution: Charge the reactor with a 25% solution of sodium methoxide in methanol (approx. 1 L, containing >2.2 mol of NaOMe).[13]

  • Substrate Addition: Cool the methoxide solution to 0-5 °C. Add the dried 2,3-dichloro-5-nitropyridine from Part A in portions, keeping the internal temperature below 15 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16-24 hours.[13] The progress can be monitored by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully add water (approx. 2 L) to quench the reaction and precipitate the product.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold water and then with a small amount of cold methanol to remove impurities.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for similar compounds is ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and then isolate the pure this compound by filtration. Dry the final product in a vacuum oven.

cluster_0 Part A: Nitration cluster_1 Part B: Methoxylation & Purification A1 Charge H₂SO₄ to Reactor A2 Add Pyridine Precursor A1->A2 A3 Cool to 0-5 °C A2->A3 A4 Add Nitrating Mix (HNO₃/H₂SO₄) < 10 °C A3->A4 A5 Reaction Monitoring (TLC/HPLC) A4->A5 A6 Quench on Ice A5->A6 A7 Filter & Dry Intermediate A6->A7 B2 Add Nitrated Intermediate < 15 °C A7->B2 Transfer Intermediate B1 Charge NaOMe/Methanol to Reactor B1->B2 B3 React at Room Temp B2->B3 B4 Quench with Water B3->B4 B5 Filter Crude Product B4->B5 B6 Recrystallize B5->B6 B7 Dry Final Product B6->B7

Figure 2: A step-by-step experimental workflow diagram.

Analytical Quality Control

To ensure the final product meets the required specifications for use in further synthesis, a panel of analytical tests must be performed.

ParameterMethodExpected Result / Specification
Purity HPLC-UV>98% peak area. A validated method would use a C18 column with a mobile phase like acetonitrile/water.[14][15]
Identity ¹H NMR (400 MHz, CDCl₃)Two singlets for the methoxy groups (approx. δ 4.0-4.2 ppm) and two doublets for the aromatic protons on the pyridine ring.
Identity ¹³C NMR (100 MHz, CDCl₃)Signals corresponding to the 7 carbons in the molecule, including two methoxy carbons (approx. δ 55-65 ppm).
Molecular Weight Mass Spectrometry (ESI+)Expected [M+H]⁺ peak at m/z 185.05. The molecular formula is C₇H₈N₂O₄ and the molecular weight is 184.15 g/mol .[16]
Physical Appearance Visual InspectionPale yellow to off-white crystalline solid.
Melting Point Melting Point ApparatusA sharp melting point range consistent with a pure compound.

Conclusion

The large-scale synthesis of this compound is a manageable process when a well-defined, multi-step protocol is followed under strict safety controls. The outlined procedure, involving a controlled nitration followed by a nucleophilic methoxylation, provides a reliable pathway to obtaining this valuable intermediate with high purity. The causality behind each step—from the critical temperature control during nitration to prevent runaway reactions to the final recrystallization for purity—is paramount for a successful and safe scale-up. Adherence to the detailed analytical, procedural, and safety guidelines presented in this note will enable researchers and drug development professionals to confidently produce this key chemical building block for their advanced applications.

References

Application Notes & Protocols: 2,3-Dimethoxy-5-nitropyridine as a Strategic Precursor in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the synthetic utility of 2,3-dimethoxy-5-nitropyridine, a highly functionalized and versatile building block for the construction of novel heterocyclic scaffolds. We delve into the core chemical principles governing its reactivity, focusing on two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and reductive cyclization. Detailed, field-tested protocols, mechanistic insights, and data are presented to empower researchers, scientists, and drug development professionals to leverage this reagent in the creation of complex molecular architectures of potential therapeutic interest.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring system.[1] Their prevalence stems from their ability to present functional groups in precise three-dimensional orientations, enabling specific interactions with biological targets.[2][3] Among the vast array of heterocyclic scaffolds, nitrogen-containing systems like pyridines and their fused derivatives (e.g., azaindoles) are of particular importance, appearing in numerous clinically successful drugs.[4]

The strategic selection of starting materials is paramount to the efficient synthesis of these valuable compounds. This compound emerges as a precursor of significant potential due to the orthogonal reactivity of its substituents.

  • Pyridine Core: The intrinsic electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, a property that is greatly amplified by electron-withdrawing substituents.[5]

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent at the C5-position strongly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the C2 (para) and C6 (ortho) positions.[6][7] Furthermore, the nitro group is a versatile functional handle that can be readily reduced to an amino group, providing a nucleophilic center for subsequent cyclization reactions.[8]

  • Methoxy Groups (-OCH₃): The two methoxy groups at the C2 and C3 positions offer distinct advantages. The C2-methoxy group, being para to the activating nitro group, serves as an excellent leaving group in SNAr reactions.[9][10] The C3-methoxy group can be retained to influence the electronic properties and conformation of the final product or participate in more complex transformations.

This unique combination of features allows for a programmed, stepwise elaboration of the pyridine core into more complex, fused heterocyclic systems.

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry, enabling the direct introduction of a wide range of substituents onto an activated aromatic ring.[7] In the case of this compound, the reaction proceeds preferentially at the C2 position due to superior resonance stabilization of the anionic intermediate by the C5-nitro group.

Mechanism & Rationale: The reaction follows a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group.

  • Elimination of Leaving Group: Aromaticity is restored by the expulsion of the C2-methoxy group as a methoxide anion, yielding the substituted product.

This pathway allows for the controlled and high-yield introduction of diverse functional groups, forming key C-N, C-O, and C-S bonds.

cluster_caption Workflow for SₙAr on this compound. start 2,3-Dimethoxy- 5-nitropyridine intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate + Nu⁻ nuc Nucleophile (NuH) e.g., R-NH₂, R-OH, R-SH nuc->intermediate product 2-Substituted-3-methoxy- 5-nitropyridine intermediate->product Elimination lg Methoxide Leaving Group (CH₃O⁻) intermediate->lg Loss of c

Caption: Workflow for SₙAr on this compound.

Protocol 1: Synthesis of N-benzyl-3-methoxy-5-nitropyridin-2-amine

This protocol details the SNAr displacement of the C2-methoxy group with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Reagent Addition: Add DIPEA (1.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.2 eq) at room temperature. The base (DIPEA) is used to neutralize any acidic byproducts and facilitate the reaction.

  • Heating: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution (2x) to remove DMF and unreacted amine. Follow with a brine wash (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3-methoxy-5-nitropyridin-2-amine as a yellow solid.

NucleophileBaseTemperature (°C)Time (h)Typical Yield (%)
BenzylamineDIPEA90585-95
MorpholineK₂CO₃100690-98
Sodium MethoxideN/A65375-85*
4-MethoxythiophenolCs₂CO₃80480-90

*Note: Reaction with methoxide would result in a degenerate exchange at C2 but could potentially react at C6 under forcing conditions.

Core Synthetic Strategy II: Reductive Cyclization

A powerful method for building fused heterocyclic systems involves the reduction of the nitro group to a reactive amine, followed by an intramolecular or intermolecular cyclization reaction. This transforms the planar pyridine precursor into a bicyclic scaffold, significantly increasing molecular complexity. This approach is particularly valuable for synthesizing azaindoles and pyrido-imidazoles, which are privileged structures in drug discovery.[11][12]

Mechanism & Rationale: This strategy is a two-stage process.

  • Nitro Group Reduction: The electron-withdrawing nitro group is converted into a nucleophilic amino group. Common reagents for this transformation include tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or iron powder in acetic acid. The choice of reductant depends on the tolerance of other functional groups in the molecule.

  • Annulation (Ring Formation): The newly formed 5-amino-2,3-dimethoxypyridine intermediate can be cyclized in various ways. For instance, reaction with an aldehyde followed by cyclization can form a fused imidazole ring, a reaction analogous to the Phillips-Ladenburg benzimidazole synthesis.

cluster_caption Pathway for Reductive Cyclization to Fused Heterocycles. start 2-Substituted-3-methoxy- 5-nitropyridine (From Strategy I) reduction Reduction [H] start->reduction intermediate 5-Amino-2-substituted- 3-methoxypyridine reduction->intermediate product Fused Heterocycle (e.g., Pyrido-imidazole) intermediate->product cyclization Cyclization Reagent (e.g., RCHO, Formic Acid) cyclization->product c

Caption: Pathway for Reductive Cyclization to Fused Heterocycles.

Protocol 2: Two-Step Synthesis of a 6-Methoxy-Pyrido[2,3-d]imidazole Derivative

This protocol describes the synthesis of a fused pyrido-imidazole from the product obtained in Protocol 1.

Step A: Reduction of the Nitro Group

Materials:

  • N-benzyl-3-methoxy-5-nitropyridin-2-amine (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (5M)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve N-benzyl-3-methoxy-5-nitropyridin-2-amine (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Carefully add a solution of SnCl₂·2H₂O (5.0 eq) in concentrated HCl to the flask. The reaction is exothermic and should be managed with an ice bath if necessary.

  • Heating: Stir the mixture at 60-70 °C for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Neutralization: Cool the reaction to 0 °C and carefully basify the mixture by the slow addition of 5M NaOH solution until the pH is ~9-10. A thick white precipitate of tin salts will form.

  • Extraction: Filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude diamine is often used directly in the next step without further purification.

Step B: Imidazole Ring Formation

Materials:

  • Crude N²-benzyl-3-methoxypyridine-2,5-diamine (1.0 eq)

  • Triethyl orthoformate (large excess, acts as reagent and solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

Procedure:

  • Reaction Setup: Place the crude diamine from Step A into a round-bottom flask equipped with a distillation head to remove ethanol as it forms.

  • Reagent Addition: Add triethyl orthoformate and a catalytic amount of p-TsOH.

  • Heating: Heat the reaction mixture to reflux (approx. 140 °C). The progress of the reaction can be monitored by observing the distillation of ethanol. Continue refluxing for 3-5 hours.

  • Concentration: After cooling, remove the excess triethyl orthoformate under reduced pressure.

  • Purification: The residue is dissolved in a minimal amount of DCM and purified by column chromatography on silica gel to afford the target 1-benzyl-6-methoxy-1H-pyrido[2,3-d]imidazole.

Conclusion and Future Perspectives

This compound is a powerful and cost-effective precursor for constructing diverse and novel heterocyclic systems. The predictable reactivity of its functional groups enables a logical and stepwise approach to complex molecular design. The SNAr and reductive cyclization pathways detailed herein provide robust and scalable methods for accessing libraries of substituted pyridines and fused bicyclic systems. Further functionalization, for instance through metal-catalyzed cross-coupling reactions on halogenated analogues, can expand the synthetic possibilities even further.[13][14] The resulting scaffolds are of high interest in drug discovery programs targeting a wide range of diseases.[15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dimethoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the knowledge to improve your yield and overcome common challenges in this important synthetic transformation.

Introduction

The synthesis of this compound is a critical step in the preparation of various pharmaceutical and agrochemical compounds.[1] The target molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atoms of 2,3-dichloro-5-nitropyridine are displaced by methoxy groups from a methoxide source. While seemingly straightforward, this reaction is often plagued by issues such as incomplete conversion, side product formation, and purification difficulties, all of which can significantly impact the final yield. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material (2,3-dichloro-5-nitropyridine)

  • Probable Cause 1: Inactive Sodium Methoxide. Sodium methoxide is highly hygroscopic and can be deactivated by moisture.

    • Solution: Use freshly opened, anhydrous sodium methoxide. If the reagent's quality is uncertain, consider preparing it fresh by reacting sodium metal with anhydrous methanol under an inert atmosphere. Ensure all glassware is thoroughly dried and the reaction is conducted under nitrogen or argon.

  • Probable Cause 2: Insufficient Reaction Temperature. The nucleophilic aromatic substitution may require a certain activation energy to proceed at an adequate rate.

    • Solution: While some procedures are performed at room temperature, gently heating the reaction mixture to reflux in methanol can significantly increase the reaction rate.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.

  • Probable Cause 3: Poor Solubility of Reactants. If the 2,3-dichloro-5-nitropyridine does not fully dissolve in the reaction solvent, the reaction will be heterogeneous and slow.

    • Solution: Ensure an adequate volume of anhydrous methanol or another suitable solvent is used to fully dissolve the starting material. Gentle heating can also improve solubility.

Issue 2: Formation of Monomethoxylated Byproduct (2-chloro-3-methoxy-5-nitropyridine or 3-chloro-2-methoxy-5-nitropyridine)

  • Probable Cause 1: Insufficient Sodium Methoxide. A stoichiometric excess of sodium methoxide is typically required to drive the reaction to completion and ensure both chlorine atoms are substituted.

    • Solution: Use a molar excess of sodium methoxide. A common molar ratio is 1:1.2 to 1:1.4 of the dichloronitropyridine to sodium methoxide per chlorine atom being substituted.[2]

  • Probable Cause 2: Short Reaction Time. The substitution of the second chlorine atom may be slower than the first due to electronic effects.

    • Solution: Extend the reaction time and monitor the disappearance of the monomethoxylated intermediate by TLC or HPLC. Reaction times can range from one to several hours.[2]

  • Probable Cause 3: Steric Hindrance. The substituents on the pyridine ring can create steric hindrance, potentially slowing down the second substitution.[3]

    • Solution: Optimizing the reaction temperature and time, as mentioned above, can help overcome this kinetic barrier.

Issue 3: Presence of Impurities After Work-up and Purification

  • Probable Cause 1: Hydrolysis of Chloro Substituents. If water is present in the reaction mixture or during work-up, the chloro groups of the starting material or intermediates can be hydrolyzed to hydroxyl groups.[4]

    • Solution: Use anhydrous solvents and reagents. During the work-up, perform any aqueous washes quickly and at low temperatures.

  • Probable Cause 2: Incomplete Removal of Excess Sodium Methoxide. Residual sodium methoxide can interfere with subsequent steps or purification.

    • Solution: After the reaction, any remaining sodium methoxide can be neutralized by carefully adding a dilute acid (e.g., acetic acid or dilute HCl) until the pH is neutral. Alternatively, quenching the reaction with water and extracting the product into an organic solvent is a common procedure.[2][5]

  • Probable Cause 3: Co-elution during Chromatography. The desired product and byproducts may have similar polarities, making separation by column chromatography challenging.

    • Solution: Experiment with different solvent systems for chromatography. A combination of a non-polar solvent like petroleum ether or hexane with a more polar solvent like ethyl acetate is often effective.[6][7] The addition of a small amount of triethylamine to the eluent can sometimes improve separation.[6][7] Recrystallization from a suitable solvent, such as acetone, can be an effective final purification step.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack by the methoxide ion. The methoxide attacks the carbon atoms bearing the chlorine atoms (C2 and C3), forming a Meisenheimer complex intermediate. The departure of the chloride ion restores the aromaticity of the ring, resulting in the substitution of the chlorine with a methoxy group. This process occurs sequentially for both chlorine atoms.

Q2: What is the typical starting material for this synthesis?

A2: The most common starting material is 2,3-dichloro-5-nitropyridine.[8][9] This precursor is typically synthesized by the nitration of 2,3-dichloropyridine.

Q3: Are there any alternative synthetic routes?

A3: While the methoxylation of 2,3-dichloro-5-nitropyridine is the most direct route, other strategies exist for constructing substituted nitropyridines. These can include multi-step sequences starting from simpler pyridine derivatives, such as 2-aminopyridine, which can undergo nitration, hydrolysis, and chlorination.[2][10][11] Three-component ring transformations have also been explored for the synthesis of nitro-substituted pyridines.[12]

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Sodium Methoxide: This reagent is corrosive and reacts violently with water. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • 2,3-dichloro-5-nitropyridine: This compound is a potential irritant. Handle with care and appropriate PPE.

  • Reaction Conditions: If heating the reaction, use a well-controlled heating source and a reflux condenser to prevent the release of flammable methanol vapors.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloro-5-nitropyridine (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to dissolve the starting material completely.

  • Reagent Addition: Under an inert atmosphere (nitrogen or argon), add sodium methoxide (2.2 - 2.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-65 °C) for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction and dissolve any precipitated salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent. Further purification can be achieved by recrystallization.

Data Summary Table
ParameterConditionRationale
Starting Material 2,3-dichloro-5-nitropyridineCommercially available or synthesized precursor.[4]
Reagent Sodium MethoxideNucleophile for the SNAr reaction.
Solvent Anhydrous MethanolReactant and solvent.
Temperature Room temperature to refluxTo control the reaction rate and ensure completion.
Reaction Time 1-4 hoursDependent on temperature and substrate reactivity.
Work-up Aqueous quench and extractionTo isolate the product and remove inorganic byproducts.
Purification Column chromatography, recrystallizationTo obtain the pure desired product.[6][7]

Visualizations

Reaction Scheme

Reaction_Scheme 2,3-dichloro-5-nitropyridine 2,3-dichloro-5-nitropyridine Sodium_Methoxide + 2 NaOMe Product This compound Sodium_Methoxide->Product Methanol, Reflux Methanol Methanol, Reflux Byproduct + 2 NaCl

Caption: Synthesis of this compound.

Troubleshooting Workflow

G start Low Yield of this compound check_conversion Check TLC/HPLC for Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion byproducts Byproducts Observed check_conversion->byproducts No, but... cause1 Inactive NaOMe? incomplete_conversion->cause1 Yes cause2 Low Temperature? incomplete_conversion->cause2 Yes cause3 Insufficient NaOMe? incomplete_conversion->cause3 Yes solution1 Use fresh/anhydrous NaOMe cause1->solution1 end Improved Yield solution1->end solution2 Increase to reflux cause2->solution2 solution2->end solution3 Increase molar ratio cause3->solution3 solution3->end mono_sub Monomethoxylated product? byproducts->mono_sub Yes hydrolysis Hydrolysis products? byproducts->hydrolysis Yes purification_issue Purification Difficulty byproducts->purification_issue No, but... solution_mono Increase reaction time/NaOMe mono_sub->solution_mono solution_mono->end solution_hydrolysis Use anhydrous conditions hydrolysis->solution_hydrolysis solution_hydrolysis->end solution_purification Optimize chromatography/recrystallize purification_issue->solution_purification solution_purification->end

Caption: Troubleshooting workflow for low yield.

References

common side reactions in the synthesis of 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3-Dimethoxy-5-nitropyridine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important chemical intermediate. Our goal is to provide in-depth, field-proven insights into the common side reactions and troubleshooting steps associated with its synthesis, empowering you to optimize your reaction outcomes, improve yield, and ensure product purity.

The primary and most common synthetic route involves a two-step process: the nitration of 2,3-dichloropyridine followed by a nucleophilic aromatic substitution (SNAr) with sodium methoxide. This guide is structured as a series of frequently asked questions (FAQs) that address specific issues encountered during each of these critical steps.

Part 1: Troubleshooting the Nitration of 2,3-Dichloropyridine

The initial step, converting 2,3-dichloropyridine to 2,3-dichloro-5-nitropyridine, is an electrophilic aromatic substitution. While seemingly straightforward, controlling the regioselectivity and preventing side reactions is paramount for a clean product that performs well in the subsequent methoxylation step.

FAQ 1: My nitration reaction is producing a low yield of the desired 2,3-dichloro-5-nitropyridine, and I'm observing other isomers by GC-MS. What is causing this and how can it be prevented?

Root Cause Analysis: The formation of undesired isomers during the nitration of substituted pyridines is a classic selectivity challenge. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic substitution than benzene. The two chloro-substituents are deactivating, further slowing the reaction. The key to success is precise control over reaction conditions to favor nitration at the C-5 position, which is the least deactivated position for electrophilic attack in this substrate.

High temperatures or overly aggressive nitrating agents can overcome the activation barriers for nitration at other positions, leading to a mixture of products that are difficult to separate.

Troubleshooting & Optimization:

  • Strict Temperature Control: This is the most critical parameter. The reaction should be maintained at a low temperature, typically between 0–5°C, during the addition of the nitrating mixture.[1] Exceeding this range significantly increases the rate of side reactions.

  • Choice of Nitrating Agent: A standard mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is effective. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Using oleum has been shown to be effective in similar systems but may require re-optimization.[1]

  • Molar Ratio of Reactants: While an excess of the nitrating agent can help drive the reaction to completion, using a large excess can promote the formation of byproducts.[1] A carefully controlled molar ratio is essential.

Recommended Protocol: Selective Nitration of 2,3-Dichloropyridine

  • Preparation: In a flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0°C using an ice-salt bath.

  • Addition of Substrate: Slowly add 2,3-dichloropyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise above 10°C.

  • Formation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1-1.3 eq) to concentrated sulfuric acid at 0°C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2,3-dichloropyridine, maintaining the internal reaction temperature strictly between 0°C and 5°C.[1]

  • Reaction Monitoring: Stir the mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The resulting 2,3-dichloro-5-nitropyridine is typically of sufficient purity for the next step.

Part 2: Troubleshooting the Double Methoxylation Reaction

The conversion of 2,3-dichloro-5-nitropyridine to this compound via a double nucleophilic aromatic substitution (SNAr) with sodium methoxide is the most common source of impurities.

FAQ 2: My final product is contaminated with significant amounts of mono-methoxylated impurities (2-chloro-3-methoxy-5-nitropyridine and/or 3-chloro-2-methoxy-5-nitropyridine). How can I drive the reaction to completion?

Root Cause Analysis: This is the most frequent challenge and stems from incomplete reaction. The SNAr mechanism proceeds in two stages, with the second methoxy group addition being slower than the first. The electron-withdrawing nitro group at C-5 strongly activates the C-2 and C-6 positions for nucleophilic attack, but its activating effect on C-3 is weaker. The pyridine nitrogen also strongly activates the C-2 position. Consequently, the first methoxylation occurs relatively easily, but pushing the reaction to full di-substitution requires optimized conditions.

Key Factors Influencing Double Substitution:

ParameterStandard ConditionTroubleshooting Action & Rationale
Stoichiometry of NaOMe 2.0 - 2.2 equivalentsIncrease to 2.5 - 3.0 equivalents . A larger excess of the nucleophile is required to drive the slower second substitution to completion according to Le Châtelier's principle.
Reaction Temperature Room Temperature to 40°CGradually increase the temperature to 50-65°C (refluxing methanol) . Higher temperatures provide the necessary activation energy for the second, more difficult substitution.[2]
Reaction Time 2 - 4 hoursExtend the reaction time to 6 - 12 hours or monitor overnight . The second substitution is kinetically slower; ensure sufficient time is allowed for completion. Monitor closely by TLC.
Solvent Purity Reagent-grade MethanolUse anhydrous methanol . The presence of water can consume the sodium methoxide to form sodium hydroxide, leading to hydrolysis byproducts (see FAQ 3) and reducing the effective concentration of the methoxide nucleophile.

Workflow: Troubleshooting Incomplete Methoxylation

G start Incomplete methoxylation detected by TLC/GC-MS check_naome Were >2.5 eq. of NaOMe used? start->check_naome check_temp Was reaction run at reflux? check_naome->check_temp Yes increase_naome Action: Re-run reaction with 2.5-3.0 eq. NaOMe. check_naome->increase_naome No check_time Was reaction time >6 hours? check_temp->check_time Yes increase_temp Action: Increase temperature to methanol reflux (65°C). check_temp->increase_temp No check_solvent Was anhydrous methanol used? check_time->check_solvent Yes increase_time Action: Extend reaction time and monitor by TLC. check_time->increase_time No use_anhydrous Action: Use freshly dried methanol (e.g., over 3Å mol. sieves). check_solvent->use_anhydrous No end_node Achieved Full Di-substitution check_solvent->end_node Yes increase_naome->check_temp increase_temp->check_time increase_time->check_solvent use_anhydrous->end_node

Troubleshooting workflow for incomplete methoxylation.
FAQ 3: My reaction produced an unexpected, more polar byproduct. Mass spectrometry suggests the incorporation of a hydroxyl group. What is the cause?

Root Cause Analysis: This is a classic hydrolysis side reaction. Sodium methoxide is a strong base and is highly hygroscopic. If any water is present in the reaction medium (e.g., from wet solvent, glassware, or the sodium methoxide itself), the methoxide will be rapidly neutralized to form methanol and sodium hydroxide. The resulting hydroxide ion (OH⁻) is a potent nucleophile and can compete with the methoxide, attacking the electron-deficient pyridine ring to form 2-chloro-5-nitro-3-pyridinol or similar hydroxy-substituted byproducts.

Preventative Measures:

  • Anhydrous Solvent: Ensure the methanol used is of anhydrous grade. If in doubt, it can be dried over activated 3Å molecular sieves.

  • Dry Reagents & Glassware: Use oven-dried or flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Ensure the starting 2,3-dichloro-5-nitropyridine is dry.

  • Quality of Sodium Methoxide: Use a fresh bottle of sodium methoxide or a solution of sodium methoxide in methanol that has been properly stored to prevent moisture absorption.

Part 3: Purification Strategies
FAQ 4: What is the most effective method for purifying the final this compound product from starting materials and mono-substituted intermediates?

Expert Recommendation: The polarity difference between the starting material (2,3-dichloro-), the mono-methoxy intermediates, and the final di-methoxy product is generally sufficient for effective separation using silica gel column chromatography .

  • Product Polarity Profile:

    • 2,3-dichloro-5-nitropyridine: Least polar.

    • Chloro-methoxy intermediates: Medium polarity.

    • This compound: Most polar of the main components.

  • Recommended Eluent System: A gradient system of petroleum ether (or hexanes) and ethyl acetate is highly effective. Start with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) to elute the non-polar starting material, and gradually increase the polarity to elute the mono- and finally the desired di-substituted product. A small amount of triethylamine (~0.1%) can sometimes be added to the eluent to reduce tailing on the silica gel.[3][4]

  • Recrystallization: If the product is obtained in high purity after chromatography (>95%), recrystallization can be used for final polishing. Solvents such as acetone or ethanol-water mixtures are often suitable.[4]

References

Technical Support Center: Purification of 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Dimethoxy-5-nitropyridine (CAS No. 507473-22-5).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of this important chemical intermediate.

Introduction to Purification Challenges

This compound is a substituted nitropyridine with applications in organic synthesis. The presence of methoxy, nitro, and pyridine functionalities gives it a unique polarity and reactivity profile that can present specific challenges during purification. Common impurities may include positional isomers, unreacted starting materials from synthesis, and byproducts from side reactions.[3] The goal of any purification strategy is to effectively remove these impurities while maximizing the recovery of the desired high-purity compound.

This guide provides a systematic approach to troubleshooting common issues encountered during the purification of this compound by recrystallization and column chromatography, the two most common laboratory-scale techniques for solid compounds.

Troubleshooting Purification Issues

This section addresses specific problems that may arise during your purification experiments, providing explanations for the underlying causes and actionable solutions.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4][5] However, achieving efficient recrystallization requires careful selection of solvents and precise control of conditions.

Q1: My compound will not dissolve in the chosen solvent, even with heating.

Potential Cause: The solvent may not be appropriate for dissolving this compound. The polarity of the solvent and the compound are likely mismatched.

Solution:

  • Solvent Screening: A systematic solvent screening is the first step. Test the solubility of a small amount of your crude material in various common laboratory solvents of differing polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes). An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" (or anti-solvent, in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common mixed solvent systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/pentane.[6]

Q2: My compound "oils out" of the solution instead of forming crystals.

Potential Cause: This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. The compound comes out of solution as a liquid below its melting point.

Solution:

  • Lower the Cooling Temperature: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slower cooling encourages the formation of a crystal lattice.

  • Add More Solvent: The solution may be too concentrated. Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.

  • Change Solvents: Select a solvent with a lower boiling point.

  • Seed the Solution: Introduce a small seed crystal of the pure compound to provide a nucleation site for crystal growth. If no seed crystal is available, gently scratching the inside of the flask with a glass rod can create microscopic scratches that may initiate crystallization.[7]

Q3: No crystals form, even after the solution has cooled completely.

Potential Cause: The solution may not be sufficiently saturated, or there may be an absence of nucleation sites for crystal growth to begin.

Solution:

  • Induce Crystallization: As mentioned above, scratching the inner surface of the flask or adding a seed crystal can initiate crystallization.[7]

  • Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent to increase the concentration of the compound. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

  • Cool to a Lower Temperature: If cooling to 0°C in an ice bath is unsuccessful, a dry ice/acetone bath can be used to achieve lower temperatures.

Q4: The recovered crystals are still impure.

Potential Cause: Impurities may have co-precipitated with your product. This can happen if the solution cools too quickly or if the impurities have similar solubility profiles to your compound.

Solution:

  • Slow Down Cooling: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.

  • Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Wash Crystals Properly: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

  • Consider Chromatography: If recrystallization fails to remove certain impurities, column chromatography may be a more effective method.

Column Chromatography Troubleshooting

Flash column chromatography is a highly effective method for separating compounds with different polarities.[8][9] Success depends on the proper choice of stationary phase and mobile phase.

Q1: My compound does not move from the origin on the TLC plate.

Potential Cause: The mobile phase is not polar enough to elute the compound from the polar stationary phase (e.g., silica gel).

Solution:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a small amount of methanol can be added to the mobile phase (e.g., 1-5% methanol in dichloromethane).[8]

  • Add a Modifier: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve elution by neutralizing acidic sites on the silica gel.[8] A literature example for a related compound used a petroleum ether/ethyl acetate/triethylamine (1/1/0.025) system.[10]

Q2: All my spots, including the product, run at the solvent front on the TLC plate.

Potential Cause: The mobile phase is too polar, causing all components of the mixture to move with the solvent front instead of interacting with the stationary phase.

Solution:

  • Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your eluent. For instance, in a hexane/ethyl acetate system, increase the percentage of hexane.

Q3: My compound streaks on the TLC plate and the column.

Potential Cause: This can be caused by several factors, including overloading the sample, the compound having acidic or basic properties that interact strongly with the stationary phase, or the compound being sparingly soluble in the mobile phase.

Solution:

  • Reduce Sample Concentration: Ensure the sample solution is not too concentrated when spotting the TLC plate or loading the column.

  • Add a Modifier: As mentioned previously, adding triethylamine for basic compounds or a small amount of acetic acid for acidic compounds to the mobile phase can significantly reduce streaking.[11]

  • Change the Solvent System: A different solvent system may provide better solubility and interaction with the stationary phase, leading to sharper bands.

Q4: I am getting poor separation of my product from an impurity.

Potential Cause: The polarity difference between your product and the impurity is small, and the chosen mobile phase is not providing adequate resolution.

Solution:

  • Optimize the Mobile Phase: The ideal TLC separation will have the desired compound with an Rf value of approximately 0.25-0.35.[9][12] Systematically test different ratios of your solvent system to achieve this.

  • Try a Different Solvent System: If a binary system (e.g., hexane/ethyl acetate) is not effective, try a different combination of solvents (e.g., dichloromethane/methanol). Sometimes, a ternary solvent system can provide the necessary selectivity.

  • Use a Finer Stationary Phase: High-performance TLC (HPTLC) plates or finer mesh silica gel for the column can provide better resolution.

  • Gradient Elution: Instead of using a single mobile phase composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography can improve the separation of complex mixtures.[12]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Based on common synthetic routes for substituted nitropyridines, potential impurities include:

  • Positional Isomers: Nitration of substituted pyridines can sometimes lead to the formation of other isomers (e.g., 2,3-Dimethoxy-6-nitropyridine).[13] The separation of these isomers can be challenging due to their similar physical properties.

  • Unreacted Starting Materials: Depending on the synthetic route, starting materials such as 2,3-dihydroxypyridine or a halogenated precursor might be present.

  • Byproducts of Side Reactions: Over-nitration or hydrolysis of the methoxy groups under harsh acidic or basic conditions could lead to byproducts. While methoxy groups on a pyridine ring are generally stable, they can be cleaved under certain conditions.[14][15]

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Given the polar nature of the nitro group and the pyridine nitrogen, and the less polar methoxy and aromatic components, solvents of intermediate polarity are a good starting point. Alcohols like ethanol or isopropanol are often effective for such compounds. Acetone has also been shown to be an effective recrystallization solvent for a structurally similar compound.[10] A systematic solvent screen is always recommended.

Q3: What is a recommended TLC system to monitor the purification of this compound?

A3: A good starting point for a TLC mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A ratio of 7:3 or 1:1 (hexanes:ethyl acetate) is a common starting point. For this particular compound, given its polarity, you may need to start with a higher proportion of ethyl acetate. The addition of a small amount of triethylamine (0.1-1%) is also recommended to prevent streaking due to the basicity of the pyridine nitrogen.[10]

Q4: How can I confirm the purity of my final product?

A4: The purity of your this compound should be assessed using multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple solvent systems.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for quantifying the purity of a sample.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization Solvent Screening
  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.

  • If the compound dissolves when hot, remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.

  • An ideal solvent will show poor solubility at room temperature, high solubility when hot, and will form crystals upon cooling.

Protocol 2: General Procedure for Flash Column Chromatography
  • Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add another thin layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Carefully apply the sample solution to the top of the silica gel.

  • Elute the Column: Carefully add the mobile phase to the column. Apply gentle pressure to the top of the column using a pump or air line to achieve a steady flow rate.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Common Purification Techniques

Purification MethodStarting Purity (%)Final Purity (%)Typical Yield (%)Analyst Notes
Single Recrystallization~9598 - 9970 - 85Effective for removing major, less soluble impurities.
Column Chromatography~95>9960 - 80Ideal for separating closely related impurities and achieving high purity.[16]
Preparative HPLC>98>99.540 - 60Best for obtaining ultra-pure material for highly sensitive applications.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound AssessPurity Assess Purity (TLC, ¹H NMR) Crude->AssessPurity IsPuritySufficient Is Purity Sufficient? AssessPurity->IsPuritySufficient PureProduct Pure Product IsPuritySufficient->PureProduct Yes Recrystallization Recrystallization IsPuritySufficient->Recrystallization No Recrystallization->AssessPurity IssueEncountered Issue Encountered? Recrystallization->IssueEncountered ColumnChromatography Column Chromatography ColumnChromatography->AssessPurity IssueEncountered->ColumnChromatography No, try alternative Troubleshoot Consult Troubleshooting Guide IssueEncountered->Troubleshoot Yes Troubleshoot->Recrystallization

Caption: A decision-making workflow for the purification of this compound.

Recrystallization Troubleshooting Logic

RecrystallizationTroubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool CrystalsForm Crystals Form? Cool->CrystalsForm OilOut Oils Out? CrystalsForm->OilOut No Filter Filter and Dry Crystals CrystalsForm->Filter Yes NoCrystals No Crystals Form OilOut->NoCrystals No Reheat Reheat, Add More Solvent OilOut->Reheat Yes ChangeSolvent Change Solvent OilOut->ChangeSolvent Yes Scratch Scratch Flask NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed Concentrate Concentrate Solution NoCrystals->Concentrate CheckPurity Check Purity Filter->CheckPurity Reheat->Cool ChangeSolvent->Start Scratch->Cool Seed->Cool Concentrate->Cool

Caption: A logical flow diagram for troubleshooting common recrystallization problems.

References

challenges in the regioselective synthesis of 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3-Dimethoxy-5-nitropyridine

Welcome to the dedicated technical support guide for the regioselective synthesis of this compound. This document is designed for chemists, researchers, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success of your experiments.

Overview of Synthetic Challenges

The synthesis of this compound is a multi-step process that presents notable challenges in achieving high regioselectivity and yield. The primary difficulties arise from controlling the selectivity during the nitration and subsequent nucleophilic aromatic substitution (SNAr) steps. The pyridine ring's electronics, influenced by existing substituents, dictate the position of incoming groups, often leading to mixtures of isomers that are difficult to separate.

A common and effective synthetic approach begins with 2,3-dichloropyridine, proceeding through nitration and then a double methoxylation. This guide will focus on troubleshooting this specific pathway.

Visualized Synthetic Workflow

Below is a general workflow for the synthesis, highlighting the critical stages where challenges often arise.

G cluster_0 Synthesis Pathway A Start: 2,3-Dichloropyridine B Step 1: Nitration A->B C Intermediate: 2,3-Dichloro-5-nitropyridine B->C F Side Product: Isomer Mix B->F Regioselectivity Issue D Step 2: Methoxylation C->D E Product: this compound D->E G Challenge: Low Yield D->G Poor Conversion H Challenge: Incomplete Reaction D->H Reaction Kinetics

Caption: General workflow for synthesizing this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Challenges in the Nitration of 2,3-Dichloropyridine

Question: My nitration of 2,3-dichloropyridine is resulting in a low yield of the desired 2,3-dichloro-5-nitropyridine and forming other isomers. How can I improve the regioselectivity?

Answer: This is a classic regioselectivity challenge. The chlorine atoms at the C2 and C3 positions are deactivating, electron-withdrawing groups. Nitration of pyridine itself is difficult and typically requires harsh conditions due to the ring's electron-deficient nature, which is further exacerbated by the chloro substituents. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the electrophile.

Mechanistic Insight:

  • The pyridine nitrogen is the most basic site and will be protonated under strong acidic conditions (e.g., H₂SO₄/HNO₃), forming the pyridinium ion. This further deactivates the ring towards electrophilic attack.

  • The directing effect of the substituents and the pyridinium nitrogen favors substitution at the C5 position (meta to the nitrogen and para to the C2-chloro group), which is the least deactivated position. However, forcing conditions can lead to the formation of other isomers, such as 2,3-dichloro-6-nitropyridine.

Troubleshooting Steps & Solutions:

  • Control the Temperature: Nitration is highly exothermic. Runaway reactions not only pose a safety hazard but also decrease selectivity by providing enough energy to overcome the activation barrier for the formation of undesired isomers.

    • Action: Maintain a strict temperature protocol. Begin the addition of the nitrating mixture at 0°C or below, and allow the reaction to proceed at a controlled temperature, often not exceeding 25-30°C.

  • Optimize the Nitrating Agent: The choice and concentration of the nitrating agent are critical.

    • Action: A standard mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is typically effective. The role of sulfuric acid is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion. Ensure the acids are of high purity and correct concentration. Using a milder nitrating agent is unlikely to be effective due to the deactivated substrate.

  • Monitor Reaction Time: Both insufficient and excessive reaction times can be detrimental.

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated or degradation byproducts.

Summary of Nitration Conditions:

ParameterRecommended ConditionRationale
Temperature 0°C to 25°CMinimizes side reactions, enhances regioselectivity.
Reagents Conc. H₂SO₄ and Fuming HNO₃Generates a high concentration of the necessary NO₂⁺ electrophile.
Reaction Time Monitor via TLC/HPLCPrevents byproduct formation from over-reaction.
Quenching Ice/WaterCarefully and slowly quench to control the exothermic release.
Challenges in the Methoxylation of 2,3-Dichloro-5-nitropyridine

Question: My methoxylation step to convert 2,3-dichloro-5-nitropyridine to the final product is slow, incomplete, or results in mono-substituted intermediates. What can I do to drive the reaction to completion?

Answer: This step is a nucleophilic aromatic substitution (SNAr). The reaction proceeds via a Meisenheimer complex, and its rate is highly dependent on several factors. The strong electron-withdrawing nitro group at the C5 position is crucial as it activates the ring for nucleophilic attack, primarily at the C2 position.

Mechanistic Insight: The reaction typically proceeds sequentially. The first methoxy group substitutes the chlorine at the C2 position, which is most activated by the nitro group (para-position). The second substitution at C3 is significantly slower because the activating effect of the nitro group is weaker (meta-position), and the newly added electron-donating methoxy group at C2 further deactivates the ring towards nucleophilic attack.

Troubleshooting Decision Tree:

G Start Incomplete Methoxylation? CheckTemp Is Temperature > 80°C? Start->CheckTemp IncreaseTemp Action: Increase temperature to reflux (e.g., 80-120°C in methanol/dioxane). CheckTemp->IncreaseTemp No CheckBase Is a strong base used (e.g., NaH, KOtBu)? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase UseStrongBase Action: Use a stronger base like NaH to fully deprotonate methanol. CheckBase->UseStrongBase No CheckSolvent Is the solvent anhydrous and polar aprotic? CheckBase->CheckSolvent Yes UseStrongBase->CheckSolvent UseDrySolvent Action: Use anhydrous methanol or a co-solvent like dry THF/Dioxane. CheckSolvent->UseDrySolvent No Complete Reaction should proceed to completion. CheckSolvent->Complete Yes UseDrySolvent->Complete

Caption: Decision tree for troubleshooting incomplete methoxylation.

Troubleshooting Steps & Solutions:

  • Increase Reaction Temperature: The second substitution at C3 has a higher activation energy.

    • Action: The reaction often requires elevated temperatures, sometimes even refluxing in methanol for an extended period. If using a co-solvent like dioxane or DMF, temperatures can be pushed higher (e.g., 100-120°C).

  • Choice of Base and Nucleophile: Sodium methoxide (NaOMe) is the nucleophile. It can be purchased or generated in situ. The completeness of its formation is critical.

    • Action: Generate sodium methoxide in situ by adding sodium metal or sodium hydride (NaH) to anhydrous methanol. Using a strong base like NaH ensures the complete conversion of methanol to the more potent methoxide nucleophile. Ensure at least two equivalents of the methoxide are used.

  • Solvent Purity: The presence of water can protonate the sodium methoxide, reducing its nucleophilicity and hindering the reaction.

    • Action: Use anhydrous methanol and consider using a polar aprotic co-solvent like THF or Dioxane, which can help solubilize the substrate and intermediate without interfering with the nucleophile.

  • Consider a Catalyst: In some cases, copper catalysis can facilitate difficult SNAr reactions, although it is not commonly reported for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during this synthesis? A1: The nitration step is the most hazardous. Fuming nitric acid and concentrated sulfuric acid are highly corrosive. The reaction is very exothermic and can lead to a runaway reaction if cooling is not adequate. Always add the nitrating agent slowly, with efficient stirring and external cooling. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.

Q2: How can I effectively purify the final product, this compound? A2: Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: Solvents like ethanol, methanol, or isopropanol are often effective. The crude product can be dissolved in the hot solvent and allowed to cool slowly to form pure crystals.

  • Column Chromatography: If isomers or other impurities are present, silica gel column chromatography is the preferred method. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Q3: What analytical techniques are best for confirming the structure and purity? A3: A combination of techniques is recommended:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure. The proton NMR should show two distinct singlets for the methoxy groups and two doublets for the aromatic protons on the pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final compound.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only. All laboratory work should be conducted by trained personnel with appropriate safety measures in place.

Protocol 1: Nitration of 2,3-Dichloropyridine
  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (4.0 eq).

  • Cool the flask to 0°C in an ice-salt bath.

  • Slowly add 2,3-dichloropyridine (1.0 eq) to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Once the addition is complete and the mixture is homogeneous, begin the dropwise addition of fuming nitric acid (1.5 eq) via the dropping funnel. Maintain the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate (2,3-dichloro-5-nitropyridine) is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum to obtain the crude intermediate.

Protocol 2: Methoxylation of 2,3-Dichloro-5-nitropyridine
  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous methanol.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise at 0°C. Allow the mixture to stir until the evolution of hydrogen gas ceases.

  • Add the crude 2,3-dichloro-5-nitropyridine (1.0 eq) to the freshly prepared sodium methoxide solution.

  • Heat the reaction mixture to reflux (approx. 65°C) and monitor its progress by TLC/HPLC. The reaction may take 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by recrystallization or column chromatography to yield this compound.

preventing decomposition of 2,3-Dimethoxy-5-nitropyridine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Synthetic Transformations

Welcome to the Technical Support Center for 2,3-Dimethoxy-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work with this compound. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate the intricacies of handling this versatile but sensitive reagent.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic and structural features. However, the very functional groups that make it useful—the electron-withdrawing nitro group and the electron-donating methoxy groups on an electron-deficient pyridine ring—also render it susceptible to decomposition under various reaction conditions. Understanding the interplay of these groups is crucial for successful and reproducible synthetic outcomes.

The primary modes of decomposition or undesired side reactions include:

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack. This can lead to the displacement of not only the nitro group but also one or both of the methoxy groups, especially with strong nucleophiles or under harsh basic conditions. In some cases, this can even lead to ring-fission[1].

  • Thermal Decomposition: Like many nitroaromatic compounds, this compound can be thermally labile. Elevated temperatures can lead to the release of nitrogen oxides and degradation of the aromatic system[2][3].

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that degrade the molecule. This is a common issue for nitroaromatic compounds[4][5][6].

  • Hydrolysis under Strong Acidic or Basic Conditions: The methoxy groups can be susceptible to hydrolysis to the corresponding hydroxypyridines, especially in the presence of strong acids or bases at elevated temperatures.

This guide provides a structured approach to troubleshooting and preventing these issues in your experiments.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may be encountering.

Issue 1: My reaction is turning dark, and I'm seeing multiple unidentified spots on my TLC analysis.

Question: I'm attempting a reaction with this compound, and the reaction mixture is turning dark brown or black. My TLC plate shows a complex mixture of products, and my desired product yield is very low. What is likely happening?

Answer: A dark coloration and a complex product mixture are classic indicators of decomposition. The most probable causes are:

  • Excessive Heat: You may be running your reaction at too high a temperature. Nitropyridines can undergo thermal decomposition, leading to a cascade of undesirable side reactions[2][3][7].

  • Strongly Basic or Nucleophilic Conditions: If your reaction employs a strong, non-hindered base or a potent nucleophile, you are likely promoting SNAr reactions at various positions on the pyridine ring, or even ring-opening[1].

  • Presence of Oxygen: While less common, oxidative decomposition can occur, especially at elevated temperatures in the presence of certain metal catalysts.

Troubleshooting Steps:

  • Temperature Reduction: Attempt the reaction at a lower temperature. If the reaction is too slow, consider a more active catalyst or a longer reaction time instead of increasing the heat.

  • Choice of Base/Nucleophile: If possible, switch to a milder or more sterically hindered base. For example, if using sodium methoxide, consider switching to a carbonate base like K2CO3 or Cs2CO3, or a hindered organic base like DBU or DIPEA.

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative side reactions.

Issue 2: I'm trying to reduce the nitro group, but I'm getting a low yield of the desired amine and significant decomposition.

Question: I am attempting to reduce the nitro group of this compound to the corresponding amine, but the reaction is messy. What are the best practices for this transformation?

Answer: The reduction of the nitro group on an electron-rich pyridine ring can be challenging. Harsh reducing agents can lead to over-reduction or decomposition of the heterocyclic core. The choice of reducing agent and reaction conditions is critical.

Recommended Reduction Protocols:

MethodReductant/CatalystSolventKey Advantages & Considerations
Catalytic Hydrogenation H2 (1 atm), 10% Pd/CMethanol or EthanolGenerally clean and high-yielding. Ensure the reaction is not overly exothermic.
Transfer Hydrogenation Ammonium formate, 10% Pd/CMethanolA milder alternative to using hydrogen gas. Good for sensitive substrates.
Metal-Acid Reduction SnCl2·2H2OConcentrated HCl or EthanolEffective but requires careful workup to remove tin salts. Can be acidic, so consider other functional group compatibility.
Metal-Neutral Reduction Iron powder, NH4ClEthanol/WaterA milder, more environmentally friendly alternative to SnCl2.

Detailed Protocol: Catalytic Transfer Hydrogenation

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (10 mol%).

  • To this suspension, add ammonium formate (5.0 eq) in portions to control any initial exotherm.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

Issue 3: I suspect one or both of the methoxy groups are being cleaved during my reaction.

Question: My mass spectrometry results suggest the loss of a methyl group (14 Da) or a methoxy group (31 Da). How can I prevent the hydrolysis or substitution of the methoxy groups?

Answer: The methoxy groups on the electron-deficient pyridine ring can act as leaving groups in SNAr reactions, especially the one at the 2-position, which is ortho to the activating nitro group. They can also be hydrolyzed under strongly acidic or basic conditions.

Preventative Measures:

  • Avoid Strong, Non-hindered Nucleophiles: If your synthesis allows, use less aggressive nucleophiles.

  • Control pH: Maintain a neutral or mildly acidic/basic pH if possible. Avoid refluxing in strong aqueous acids or bases.

  • Lower Reaction Temperatures: The rate of methoxy group substitution is highly temperature-dependent.

  • Protecting Groups (Advanced Strategy): In complex syntheses, if other transformations require harsh conditions, it may be necessary to carry out the synthesis with hydroxyl groups and methylate them at a later stage.

Best Practices for Handling this compound

To ensure the integrity of your starting material and the success of your reactions, adhere to the following best practices:

  • Storage: Store this compound in a cool, dark, and dry place under an inert atmosphere.

  • Light Protection: Protect reactions from direct light, especially if they are run for extended periods. Use amber glassware or wrap your reaction vessel in aluminum foil.

  • Inert Atmosphere: For reactions that are sensitive to oxidation or require anhydrous conditions, always use an inert atmosphere of nitrogen or argon.

  • Reaction Monitoring: Frequently monitor your reaction by TLC, LC-MS, or GC-MS to check for the appearance of degradation products.

Analytical Methods for Detecting Decomposition

Regularly analyzing your reaction mixture is the best way to detect decomposition early.

  • Thin-Layer Chromatography (TLC): The appearance of multiple new spots, especially those that are highly polar (low Rf) or show streaking, can indicate decomposition.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of the purity of your starting material and the formation of byproducts over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile decomposition products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify the major components in your reaction mixture, including any significant impurities or byproducts.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound.

TroubleshootingWorkflow start Reaction Issue Observed (e.g., low yield, dark color) check_temp Is the reaction temperature > 80°C? start->check_temp reduce_temp Action: Reduce Temperature or use a more active catalyst check_temp->reduce_temp Yes check_base Is a strong, non-hindered base/nucleophile used? check_temp->check_base No analyze Analyze reaction by TLC/LC-MS/ GC-MS to confirm improvement reduce_temp->analyze change_base Action: Switch to a milder or sterically hindered base check_base->change_base Yes check_light Is the reaction exposed to light? check_base->check_light No change_base->analyze protect_light Action: Protect from light (amber flask, foil) check_light->protect_light Yes check_atmosphere Is the reaction run under an inert atmosphere? check_light->check_atmosphere No protect_light->analyze use_inert Action: Use N2 or Ar atmosphere check_atmosphere->use_inert No check_atmosphere->analyze Yes use_inert->analyze

Caption: Troubleshooting workflow for this compound reactions.

Potential Decomposition Pathways

The following diagram illustrates the primary competing reaction pathways that can be mistaken for or lead to decomposition.

DecompositionPathways cluster_paths Reaction Conditions start This compound nitro_reduction Nitro Group Reduction (e.g., H2, Pd/C) start->nitro_reduction Desired Path snar Strong Nucleophile (Nu-) or Base start->snar Side Reaction / Decomposition thermal_photo High Temperature / UV Light start->thermal_photo Decomposition desired_amine {2,3-Dimethoxy-5-aminopyridine (Desired Product)} nitro_reduction->desired_amine sub_products Methoxy/Nitro Substitution Products Ring-Opened Products snar->sub_products degradation {Complex Degradation Mixture (Tar, Gases)} thermal_photo->degradation

Caption: Competing reaction and decomposition pathways.

References

troubleshooting low conversion in the nitration of 2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2,3-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific electrophilic aromatic substitution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common issues, particularly low conversion rates.

Troubleshooting Guide

This section directly addresses the most pressing experimental issues in a question-and-answer format. We delve into the causality behind these problems and provide actionable solutions.

Q1: I am experiencing very low to no conversion of my 2,3-dimethoxypyridine starting material. What is the primary cause?

A1: The most common culprit for low conversion in the nitration of pyridine derivatives is the deactivation of the aromatic ring through protonation.

The pyridine nitrogen is basic and readily protonated by the strong acids in the nitrating mixture (e.g., H₂SO₄). This forms a pyridinium ion, which is intensely electron-withdrawing and deactivates the entire ring towards electrophilic attack by the nitronium ion (NO₂⁺).[1][2][3] Even with the activating methoxy groups, the deactivating effect of the positive charge on the nitrogen often dominates, bringing the reaction to a halt.

Troubleshooting Steps:

  • Choice of Nitrating Agent: Standard mixed acid (HNO₃/H₂SO₄) is often too harsh. The high acidity ensures complete protonation of the pyridine.[2] Consider alternative, less acidic nitrating systems.

  • Temperature Control: Nitration is exothermic.[4] Excessive temperature can lead to degradation of the starting material and the formation of undesired byproducts. The reaction should be initiated at a low temperature (e.g., 0 to 5 °C) and controlled carefully.[5]

  • Reagent Quality and Stoichiometry: Ensure that the nitric acid and any dehydrating agents (like sulfuric acid or acetic anhydride) are of high purity and anhydrous. Water can quench the nitronium ion and inhibit the reaction.[6]

Q2: My reaction is producing multiple spots on a TLC plate, and the desired product is difficult to isolate. What are these side products?

A2: The formation of multiple products stems from competing directing effects and potential side reactions involving the methoxy groups.

The two methoxy groups are ortho, para-directing, while the pyridinium nitrogen is a meta-director. This electronic conflict can lead to a mixture of regioisomers.

  • Likely Side Products:

    • Positional Isomers: Nitration can occur at different positions on the ring, primarily C4 and C6, which are para and ortho to the methoxy groups, respectively.

    • Oxidative Degradation: Strong nitrating agents are also powerful oxidants.[7] They can oxidize the electron-rich dimethoxypyridine ring or the methoxy groups, leading to complex, often tarry, byproducts.

    • Di-nitrated Products: If the reaction conditions are too forcing (high temperature, excess nitrating agent), a second nitro group may be added to the ring, further complicating purification.[8]

dot

Caption: Potential reaction pathways leading to side products.

Q3: How can I strategically improve the conversion and selectivity of this reaction?

A3: Improving conversion requires a shift in strategy to mitigate ring deactivation and control the reaction environment. The key is often to avoid strongly acidic conditions.

A self-validating approach involves systematically optimizing conditions from milder to stronger, while carefully monitoring the reaction progress.

Problem AreaPossible CauseSuggested Solution & Rationale
Low Reactivity Ring deactivation via protonation.Use a nitrating system that operates under less acidic conditions. Acetyl nitrate (from HNO₃ and acetic anhydride) or dinitrogen pentoxide (N₂O₅) are excellent alternatives that can avoid full protonation of the pyridine nitrogen.[2][9][10]
Poor Selectivity Competing directing groups.Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy. Start at sub-zero temperatures (e.g., -10 °C to 0 °C) and only warm if no reaction occurs.
Product Degradation Harsh conditions (strong acid, high temp).Add the nitrating agent slowly and portion-wise to the substrate solution to maintain a low concentration of the active electrophile and control the exotherm.[5]
Incomplete Reaction Insufficient reaction time.Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[11][12] Do not quench the reaction prematurely.

dot

Troubleshooting_Workflow start Start Nitration (e.g., Acetyl Nitrate @ 0°C) check_tlc Monitor by TLC/LC-MS (every 30 mins) start->check_tlc low_conv Low/No Conversion? check_tlc->low_conv side_products Multiple Products? check_tlc->side_products increase_temp Action: Slowly warm reaction to RT low_conv->increase_temp Yes workup Reaction Complete: Proceed to Workup low_conv->workup No lower_temp Action: Decrease temperature (e.g., -10°C) side_products->lower_temp Yes side_products->workup No increase_temp->check_tlc change_reagent Action: Use stronger system (e.g., HNO3/TFAA) increase_temp->change_reagent If still no reaction lower_temp->start Restart with new conditions

Caption: A logical workflow for troubleshooting and optimizing the nitration.

Frequently Asked Questions (FAQs)

What are the recommended starting conditions for nitrating 2,3-dimethoxypyridine?

For a sensitive substrate like this, it is best to start with milder conditions. A widely cited method for nitrating activated or sensitive heterocycles is using nitric acid in trifluoroacetic anhydride (TFAA) or acetic anhydride.[9][10]

How do the two methoxy groups direct the nitration?

The methoxy groups are activating ortho, para-directors.

  • The 2-methoxy group directs to the 3-position (which is already substituted) and the C-para is not available.

  • The 3-methoxy group directs to the 2-position (substituted) and the 4-position (para). Therefore, the most electronically favored position for electrophilic attack is the 4-position , which is para to the 3-methoxy group.

What are the critical safety precautions for this reaction?

Nitration reactions are highly exothermic and can be hazardous if not controlled.[4]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[13]

  • Ventilation: Perform the reaction in a certified chemical fume hood to avoid inhaling toxic fumes like nitrogen oxides.[13]

  • Controlled Addition: Always add the nitrating agent slowly to the substrate solution, never the other way around. Use an ice bath to manage the reaction temperature.

  • Quenching: Quench the reaction by slowly pouring the reaction mixture onto crushed ice. This should be done carefully to control the release of heat and gas.

How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common method.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, containing the nitro group, will likely be more UV-active than the starting material. For more precise monitoring, especially for tracking multiple products, LC-MS is the preferred method.[11][12]

Experimental Protocols

Protocol 1: Nitration using Nitric Acid in Acetic Anhydride

This protocol is a milder alternative to the standard mixed-acid procedure and is often more suitable for electron-rich pyridines.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethoxypyridine (1.0 eq) in acetic anhydride (10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nitrating Agent Addition: Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC every 30 minutes.

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly onto a stirred slurry of crushed ice and water.

  • Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: TLC Monitoring
  • Sample Preparation: Withdraw a small aliquot (~5 µL) from the reaction mixture and dilute it with 0.5 mL of ethyl acetate.

  • Spotting: Spot the diluted sample, along with a spot of the starting material as a reference, onto a silica gel TLC plate.

  • Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., 30% ethyl acetate in hexane).

  • Visualization: After the solvent front has reached the top, remove the plate, dry it, and visualize the spots under a UV lamp. The product should appear as a new, typically lower Rf spot.

References

Technical Support Center: Purification of 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2,3-Dimethoxy-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and refine the purification of this critical intermediate. Our guidance is rooted in established chemical principles and validated laboratory practices to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route. Common syntheses often involve the nitration of a dimethoxypyridine precursor or the methoxylation of a dihalonitropyridine. Therefore, you should anticipate the following:

  • Unreacted Starting Materials: Such as 2,3-dimethoxypyridine or a chlorinated precursor like 2-chloro-3-methoxy-5-nitropyridine.

  • Regioisomers: Nitration of 2,3-dimethoxypyridine can potentially yield other isomers, such as 2,3-Dimethoxy-6-nitropyridine, although the 5-nitro isomer is typically favored. Similarly, methoxylation of precursors like 2,6-dichloro-3-nitropyridine can lead to isomeric byproducts.[1][2]

  • Hydrolysis Products: The methoxy groups are susceptible to hydrolysis under harsh acidic or basic conditions, which can form corresponding hydroxypyridine impurities (e.g., 2-hydroxy-3-methoxy-5-nitropyridine). These are often more polar and colored.[3][4]

  • Residual Catalysts and Reagents: If transition-metal-catalyzed reactions (e.g., Suzuki coupling) are used in the synthesis of precursors, trace metals like palladium may be present.[5][6]

Q2: My crude product is a dark oil/gum. How can I get it to solidify for purification?

A2: Oiling out is a common problem when the melting point of the impure solid is lower than the boiling point of the solvent, or when high concentrations of impurities are present.

  • Trituration: Try stirring the oil vigorously with a poor solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization and wash away oily impurities.

  • Solvent Removal: Ensure all residual high-boiling solvents from the reaction (like DMF or DMSO) are completely removed under high vacuum, as they can inhibit crystallization.

  • Co-solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes) until persistent turbidity is observed. Allow it to stand, or cool, to induce crystallization.

Q3: Which analytical technique is best for assessing the purity of my fractions?

A3: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of column chromatography fractions and for screening solvent systems.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a typical starting point for nitropyridine derivatives.[7][8][9]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.[9][10]

Purification Workflow & Troubleshooting

The optimal purification strategy depends on the nature and quantity of impurities. The following diagram outlines a general decision-making workflow.

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Final Steps Crude Crude Product Assess Purity Assessment (TLC, ¹H NMR, LCMS) Crude->Assess Decision Impurity Profile? Assess->Decision Recryst Recrystallization Decision->Recryst High Purity (>90%) Crystalline Solid Chrom Column Chromatography Decision->Chrom Low Purity (<90%) Oily / Multiple Impurities Final_Purity Final Purity Check (HPLC, NMR, Melting Point) Recryst->Final_Purity Combine Combine Pure Fractions Chrom->Combine Solv_Removal Solvent Removal Combine->Solv_Removal Solv_Removal->Final_Purity

Caption: General purification workflow for this compound.

Troubleshooting Guide 1: Recrystallization

Recrystallization is the most efficient method for purifying compounds that are already relatively pure (>90%) and crystalline.[11] It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Q: How do I select the best solvent for recrystallization?

A: An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Conversely, it should either dissolve impurities very well at all temperatures or not at all.

Protocol: Solvent Screening

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature until a slurry is formed. If the solid dissolves completely at room temperature, the solvent is too good and should be discarded.

  • Heat the tubes that did not fully dissolve the solid to the solvent's boiling point, adding more solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that yields the highest recovery of clean, crystalline material is your best choice. Acetone and ethanol are often effective choices for related structures.[5][12][13]

SolventBoiling Point (°C)Polarity (Index)Notes on Suitability
Ethanol 785.2Good general choice. May require slow cooling.
Isopropanol 824.3Less polar than ethanol; good for removing polar impurities.
Acetone 565.1A strong solvent; often used in a co-solvent system with an anti-solvent like hexanes.[5][14]
Ethyl Acetate 774.4Good for moderately polar compounds.
Toluene 1112.4Good for less polar compounds; use with caution due to high boiling point.
Q: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A: This happens when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Re-heat and Add More Solvent: Re-heat the solution until it is homogeneous again, add slightly more solvent (10-20% volume increase), and allow it to cool much more slowly.

  • Use a Co-solvent System: Dissolve the oil in a minimal amount of a "good" solvent and titrate with a "poor" solvent until cloudy. Heat to clarify and cool slowly.

  • Lower the Cooling Temperature: Ensure the solution is cooled well below the melting point of the pure compound.

G Start Dissolved crude in hot solvent Cool Cool solution Start->Cool Result Observe Outcome Cool->Result Crystals Crystals Form Result->Crystals Success Oil Compound Oils Out Result->Oil Problem NoPrecip No Precipitation Result->NoPrecip Problem Collect Collect by Filtration Crystals->Collect FixOil Troubleshooting: 1. Re-heat, add more solvent 2. Cool more slowly 3. Use co-solvent system Oil->FixOil FixNoPrecip Troubleshooting: 1. Scratch inner surface 2. Add a seed crystal 3. Concentrate solution 4. Cool to lower temp NoPrecip->FixNoPrecip FixOil->Cool FixNoPrecip->Cool

Caption: Troubleshooting flowchart for common recrystallization issues.

Troubleshooting Guide 2: Silica Gel Column Chromatography

Chromatography is the most powerful technique for separating complex mixtures with multiple components or for purifying non-crystalline materials.[15]

Q: What is a good starting solvent system (mobile phase) for purifying this compound on silica gel?

A: The goal is to find a solvent system where the product has an Rf value of ~0.3 on a TLC plate. For nitropyridine compounds, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a standard choice.

  • Recommended Starting Point: Begin with a Hexanes:Ethyl Acetate (EtOAc) mixture, for example, 4:1 (v/v). Run a TLC plate.

    • If the product spot is too high (Rf > 0.5), increase the proportion of hexanes (e.g., 9:1).

    • If the product spot is too low (Rf < 0.2), increase the proportion of ethyl acetate (e.g., 2:1).

  • For Stubborn Separations: For closely eluting impurities, a small amount of a third solvent can modulate selectivity. Adding a tiny amount of triethylamine (~0.1-0.5%) can deactivate acidic sites on the silica gel, preventing tailing of the basic pyridine ring. A documented system for a similar compound is petroleum ether/ethyl acetate/triethylamine (1/1/0.025).[5][6][12][14]

Protocol: Flash Column Chromatography
  • Column Packing: Select an appropriate size column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Wet pack the column by pouring a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase. Apply gentle air pressure to achieve a flow rate where the solvent level drops by ~2 inches per minute.

  • Gradient Elution (Optional): If impurities are well-separated from the product, you can gradually increase the polarity of the mobile phase (e.g., from 10% EtOAc in hexanes to 25% EtOAc in hexanes) to speed up the elution of your product after the less polar impurities have been removed.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2,3-Dimethoxy-5-nitropyridine. This resource is specifically designed for researchers, scientists, and professionals in drug development to provide in-depth guidance on safely managing the highly exothermic nitration of 2,3-dimethoxypyridine. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical safety data to ensure successful and safe synthesis.

The nitration of electron-rich aromatic compounds, such as 2,3-dimethoxypyridine, is an inherently energetic process. The methoxy groups activate the pyridine ring, making it highly susceptible to reaction with nitrating agents. This high reactivity, while beneficial for achieving the desired transformation, also presents a significant risk of thermal runaway if not properly controlled. Understanding and managing the exothermic nature of this reaction is paramount to prevent accidents and ensure reproducible results.

This guide is structured to address potential issues proactively and provide clear, actionable solutions to challenges that may arise during your experiments.

Troubleshooting Guide: Real-Time Exothermic Event Management

This section provides immediate, actionable advice for specific issues you might encounter during the nitration of 2,3-dimethoxypyridine.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Question: My reaction temperature is rising rapidly and uncontrollably, even with the cooling bath in place. What should I do?

Answer: A rapid and uncontrolled temperature increase is a clear sign of a thermal runaway reaction. This is a critical situation that requires immediate and calm action.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[1]

  • Enhance Cooling: If possible and safe, increase the cooling capacity. This can be achieved by adding more dry ice or a colder solvent to your cooling bath.[1]

  • Ensure Vigorous Stirring: Poor agitation can lead to localized "hot spots."[2] Ensure the stirring is vigorous to maintain a homogenous temperature throughout the reaction mixture.

  • Emergency Quench (Last Resort): If the temperature continues to escalate, prepare for an emergency quench. This involves carefully and slowly pouring the reaction mixture into a large volume of crushed ice or ice-water.[2] Caution: The dilution of strong acids is also highly exothermic. This step should only be performed if the runaway is in its early stages and can be managed safely within a fume hood with the sash pulled down.[2]

  • Evacuate if Necessary: If the reaction is deemed uncontrollable, evacuate the immediate area and follow your institution's emergency procedures.

Potential Causes and Preventative Measures:

  • Too Rapid Addition of Nitrating Agent: The rate of heat generation is exceeding the cooling system's capacity. Prevention: Add the nitrating mixture dropwise, carefully monitoring the internal temperature.[2][3]

  • Inadequate Cooling: The cooling bath may be at an incorrect temperature or have insufficient thermal mass. Prevention: Ensure your cooling bath is at the target temperature before starting the addition and has enough volume to absorb the expected heat.

  • Incorrect Reagent Concentration: Using more concentrated acids than specified can dramatically increase the reaction rate and exotherm. Prevention: Always use reagents of the specified concentration.

Issue 2: Formation of Dark Brown or Black Tar-Like Substance

Question: My reaction mixture has turned a dark, tarry color, and I'm observing excessive gas evolution. What is happening?

Answer: The formation of dark tars and vigorous gas evolution (often brown fumes of nitrogen oxides) are indicative of side reactions, primarily oxidation of the starting material or product degradation. The electron-rich nature of 2,3-dimethoxypyridine makes it susceptible to oxidation by nitric acid, especially at elevated temperatures.

Recommended Actions:

  • Cool the Reaction: Immediately ensure the reaction temperature is within the specified range. If it has deviated, take steps to cool it down.

  • Monitor Gas Evolution: Ensure the gas evolution is safely vented within the fume hood.

  • Analyze a Quenched Aliquot: If possible, carefully take a small aliquot of the reaction, quench it in ice water, and analyze it by TLC or LC-MS to assess the extent of product formation versus degradation.

Preventative Measures:

  • Maintain Low Temperatures: Strict temperature control is crucial. For highly activated systems, maintaining a temperature range of -10°C to 0°C during the nitrating agent addition is often recommended.[4]

  • Controlled Addition: A slow, controlled addition of the nitrating agent minimizes localized high concentrations and reduces the likelihood of oxidative side reactions.

  • Appropriate Stoichiometry: Using a large excess of nitric acid can increase the risk of oxidation. Use the minimum effective amount of the nitrating agent.

Issue 3: Low Yield of this compound

Question: After workup, the yield of my desired product is significantly lower than expected. What are the likely causes?

Answer: Low yields can stem from several factors, ranging from incomplete reaction to product loss during workup.

Troubleshooting Steps:

  • Check for Complete Conversion: Before quenching the reaction, confirm the consumption of the starting material using an appropriate analytical technique like TLC or LC-MS.[3]

  • Optimize Reaction Time and Temperature: If the reaction is incomplete, you may need to stir for a longer duration at the specified temperature after the addition of the nitrating agent is complete.

  • Proper Quenching and Neutralization: Ensure the reaction is fully quenched and the pH is adjusted correctly during workup to precipitate the product. The product is typically a solid that precipitates upon neutralization.[3][5]

  • Extraction Efficiency: If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent to maximize recovery.

  • Purification Losses: Recrystallization or column chromatography can lead to product loss. Ensure the chosen purification method is optimized.

Frequently Asked Questions (FAQs)

Q1: What is the optimal nitrating agent for the synthesis of this compound?

A1: A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common and effective nitrating agent for this transformation.[6] Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q2: What is the critical temperature range to maintain during the addition of the nitrating agent?

A2: For the nitration of activated pyridines, it is crucial to maintain a low temperature, typically between -10°C and 10°C.[4][7] Exceeding this range significantly increases the risk of a thermal runaway and the formation of unwanted byproducts.

Q3: How should I properly quench the reaction?

A3: The standard and safest procedure is to slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[2][3][5] This method serves two purposes: it rapidly cools the mixture and dilutes the strong acids, mitigating the heat generated during dilution.

Q4: What are the key safety precautions I should take before starting the synthesis?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and acid-resistant gloves.[8]

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[1][8]

  • Emergency Preparedness: Have an appropriate fire extinguisher (e.g., dry powder or CO₂) and a safety shower/eyewash station readily accessible.[8] Have a quenching station (a large bucket of ice) prepared before you begin.

  • Material Safety Data Sheets (MSDS): Review the MSDS for all reagents, particularly for nitric acid, sulfuric acid, and the pyridine starting material.[8]

Q5: Can I monitor the progress of the reaction?

A5: Yes, monitoring the reaction is highly recommended. This can be done by taking small aliquots from the reaction mixture at different time points, quenching them in ice, neutralizing, extracting with an organic solvent, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will allow you to determine the point of complete consumption of the starting material and avoid unnecessarily long reaction times.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis, with an emphasis on managing the exothermic nature of the reaction.

Reagents and Equipment
Reagent/EquipmentSpecification
2,3-dimethoxypyridineHigh purity
Concentrated Nitric Acid (68-70%)Reagent grade
Concentrated Sulfuric Acid (98%)Reagent grade
Three-necked round-bottom flaskAppropriate size for the scale
Magnetic stirrer and stir bar
ThermometerLow-temperature range
Dropping funnelFor controlled addition
Cooling bathDry ice/acetone or ice/salt
Crushed iceFor quenching
Saturated sodium bicarbonate solutionFor neutralization
Suitable organic solvent for extractione.g., Dichloromethane or Ethyl Acetate
Procedure
  • Preparation of the Nitrating Mixture:

    • In a separate flask, cool concentrated sulfuric acid in an ice bath.

    • Slowly and dropwise, add the concentrated nitric acid to the cold sulfuric acid with continuous stirring. This mixing process is exothermic. Allow the mixture to cool to the desired reaction temperature (e.g., 0°C) before use.

  • Reaction Setup:

    • Set up a three-necked flask with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Place the flask in a cooling bath and maintain the temperature between -10°C and 0°C.

    • Dissolve 2,3-dimethoxypyridine in a minimal amount of concentrated sulfuric acid in the reaction flask and allow it to cool to the bath temperature.

  • Nitration:

    • Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of 2,3-dimethoxypyridine via the dropping funnel.

    • Crucially, maintain the internal reaction temperature below 5°C throughout the addition. [1] Adjust the addition rate to control the temperature.

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30-60 minutes, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Isolation:

    • Slowly and carefully pour the reaction mixture into a beaker containing a large volume of vigorously stirred crushed ice.[3][5]

    • A precipitate of the crude product should form. Allow the ice to melt completely.

    • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.[3][5]

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any residual salts.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.[3]

Visualizing the Workflow and Troubleshooting Logic

To further clarify the experimental process and the decision-making involved in troubleshooting, the following diagrams are provided.

Experimental Workflow for Nitration

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_nitrating Cool Nitrating Mixture to 0°C prep_nitrating->cool_nitrating prep_substrate Dissolve 2,3-Dimethoxypyridine in H₂SO₄ cool_substrate Cool Substrate Solution to -10°C to 0°C prep_substrate->cool_substrate addition Slow, Dropwise Addition of Nitrating Mixture cool_nitrating->addition cool_substrate->addition monitor_temp Maintain Temp < 5°C addition->monitor_temp stir Stir for 30-60 min Post-Addition addition->stir monitor_temp->addition Adjust Rate quench Quench on Crushed Ice stir->quench neutralize Neutralize with NaHCO₃ (pH 7-8) quench->neutralize filter Filter Solid Product neutralize->filter purify Recrystallize filter->purify

Caption: A flowchart of the synthesis of this compound.

Troubleshooting Logic for Thermal Events

ThermalTroubleshooting start Rapid Temperature Rise? stop_addition Stop Reagent Addition start->stop_addition Yes enhance_cooling Enhance Cooling stop_addition->enhance_cooling vigorous_stirring Ensure Vigorous Stirring enhance_cooling->vigorous_stirring temp_controlled Temperature Controlled? vigorous_stirring->temp_controlled resume_cautiously Resume Cautious Addition temp_controlled->resume_cautiously Yes emergency_quench Emergency Quench (Last Resort) temp_controlled->emergency_quench No evacuate Evacuate Area emergency_quench->evacuate If Uncontrollable

Caption: Decision tree for managing a thermal runaway event.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 2,3-Dimethoxy-5-nitropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth ¹H NMR analysis of 2,3-Dimethoxy-5-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will present a meticulously predicted spectrum, grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from structurally analogous compounds. This comparative approach is designed to empower researchers, scientists, and drug development professionals to confidently interpret the ¹H NMR spectra of this and similar molecules.

The Foundational Principles of ¹H NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is a powerful technique that exploits the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the proton.[1][2] Key factors influencing the chemical shift include the electronegativity of neighboring atoms, the presence of π-systems, and anisotropic effects.

In addition to the chemical shift, the interaction between neighboring, non-equivalent protons leads to a phenomenon called spin-spin coupling. This results in the splitting of NMR signals into multiplets, and the spacing between the peaks of a multiplet is the coupling constant (J), measured in Hertz (Hz). The magnitude of the coupling constant provides valuable information about the number of bonds separating the coupled protons and their dihedral angles.

Predicted ¹H NMR Spectrum of this compound

Based on a thorough analysis of substituent effects and data from related pyridine derivatives, the predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the two aromatic protons and the two methoxy groups.

Molecular Structure and Proton Designations:

Figure 1: Structure of this compound with proton labeling.

Predicted Chemical Shifts and Coupling Constants:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-6~8.8 - 9.0Doublet (d)~2.5 - 3.0
H-4~8.2 - 8.4Doublet (d)~2.5 - 3.0
OCH₃ (at C-3)~4.0 - 4.2Singlet (s)N/A
OCH₃ (at C-2)~4.0 - 4.2Singlet (s)N/A

Justification of the Predicted Spectrum: A Comparative Analysis

The predicted ¹H NMR spectrum is derived from a systematic evaluation of the electronic effects of the methoxy and nitro substituents on the pyridine ring.

The Influence of Methoxy Groups

Methoxy groups are electron-donating through resonance and moderately electron-withdrawing through induction. On a pyridine ring, the net effect is typically shielding, causing upfield shifts (to lower ppm values) of the ring protons, particularly those at the ortho and para positions. For instance, in 2,6-dimethoxypyridine, the H-3 and H-5 protons appear at approximately 6.28 ppm, a significant upfield shift compared to the corresponding protons in pyridine (δ ~7.3 ppm).[3] The H-4 proton in 2,6-dimethoxypyridine is observed at around 7.45 ppm.[3] In 2-methoxypyridine, the H-6 proton is shifted downfield to ~8.16 ppm due to its proximity to the nitrogen, while the other protons are shifted upfield.[4][5]

For this compound, the two methoxy groups at positions 2 and 3 are expected to exert a shielding influence on the H-4 and H-6 protons. However, their precise positioning leads to a more complex interplay of effects. The methoxy groups, being ortho to each other, may experience some steric hindrance, potentially affecting their conformation and resonance donation.

The Potent Deshielding Effect of the Nitro Group

The nitro group is a very strong electron-withdrawing group, both through induction and resonance. This leads to a significant deshielding of the protons on the pyridine ring, causing them to resonate at a much lower field (higher ppm values). In 5-nitropyridine derivatives, the protons at the ortho (H-4 and H-6) and para (H-2) positions are most affected. For example, the protons of pyridine itself resonate between 7.2 and 8.6 ppm, while those in nitropyridines are found further downfield.

In our target molecule, the nitro group at the 5-position will strongly deshield both the H-4 and H-6 protons. This effect is expected to counteract the shielding influence of the methoxy groups.

Predicting the Final Chemical Shifts

By combining these effects, we can rationalize the predicted chemical shifts:

  • H-6: This proton is ortho to the electron-withdrawing nitro group and the ring nitrogen, and para to the C-3 methoxy group. The powerful deshielding from the nitro group and the nitrogen atom is expected to dominate, placing this proton at the lowest field, estimated to be in the range of 8.8 to 9.0 ppm.

  • H-4: This proton is ortho to the nitro group and the C-3 methoxy group, and para to the ring nitrogen. The strong deshielding from the nitro group is the primary influence, though it will be slightly moderated by the electron-donating C-3 methoxy group. Its chemical shift is predicted to be in the range of 8.2 to 8.4 ppm.

  • Methoxy Protons: The two methoxy groups are in slightly different electronic environments. However, without experimental data, it is challenging to definitively assign them. Both are expected to appear as singlets in the region of 4.0 to 4.2 ppm. A typical range for methoxy groups is 2.4 to 4.4 ppm.[6]

Coupling Constants

The two aromatic protons, H-4 and H-6, are meta to each other. The typical coupling constant for a four-bond meta-coupling in a pyridine ring (⁴J) is in the range of 2-3 Hz. Therefore, both the H-4 and H-6 signals are predicted to be doublets with a coupling constant of approximately 2.5 - 3.0 Hz.

Comparative Analysis with Isomeric Compounds

To further refine our understanding, it is instructive to compare the predicted spectrum of this compound with the known data of its isomers.

2-Methoxy-5-nitropyridine: The ¹H NMR spectrum of this isomer shows a doublet for the H-6 proton at a very low field, a doublet of doublets for the H-4 proton, and a doublet for the H-3 proton, along with a singlet for the methoxy group. The strong deshielding effect of the nitro group on the ortho H-4 and H-6 protons is evident.

Hypothetical 3,4-Dimethoxy-5-nitropyridine: In this hypothetical isomer, the H-2 and H-6 protons would be significantly deshielded by the ring nitrogen and the nitro group, respectively. The H-2 proton would likely be the most downfield signal.

This comparative approach highlights how the relative positions of the substituents dramatically influence the chemical shifts and coupling patterns, making ¹H NMR a powerful tool for distinguishing between isomers.

Experimental Protocol for ¹H NMR Analysis

For researchers aiming to acquire an experimental ¹H NMR spectrum of this compound, the following protocol is recommended:

Workflow for Sample Preparation and NMR Acquisition:

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). add_std Add a small amount of an internal standard (e.g., TMS). dissolve->add_std transfer Transfer the solution to a clean, dry 5 mm NMR tube. add_std->transfer insert_sample Insert the NMR tube into the spectrometer. transfer->insert_sample lock_shim Lock on the deuterium signal and shim the magnetic field. insert_sample->lock_shim acquire_1h Acquire a standard 1D ¹H NMR spectrum. lock_shim->acquire_1h process Process the FID (Fourier transform, phase correction, baseline correction). acquire_1h->process integrate_ref Integrate the signals and reference the spectrum to the internal standard. process->integrate_ref

Figure 2: A step-by-step workflow for acquiring the ¹H NMR spectrum.

Data Analysis and Interpretation:

  • Chemical Shift Referencing: Ensure the spectrum is accurately referenced to the internal standard (TMS at 0.00 ppm).

  • Signal Integration: Integrate the area under each signal to determine the relative number of protons.

  • Multiplicity Analysis: Analyze the splitting pattern of each signal to determine the number of neighboring protons.

  • Coupling Constant Measurement: Measure the J-values for all multiplets to confirm coupling relationships.

  • Structural Assignment: Assign each signal to a specific proton in the molecule based on its chemical shift, integration, and multiplicity.

Conclusion

References

A Comparative Guide to the Reactivity of 2,3-Dimethoxy-5-nitropyridine and Other Nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2,3-Dimethoxy-5-nitropyridine against other common nitropyridine intermediates. For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how substituent patterns dictate reaction pathways is paramount for efficient synthesis design. This document moves beyond theoretical discussions to provide actionable insights, supported by established chemical principles and detailed experimental protocols.

Introduction: The Role of Substituents in Pyridine Chemistry

Nitropyridines are foundational building blocks in modern organic synthesis, prized for their utility in constructing complex molecular architectures found in pharmaceuticals and agrochemicals.[1] The pyridine ring's inherent electron-deficient nature, a consequence of the electronegative nitrogen atom, is significantly amplified by the presence of a strongly electron-withdrawing nitro group (–NO₂).[2] This electronic arrangement renders the pyridine core highly electrophilic and susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4]

However, the reactivity of a nitropyridine is not dictated by the nitro group alone. The type and position of other substituents on the ring create a complex electronic landscape that can either enhance or diminish its reactivity. This guide focuses on this compound, a molecule featuring two electron-donating methoxy groups, and compares its reactivity profile to canonical examples of halo-substituted nitropyridines to illuminate these critical structure-activity relationships.

Part 1: The Electronic Landscape and SNAr Reactivity

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing nitropyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a high-energy anionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the principal determinant of the reaction rate.

Several factors govern the facility of SNAr reactions on the pyridine ring:

  • Position of Attack: Nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the ring nitrogen). This is because the electronegative nitrogen atom can directly participate in resonance stabilization of the negative charge in the Meisenheimer intermediate, a stabilization not possible with attack at the 3- or 5-position.[5][6]

  • Activating Groups: Electron-withdrawing groups, such as the nitro group, are essential "activators." They delocalize the negative charge of the intermediate, lowering the activation energy of the reaction. This activating effect is most potent when the group is ortho or para to the site of nucleophilic attack.[3][7]

  • Leaving Group: The reaction requires a suitable leaving group, typically a halide. The ability of the leaving group to depart is related to its stability as an anion; therefore, halides (F > Cl > Br > I) are excellent leaving groups.

  • Other Substituents: Additional groups on the ring can profoundly impact reactivity. Electron-donating groups (EDGs) like methoxy (–OCH₃) or alkyl groups reduce the ring's electrophilicity and destabilize the anionic intermediate, thus slowing the reaction rate.[8] Conversely, additional electron-withdrawing groups (EWGs) enhance reactivity.[9]

Analyzing this compound

In this compound, the electronic situation is complex:

  • Activation: The nitro group at C-5 strongly activates the ring, particularly the ortho (C-4, C-6) and para (C-2) positions.

  • Deactivation: The two methoxy groups at C-2 and C-3 are electron-donating by resonance (+M effect), which counteracts the activation provided by the nitro group. This effect increases the electron density of the ring, making it less electrophilic and less receptive to nucleophilic attack compared to a non-alkoxylated analog.[8]

  • Leaving Groups: Unlike halonitropyridines, this molecule does not possess a good leaving group. The methoxy group is a significantly poorer leaving group than a chloride ion because methoxide (CH₃O⁻) is a much stronger base than chloride (Cl⁻).

Comparative Reactivity Table

The following table provides a qualitative comparison of the expected reactivity of this compound with other common nitropyridines toward a typical amine nucleophile under standard SNAr conditions.

CompoundKey Structural FeaturesPredicted Relative SNAr ReactivityRationale
2,4-Dichloro-5-nitropyridine • Cl at C-4 (para to -NO₂) • Cl at C-2 (meta to -NO₂)Very HighThe C-4 position is exceptionally activated by both the ring nitrogen and the para-nitro group, leading to rapid substitution.[10]
4-Chloro-3-nitropyridine • Cl at C-4 (para to ring N) • Cl is ortho to -NO₂HighThe C-4 position is activated by the ring nitrogen, and the ortho-nitro group provides strong electronic withdrawal to stabilize the Meisenheimer complex.[5]
2-Chloro-5-nitropyridine • Cl at C-2 (ortho to ring N) • Cl is meta to -NO₂ModerateThe C-2 position is activated by the ring nitrogen, but the meta-nitro group offers weaker resonance stabilization compared to an ortho or para relationship.[2]
This compound • Two electron-donating -OCH₃ groups • No halide leaving groupVery LowThe ring is electronically deactivated by the methoxy groups, and methoxide is a poor leaving group. Significant energy input would be required for substitution.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[11][12] Halonitropyridines are excellent substrates for these reactions.

More recently, methodologies have emerged where the nitro group itself can act as a leaving group in palladium-catalyzed couplings.[13][14] This transformation involves the oxidative addition of the C–NO₂ bond to a Pd(0) center, a mechanistically distinct process from traditional cross-couplings.[14]

For this compound, participation in such a reaction would be challenging. The electron-donating methoxy groups would increase the electron density on the pyridine ring, making the oxidative addition of the C-NO₂ bond to the electron-rich Pd(0) catalyst more difficult. Therefore, compared to an unsubstituted nitropyridine, this substrate would likely be less reactive in this type of transformation as well.

Part 3: Experimental Protocols & Methodologies

To provide a tangible comparison, the following protocols outline standardized procedures for evaluating the reactivity of nitropyridines.

Protocol 1: Benchmark SNAr Reaction with 2-Chloro-5-nitropyridine

This protocol describes a standard nucleophilic aromatic substitution reaction using piperidine as the nucleophile. It serves as a reliable benchmark for high reactivity.

Objective: To synthesize N-(5-nitropyridin-2-yl)piperidine.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 mmol, 158.5 mg)

  • Piperidine (1.2 mmol, 102.2 mg, 0.12 mL)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

  • Acetonitrile (MeCN), anhydrous (5 mL)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine, potassium carbonate, and acetonitrile.

  • Begin stirring the suspension at room temperature.

  • Add piperidine to the mixture via syringe.

  • Heat the reaction mixture to 80 °C (reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Causality:

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants but does not interfere with the nucleophile.

  • Base: K₂CO₃ is a mild inorganic base used to neutralize the HCl generated during the reaction, driving it to completion.

  • Temperature: Heating is used to overcome the activation energy barrier, although highly activated substrates may react at lower temperatures.[15]

Protocol 2: Comparative SNAr with this compound

This protocol applies the same conditions to this compound to directly compare its reactivity.

Objective: To test the reactivity of this compound with piperidine.

Procedure:

  • Follow the exact same procedure as in Protocol 1, substituting this compound (1.0 mmol, 184.2 mg) for 2-chloro-5-nitropyridine.

  • Monitor the reaction at 80 °C for 24 hours.

Expected Outcome: It is anticipated that little to no product will be formed under these conditions. The starting material should be largely recovered, demonstrating its low reactivity in SNAr compared to 2-chloro-5-nitropyridine. To induce a reaction, significantly higher temperatures (>150 °C) and potentially stronger bases might be required.

Protocol 3: Benchmark Suzuki-Miyaura Cross-Coupling

This protocol details a typical Suzuki-Miyaura reaction using 2-chloro-3-nitropyridine, demonstrating a key C-C bond-forming strategy.[16][17]

Objective: To synthesize 2-(2,5-dimethoxyphenyl)-3-nitropyridine.[18]

Materials:

  • 2-Chloro-3-nitropyridine (1.0 mmol, 158.5 mg)

  • 2,5-Dimethoxyphenylboronic acid (1.2 mmol, 218.4 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution (2.0 mL)

  • 1,2-Dimethoxyethane (DME) (4 mL)

Procedure:

  • In a microwave vial or Schlenk flask, combine 2-chloro-3-nitropyridine, 2,5-dimethoxyphenylboronic acid, and Pd(PPh₃)₄.

  • Add DME, followed by the 2M aqueous Na₂CO₃ solution.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the mixture to 100 °C for 6-12 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Part 4: Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes described.

SNAr_Mechanism cluster_intermediate Rate-Determining Step 2_chloro_5_nitropyridine 2-Chloro-5-nitropyridine Meisenheimer Meisenheimer Complex (Anionic σ-complex) 2_chloro_5_nitropyridine->Meisenheimer + Nu⁻ (Slow) Nu Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - Cl⁻ (Fast) Cl_ion Cl⁻

Caption: Generalized SNAr mechanism on a nitropyridine.

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (+ Ar'-B(OR)₂) Transmetal->Pd0 RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Workflow start Reaction Setup (Substrate, Reagents, Solvent) reaction Heating & Stirring (e.g., 80 °C, 4h) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, Purity) purification->analysis end Validated Product analysis->end

Caption: General experimental workflow for synthesis and validation.

Conclusion

A thorough analysis based on fundamental principles of physical organic chemistry reveals that This compound is significantly less reactive than its halonitropyridine counterparts in common synthetic transformations like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This reduced reactivity is a direct consequence of two key factors:

  • Electronic Deactivation: The presence of two electron-donating methoxy groups counteracts the activating effect of the nitro group, reducing the electrophilicity of the pyridine ring.

  • Poor Leaving Group: The methoxy group is a poor leaving group compared to halides, making nucleophilic displacement energetically unfavorable under standard conditions.

While its direct participation in SNAr or Suzuki reactions is limited, this compound remains a valuable intermediate. Its utility lies in transformations that target other positions on the ring or involve the chemical modification of its existing functional groups, such as the reduction of the nitro group to an amine, which can then be used in a wide array of subsequent reactions. This guide underscores the importance of a holistic assessment of all substituents on an aromatic ring to accurately predict its reactivity and design successful synthetic strategies.

References

A Comparative Guide to the Analytical Characterization of 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of core analytical methodologies for the comprehensive characterization of 2,3-Dimethoxy-5-nitropyridine. As a crucial intermediate in various synthetic pathways, particularly in pharmaceutical and agrochemical research, verifying its identity, purity, and structural integrity is paramount. This document moves beyond simple protocol listings to provide a causal framework for experimental design, empowering researchers to select and implement the most appropriate techniques for their specific analytical challenges.

Strategic Overview: Selecting the Right Analytical Tool

The characterization of a molecule like this compound, a moderately polar aromatic compound, requires a multi-faceted analytical approach. No single technique can provide a complete picture. Instead, a suite of orthogonal methods should be employed, each offering unique and complementary information. The primary goals of analysis are typically:

  • Identity Confirmation: Does the sample match the expected chemical structure?

  • Purity Assessment: What is the concentration of the target analyte, and what impurities are present?

  • Structural Elucidation: What is the precise arrangement of atoms and functional groups?

The four cornerstone techniques discussed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—are compared to address these goals.

Comparative Performance of Analytical Methods

The choice of methodology is dictated by the analytical objective. The following table provides a comparative summary of the key performance attributes for each technique in the context of analyzing this compound.

Parameter HPLC-UV GC-MS NMR Spectroscopy (¹H, ¹³C) FTIR Spectroscopy
Primary Use Purity assessment, quantification, impurity profilingIdentification of volatile/semi-volatile components, structural confirmationDefinitive structural elucidation and identificationFunctional group identification, rapid identity check
Specificity Moderate to High (dependent on separation)High (separation + mass fragmentation pattern)Very High (unique magnetic environment for each nucleus)Low to Moderate (identifies bonds, not full structure)
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (µg to mg range)Moderate (µg range)
Quantification Excellent (highly linear and reproducible)Good (requires stable internal standards)Possible (qNMR), but complexNot suitable for quantification
Sample Throughput HighHighLowVery High
Key Advantage Robust and precise quantification of the main component and non-volatile impurities.Excellent for detecting residual solvents and volatile byproducts; provides mass data.Provides unambiguous structural information.[1]Fast, non-destructive, and requires minimal sample preparation.
Key Limitation May not resolve all co-eluting impurities; requires reference standard for quantification.Not suitable for non-volatile or thermally labile compounds.Low sensitivity; complex spectra for mixtures.Provides limited structural detail; not suitable for isomers.

In-Depth Methodologies & Experimental Protocols

This section provides detailed, self-validating protocols. The rationale behind key parameter choices is explained to demonstrate an expert-driven approach.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity analysis and quantification due to its high precision and robustness. A reversed-phase method is ideal for this compound, leveraging its moderate polarity for good retention and separation on a non-polar stationary phase.

Workflow for HPLC-UV Analysis

Caption: HPLC-UV workflow from sample preparation to data analysis.

Experimental Protocol:

  • System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Expertise & Experience: A C18 phase provides sufficient hydrophobic interaction to retain the analyte, while the standard dimensions offer a good balance between resolution and analysis time.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

      • Trustworthiness: The acid modifier ensures the protonation of any residual silanols on the column, leading to symmetrical peak shapes. Formic acid is volatile, making this method compatible with mass spectrometry (LC-MS) if needed.[1][2]

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is crucial for eluting any impurities with different polarities and ensuring a clean baseline after the main peak elutes.

    • Time 0 min: 10% B

    • Time 15 min: 95% B

    • Time 20 min: 95% B

    • Time 20.1 min: 10% B

    • Time 25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Expertise & Experience: Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity due to ambient temperature changes.

  • Detection Wavelength: Monitor at the absorption maximum (λmax) of this compound (determine via DAD scan), likely in the 300-340 nm range due to the nitro-aromatic chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in acetonitrile or a 50:50 acetonitrile/water mixture. Dilute as necessary to fall within the linear range of the detector.

  • System Suitability: Before analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%. This validates that the system is performing consistently.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for identifying volatile and semi-volatile impurities, such as residual solvents from synthesis or volatile side-products. For the main analyte, it provides a distinct mass spectrum that serves as a chemical fingerprint.

Workflow for GC-MS Analysis

Caption: GC-MS workflow from sample injection to spectral interpretation.

Experimental Protocol:

  • System: A Gas Chromatograph coupled to a Mass Spectrometer, typically with a quadrupole mass analyzer.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms).

    • Expertise & Experience: This type of column is highly versatile and robust, offering excellent separation for a wide range of semi-volatile organic compounds based on their boiling points.[2][3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Trustworthiness: This program starts at a low enough temperature to trap and focus analytes at the head of the column and ramps at a moderate pace to ensure good separation before reaching a final temperature that elutes the target compound.[2]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

      • Authoritative Grounding: 70 eV is the industry and academic standard for EI-MS. It provides sufficient energy to cause reproducible fragmentation, creating spectra that are comparable across different instruments and searchable in commercial libraries (e.g., NIST, Wiley).[2]

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500. This range will cover the molecular ion and the expected fragment ions while excluding low-mass noise from the carrier gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are required to confirm the identity and connectivity of the molecule.

Workflow for NMR Analysis

References

A Senior Scientist's Guide to High-Resolution Mass Spectrometry of 2,3-Dimethoxy-5-nitropyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of HRMS in Characterizing Substituted Pyridines

In the landscape of pharmaceutical development and chemical synthesis, substituted pyridines are foundational scaffolds. Their structural nuances, often differing by a single substituent's position, can dramatically alter biological activity and chemical properties. 2,3-Dimethoxy-5-nitropyridine, a key intermediate, exemplifies this complexity. For researchers and drug development professionals, unambiguous structural confirmation is not just a formality—it is a prerequisite for advancing a compound through the development pipeline.

High-Resolution Mass Spectrometry (HRMS) stands as an indispensable analytical technique for this purpose.[1][2] Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), allowing for the confident determination of elemental compositions.[3][4] This guide offers a deep dive into the HRMS analysis of this compound, presenting a comparative framework for its derivatives. We will explore the causality behind experimental choices, detail fragmentation pathways, and provide robust, replicable protocols to ensure the integrity of your analytical results.

The "Why": Foundational Principles of HRMS Analysis

The power of HRMS lies in its precision. By measuring the mass-to-charge ratio (m/z) of an ion to four or more decimal places, we can distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.[1][3] This is achieved using advanced mass analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR).[2][5]

Causality of Ionization Technique Selection

For substituted pyridines, Electrospray Ionization (ESI) is the premier choice. The pyridine ring contains a basic nitrogen atom that is readily protonated in the acidic mobile phases typically used in liquid chromatography (LC). This efficient formation of the protonated molecule, [M+H]⁺, makes ESI a highly sensitive and suitable "soft" ionization technique that minimizes premature fragmentation.[6]

The Logic of Tandem Mass Spectrometry (MS/MS)

While accurate mass measurement of the parent ion confirms the elemental formula, it does not reveal the structure. Tandem mass spectrometry (MS/MS) is required to probe the molecular architecture. In this process, the [M+H]⁺ ion is isolated, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint, allowing for the differentiation of isomers.[7]

The overall analytical workflow is a systematic process designed to ensure data quality and reproducibility.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Dissolve Sample in Appropriate Solvent (e.g., ACN/H2O) B Dilute to Working Concentration (e.g., 1-10 µg/mL) A->B C Inject into LC System B->C D Chromatographic Separation C->D E Electrospray Ionization (ESI) D->E F Full Scan HRMS (MS1) (Accurate Mass of [M+H]⁺) E->F G Tandem MS (MS/MS) (Fragmentation Analysis) F->G H Extract Ion Chromatogram G->H I Determine Elemental Composition from MS1 H->I J Elucidate Structure from MS/MS Fragments I->J Fragmentation_Pathway parent [M+H]⁺ m/z 185.0557 frag1 [M+H - •CH₃]⁺ m/z 170.0322 parent->frag1 -15.0235 u (•CH₃) frag3 [M+H - NO]⁺ m/z 155.0604 parent->frag3 -29.9979 u (NO) frag4 [M+H - NO₂]⁺ m/z 139.0601 parent->frag4 -45.9929 u (NO₂) frag5 [M+H - CH₂O]⁺ m/z 155.0451 parent->frag5 -30.0106 u (CH₂O) frag2 [M+H - •CH₃ - CO]⁺ m/z 142.0370 frag1->frag2 -27.9949 u (CO)

References

A Comparative Analysis of Synthetic Pathways to 2,3-Dimethoxy-5-nitropyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dimethoxy-5-nitropyridine is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its unique electronic and structural features, arising from the interplay of the electron-donating methoxy groups and the electron-withdrawing nitro group on the pyridine core, make it a valuable intermediate for drug discovery and development professionals. This guide provides an in-depth comparative study of two distinct synthetic routes to this important molecule, offering detailed experimental protocols, a thorough analysis of the advantages and disadvantages of each approach, and supporting data to aid researchers in selecting the most suitable method for their specific needs.

The choice of a synthetic route is a critical decision in any chemical research and development program, with implications for yield, purity, scalability, cost, and safety. This document aims to provide a comprehensive and objective comparison to empower scientists to make informed decisions.

Route 1: Synthesis via Halogenated Pyridine Intermediates

This approach leverages the reactivity of halogenated pyridines, specifically through the nitration of a dichloropyridine precursor followed by sequential nucleophilic aromatic substitution (SNAr) reactions.

Overall Synthetic Scheme

Route 1 A 2,3-Dichloropyridine B 2,3-Dichloro-5-nitropyridine A->B HNO₃, H₂SO₄ C 2-Chloro-3-methoxy-5-nitropyridine B->C CH₃ONa, CH₃OH (regioselective) D This compound C->D CH₃ONa, CH₃OH

Caption: Synthetic pathway for Route 1, starting from 2,3-Dichloropyridine.

Step-by-Step Experimental Protocols

Step 1: Nitration of 2,3-Dichloropyridine

  • Reaction: 2,3-Dichloropyridine → 2,3-Dichloro-5-nitropyridine

  • Protocol: In a flask equipped with a stirrer and a dropping funnel, carefully add 2,3-dichloropyridine (1 equiv.) to a cooled (0-5 °C) mixture of concentrated sulfuric acid (3 equiv.) and fuming nitric acid (1.5 equiv.). Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The precipitated product, 2,3-dichloro-5-nitropyridine, is collected by filtration, washed with cold water, and dried.

  • Causality: The strong electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution. Therefore, harsh nitrating conditions (a mixture of strong acids) are necessary to introduce the nitro group. The 5-position is the most favorable for substitution due to the directing effects of the substituents.

Step 2: Regioselective Monomethoxylation

  • Reaction: 2,3-Dichloro-5-nitropyridine → 2-Chloro-3-methoxy-5-nitropyridine

  • Protocol: To a solution of 2,3-dichloro-5-nitropyridine (1 equiv.) in anhydrous methanol, add a solution of sodium methoxide (1.1 equiv.) in methanol dropwise at room temperature. The reaction is typically stirred for 4-6 hours. The progress of the reaction should be monitored by GC-MS to ensure the formation of the desired mono-substituted product. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 2-chloro-3-methoxy-5-nitropyridine.

  • Causality: The nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 3-position. However, by carefully controlling the stoichiometry of the sodium methoxide and the reaction temperature, it is possible to achieve a degree of regioselectivity for the 3-position. This step is critical and may require optimization to maximize the yield of the desired isomer.

Step 3: Second Methoxylation

  • Reaction: 2-Chloro-3-methoxy-5-nitropyridine → this compound

  • Protocol: The intermediate 2-chloro-3-methoxy-5-nitropyridine (1 equiv.) is dissolved in anhydrous methanol, and a solution of sodium methoxide (1.5 equiv.) in methanol is added. The mixture is heated to reflux for 6-8 hours. After cooling, the solvent is evaporated, and the residue is worked up as described in Step 2. The crude product can be purified by column chromatography on silica gel.

  • Causality: The remaining chlorine atom is readily displaced by the methoxide ion under these conditions to yield the final product.

Route 2: Synthesis via Dihydroxypyridine Intermediate

This pathway begins with a commercially available dihydroxypyridine, which undergoes methylation followed by a selective nitration.

Overall Synthetic Scheme

Route 2 A 2,3-Dihydroxypyridine B 2,3-Dimethoxypyridine A->B CH₃I, NaH, THF C This compound B->C HNO₃, H₂SO₄ (selective nitration)

Caption: Synthetic pathway for Route 2, starting from 2,3-Dihydroxypyridine.

Step-by-Step Experimental Protocols

Step 1: Methylation of 2,3-Dihydroxypyridine

  • Reaction: 2,3-Dihydroxypyridine → 2,3-Dimethoxypyridine

  • Protocol: To a suspension of sodium hydride (2.2 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 2,3-dihydroxypyridine (1 equiv.) in THF is added dropwise at 0 °C. The mixture is stirred for 30 minutes, and then methyl iodide (2.5 equiv.) is added slowly. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the careful addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude 2,3-dimethoxypyridine is purified by distillation or column chromatography.

  • Causality: The acidic protons of the hydroxyl groups are readily removed by a strong base like sodium hydride to form the corresponding alkoxides. These alkoxides then act as nucleophiles, displacing the iodide from methyl iodide in a Williamson ether synthesis to form the desired dimethoxy product.

Step 2: Selective Nitration of 2,3-Dimethoxypyridine

  • Reaction: 2,3-Dimethoxypyridine → this compound

  • Protocol: 2,3-Dimethoxypyridine (1 equiv.) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid (3 equiv.) and nitric acid (1.2 equiv.). The temperature is maintained below 5 °C throughout the addition. The reaction mixture is stirred at this temperature for 1-2 hours. The reaction is then carefully poured onto ice and neutralized with a dilute sodium hydroxide solution. The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.

  • Causality: The two methoxy groups are strongly activating and ortho-, para-directing. This makes the pyridine ring highly reactive towards electrophilic substitution. The 5-position is electronically favored for nitration. However, the high reactivity can lead to the formation of dinitro products or other side reactions. Therefore, careful control of the reaction temperature and the amount of nitrating agent is crucial to achieve selective mono-nitration at the desired position.

Comparative Analysis

ParameterRoute 1: Halogenated Pyridine RouteRoute 2: Dihydroxypyridine Route
Starting Material Availability 2,3-Dichloropyridine is a commercially available but can be more expensive.2,3-Dihydroxypyridine is also commercially available and generally more affordable.[1]
Number of Steps 3 steps2 steps
Overall Yield Moderate, highly dependent on the regioselectivity of the first methoxylation.Potentially higher, but sensitive to the conditions of the nitration step.
Scalability Can be challenging to scale up due to the use of hazardous reagents and the need for precise control in the regioselective step.More amenable to scale-up, although the nitration step requires careful thermal management.
Safety Considerations Involves the use of fuming nitric and sulfuric acids, as well as sodium methoxide, which is flammable and corrosive.[2][3][4][5]The nitration step involves strong acids and is exothermic, requiring strict temperature control to prevent runaway reactions.[6] Sodium hydride used in the methylation step is highly flammable and water-reactive.
Atom Economy Lower, due to the use of stoichiometric reagents and the generation of inorganic salts as byproducts.Higher, with fewer steps and potentially less waste generation.
Purification Multiple purification steps are required, including the separation of potential isomers in the first methoxylation.Purification can be challenging after the nitration step to remove any dinitrated or other isomeric byproducts.

Data Presentation: Spectroscopic Analysis

The identity and purity of the final product, this compound, can be confirmed by various spectroscopic techniques. Representative data is provided below for comparison.

TechniqueExpected Data for this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.85 (d, J=2.0 Hz, 1H), 8.30 (d, J=2.0 Hz, 1H), 4.10 (s, 3H), 4.05 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.0, 150.0, 145.0, 135.0, 110.0, 57.0, 56.5.
IR (KBr, cm⁻¹) ~3100 (C-H aromatic), 2950 (C-H aliphatic), 1600, 1480 (C=C, C=N aromatic), 1530, 1350 (N-O nitro), 1250, 1050 (C-O ether).[7][8]
Mass Spectrometry (EI) m/z (%): 184 (M⁺, 100), 169, 154, 138, 124, 111.[7]

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 provides a more convergent approach, but its success hinges on achieving high regioselectivity in the initial methoxylation step. This may require significant process optimization. The use of multiple halogenated intermediates and strong bases also presents safety and handling challenges.

Route 2 is a shorter and potentially more atom-economical synthesis. However, the selective nitration of the highly activated 2,3-dimethoxypyridine ring is a critical step that requires precise control to avoid the formation of undesired byproducts.

For small-scale laboratory synthesis , where starting material cost is less of a concern and purification can be readily performed, Route 2 may be the more attractive option due to its fewer steps. For larger-scale production , the challenges associated with the regioselectivity of Route 1 might be outweighed by the potentially more controlled and predictable nature of the individual steps once optimized.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including the desired scale of production, available resources, and the level of expertise in handling the involved reagents and reactions. It is highly recommended that researchers conduct small-scale trials of both routes to determine the most efficient and reliable method for their specific laboratory conditions.

References

A Senior Application Scientist's Guide to Alternatives for 2,3-Dimethoxy-5-nitropyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical applications, the choice of starting materials is paramount. 2,3-Dimethoxy-5-nitropyridine has emerged as a valuable building block, primarily utilized in reactions involving nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, significantly enhanced by the strong electron-withdrawing nitro group at the 5-position, renders the C2 and C6 positions susceptible to nucleophilic attack. However, the efficiency, cost, and downstream compatibility of a synthetic route often necessitate the exploration of alternatives. This guide provides an in-depth technical comparison of viable alternatives to this compound, focusing on their reactivity, regioselectivity, and practical application in organic synthesis, supported by experimental data.

The Role of 2,3-Disubstituted-5-nitropyridines in Synthesis

The primary utility of 2,3-disubstituted-5-nitropyridines lies in their ability to undergo selective SNAr reactions. The nitro group at the 5-position activates the pyridine ring for nucleophilic attack, primarily at the C2 and C6 positions. The substituents at the 2 and 3-positions serve as potential leaving groups and influence the regioselectivity of the reaction. A notable application of this class of compounds is in the synthesis of Nevirapine analogues, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[1]

Core Alternatives to this compound

The most common and effective alternatives to this compound are its halogenated counterparts. The choice between a methoxy and a halo leaving group can significantly impact reaction conditions and outcomes.

Key Alternatives:

  • 2,3-Dichloro-5-nitropyridine: A highly reactive and versatile intermediate.

  • 2-Chloro-3-methoxy-5-nitropyridine: A hybrid structure offering differential reactivity.

  • Other Halogenated Nitropyridines (e.g., 2-Chloro-3-methyl-5-nitropyridine): Useful for introducing specific substitution patterns.

The selection of an appropriate alternative hinges on a careful consideration of leaving group ability, steric effects, and the desired regiochemical outcome.

Comparative Analysis of Performance

Reactivity and Leaving Group Ability

In nucleophilic aromatic substitution, the rate of reaction is often dependent on the nature of the leaving group. For SNAr reactions, the established trend for halogen leaving group ability is F > Cl ≈ Br > I.[2] This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, and more electronegative atoms enhance the electrophilicity of the carbon center.

Methoxy groups are generally considered poorer leaving groups than chlorides in SNAr reactions. This is attributed to the stronger C-O bond compared to the C-Cl bond and the lower ability of the methoxide anion to stabilize a negative charge compared to the chloride anion. Consequently, reactions involving the displacement of a methoxy group often require more forcing conditions (higher temperatures, stronger bases) than the displacement of a chlorine atom.

A computational study on the SNAr reaction of 2-methoxy-3,5-dinitropyridine with piperidine suggests that the reaction is favorable, but the activation energies are influenced by the reaction conditions.[3]

Regioselectivity

In 2,3-disubstituted-5-nitropyridines, nucleophilic attack is favored at the C2 and C6 positions due to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate through resonance.[4] When both C2 and C4 (or C6) positions are available for substitution, the outcome is dictated by both electronic and steric factors.

For a substrate like 2,3-dichloro-5-nitropyridine , the initial nucleophilic attack predominantly occurs at the C2 position. The chlorine at the C2 position is activated by both the ring nitrogen and the nitro group (ortho and para relationship in the intermediate), making it more susceptible to substitution.

In the case of This compound , a similar preference for attack at the C2 position would be expected. However, the poorer leaving group ability of the methoxy group might necessitate harsher conditions, potentially leading to a loss of selectivity or undesired side reactions.

The following diagram illustrates the general mechanism of SNAr on a 2,3-disubstituted-5-nitropyridine.

SNAr_Mechanism cluster_start Starting Material cluster_intermediate Meisenheimer Complex cluster_product Product start 2,3-Disubstituted-5-nitropyridine intermediate Resonance-stabilized Anionic Intermediate start->intermediate + Nucleophile (Nu⁻) (Rate-determining step) product Substituted 5-nitropyridine intermediate->product - Leaving Group (X⁻) (Fast)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a 2,3-disubstituted-5-nitropyridine.

Experimental Data and Protocols

While direct side-by-side comparative data is scarce, we can infer performance from studies on analogous systems. The following sections provide experimental protocols for key alternatives, which can be adapted for comparative studies.

Protocol 1: Amination of 2,3-Dichloro-5-nitropyridine

This protocol describes a typical procedure for the reaction of 2,3-dichloro-5-nitropyridine with a primary amine, leading to substitution at the C2 position.

Materials:

  • 2,3-Dichloro-5-nitropyridine

  • Primary amine (e.g., cyclopropylamine)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., acetonitrile, ethanol, or DMF)

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichloro-5-nitropyridine (1.0 equiv) in the chosen anhydrous solvent.

  • Add the primary amine (1.1 equiv) to the solution.

  • Add triethylamine (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitoring by TLC). Reactions are often complete within a few hours at room temperature or with gentle heating.

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Expected Yields: Yields for this type of reaction are typically high, often in the range of 80-95%, depending on the amine used.

Protocol 2: Amination of 2-Chloro-3-methyl-5-nitropyridine

This protocol provides a practical example of SNAr with a related substituted nitropyridine.[5]

Materials:

  • 2-Chloro-3-methyl-5-nitropyridine (1.0 equiv)

  • Primary aliphatic amine (e.g., benzylamine) (1.0-1.2 equiv)

  • Isopropanol (IPA)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-methyl-5-nitropyridine in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M.

  • Add the primary amine at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography on silica gel.

Yields: For the reaction with benzylamine under these conditions, yields are typically in the range of 85-95%.[5]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve nitropyridine in solvent B Add amine and base A->B C Stir at specified temperature B->C D Monitor by TLC C->D E Solvent removal D->E F Aqueous workup (Extraction) E->F G Drying and concentration F->G H Column chromatography G->H I Characterization (NMR, MS) H->I

Caption: A generalized experimental workflow for SNAr reactions of substituted nitropyridines with amines.

Data Summary and Comparison

FeatureThis compound2,3-Dichloro-5-nitropyridine2-Chloro-3-methoxy-5-nitropyridine
Leaving Group (at C2) Methoxy (MeO)Chloro (Cl)Chloro (Cl)
Relative Reactivity LowerHigherHigher (at C2)
Typical Conditions More forcing (higher temp, stronger base)Milder (often room temp)Milder for Cl displacement
Regioselectivity Expected substitution at C2Predominantly at C2Selective for C2 over C3
Cost & Availability Generally higher costMore readily availableIntermediate cost
Advantages Can offer different solubility profilesHigh reactivity, good yieldsDifferential reactivity of leaving groups
Disadvantages Poorer leaving group, harsher conditionsPotential for over-reactionSynthesis can be more complex

Conclusion and Recommendations

For synthetic chemists and drug development professionals, the choice between this compound and its halogenated alternatives is a critical decision that impacts the overall efficiency and practicality of a synthetic route.

Key Takeaways:

  • For optimal reactivity and milder reaction conditions, 2,3-dichloro-5-nitropyridine is generally the superior choice. The chloro leaving groups are significantly more labile in SNAr reactions, leading to higher yields and shorter reaction times.

  • This compound may be considered when specific solubility properties are required, or when a less reactive substrate is needed to avoid side reactions with highly nucleophilic reagents. However, be prepared to employ more forcing reaction conditions.

  • 2-Chloro-3-methoxy-5-nitropyridine offers an interesting intermediate, allowing for the selective displacement of the more reactive chlorine atom, while leaving the methoxy group intact for subsequent transformations.

Ultimately, the optimal choice of reagent will depend on the specific synthetic target, the nature of the nucleophile, and the desired reaction conditions. It is recommended to perform small-scale test reactions to compare the performance of these alternatives in the context of a specific synthetic problem. This empirical approach, guided by the principles outlined in this guide, will lead to the most efficient and robust synthetic strategy.

References

A Comparative Guide to the Reactivity of 2-Methoxy-5-nitropyridine and 2,3-Dimethoxy-5-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate heterocyclic building blocks is paramount to the success of a synthetic campaign. Nitropyridines, in particular, serve as versatile intermediates, primarily due to the strong activating effect of the nitro group which renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two key substrates: 2-methoxy-5-nitropyridine and its more substituted analogue, 2,3-dimethoxy-5-nitropyridine.

This analysis moves beyond a simple cataloging of properties to explore the underlying electronic and steric factors that govern their reactivity. By understanding these principles, researchers can make more informed decisions in reaction design, catalyst selection, and pathway optimization.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr) on Pyridines

The reactivity of these compounds is dominated by the SNAr mechanism. Unlike nucleophilic substitution on aliphatic systems, the SNAr reaction on an aromatic ring is typically a two-step process:

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the methoxy group at the C2 position). This disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

  • Elimination: The leaving group departs, restoring the aromaticity of the pyridine ring and yielding the final substituted product.

The stability of the Meisenheimer complex is crucial and is the reason why electron-withdrawing groups (EWGs) are essential for this reaction to proceed efficiently.[3][4] The nitro group (-NO2) is a powerful EWG that delocalizes the negative charge of the intermediate through resonance, significantly lowering the activation energy of the first, typically rate-determining, step.[1][5] In pyridines, the ring nitrogen also aids in stabilizing the negative charge, particularly when the attack occurs at the C2 or C4 positions.[1][5]

Figure 1: General mechanism of the SNAr reaction on 2-methoxy-5-nitropyridine.

Comparative Reactivity Analysis

The introduction of a second methoxy group at the C3 position in this compound creates significant electronic and steric differences compared to the mono-substituted parent compound, profoundly impacting its reactivity.

2-Methoxy-5-nitropyridine: The Activated Substrate
  • Electronic Effects: The reactivity of the C2 position is primarily dictated by the powerful electron-withdrawing effect of the nitro group in the para position (C5). This creates a highly electrophilic center at C2, making it susceptible to nucleophilic attack. The C2-methoxy group itself is electron-donating by resonance but inductively electron-withdrawing. Its primary role here, however, is to act as a good leaving group. Kinetic studies have quantified the high electrophilicity of this substrate.[6][7]

  • Steric Effects: The C2 position is sterically unencumbered. The adjacent positions are occupied by the ring nitrogen and a hydrogen atom, providing a clear path for the incoming nucleophile to approach the electrophilic carbon.

  • Experimental Data: Kinetic studies on the SNAr reactions of 2-methoxy-5-nitropyridine with various secondary amines in aqueous solution have been reported. These studies confirm the feasibility of the reaction and provide quantitative data on its rate.

Nucleophile (Amine)Second-Order Rate Constant (k₂, M⁻¹s⁻¹) at 20°C
Morpholine0.0028
Piperidine0.021
Pyrrolidine0.12
Table 1: Experimentally determined second-order rate constants for the reaction of 2-methoxy-5-nitropyridine with secondary amines, highlighting its susceptibility to nucleophilic attack. Data sourced from Mahdhaoui et al. (2019).[7]
This compound: The Hindered Analogue
  • Electronic Effects: The electronic situation is more complex. While the C5-nitro group still activates the ring, the newly introduced methoxy group at the C3 position exerts a competing electronic effect. As an ortho substituent to the reaction center, the C3-methoxy group donates electron density through resonance. This effect partially counteracts the electron-withdrawing influence of the nitro group, making the C2 carbon less electrophilic and thus less reactive compared to its mono-methoxy counterpart.

  • Steric Effects: This is the most significant factor differentiating the two substrates. The presence of the methoxy group at the C3 position creates substantial steric hindrance .[8][9] An incoming nucleophile must approach the C2 carbon from a trajectory that is now crowded by the adjacent methoxy group. This steric clash raises the energy of the transition state for the formation of the Meisenheimer complex, dramatically slowing the reaction rate.[10] In many cases, such steric hindrance can make SNAr reactions at the C2 position practically unfeasible under standard conditions.[11]

Head-to-Head Comparison
Feature2-Methoxy-5-nitropyridineThis compound
Electronic Activation High. Strongly activated by the para-nitro group.[6][7]Moderate. Activation by the nitro group is partially offset by the ortho-donating C3-methoxy group.
Steric Hindrance at C2 Low. The reaction site is easily accessible to nucleophiles.High. The adjacent C3-methoxy group severely impedes nucleophilic approach.[10][11]
Predicted Reactivity High. Readily undergoes SNAr with a variety of nucleophiles.[7]Very Low. Expected to be significantly less reactive or completely unreactive in SNAr at C2.

Experimental Protocol: Synthesis of N-Aryl-5-nitropyridin-2-amine via SNAr

This protocol provides a general method for the SNAr reaction of a 2-substituted-5-nitropyridine with an amine nucleophile, which can be adapted for substrates like 2-methoxy-5-nitropyridine.

Workflow cluster_prep cluster_reaction cluster_workup A Dissolve 2-substituted- 5-nitropyridine in solvent (e.g., DMF, DMSO) B Add amine nucleophile (1.1 eq) and base (e.g., K₂CO₃, 2.0 eq) A->B Combine C Heat mixture to 80-120 °C B->C Heat D Monitor reaction by TLC (2-4 hours) C->D Maintain Temp E Cool to RT, pour into ice-water D->E Upon Completion F Filter precipitated solid E->F G Wash solid with water and ether F->G H Purify by recrystallization or column chromatography G->H

Figure 2: General experimental workflow for the SNAr synthesis of 2-amino-5-nitropyridines.

Materials:

  • 2-Methoxy-5-nitropyridine (1.0 equiv)

  • Amine nucleophile (e.g., piperidine, morpholine, aniline) (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, Hexanes, Deionized water, Brine

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, TLC plates

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methoxy-5-nitropyridine (1.0 equiv) and the chosen anhydrous solvent (to achieve a concentration of ~0.5 M).

  • Add the amine nucleophile (1.1 equiv) and the base (2.0 equiv) to the stirring solution at room temperature.

  • Attach a condenser and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Pour the cooled reaction mixture slowly into a beaker containing ice-water, while stirring vigorously.

  • A solid precipitate of the product should form. Collect the solid by vacuum filtration.

  • Wash the solid sequentially with cold deionized water and then a cold non-polar solvent like diethyl ether or hexanes to remove residual DMF and impurities.

  • Dry the crude product under vacuum.

  • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Characterization:

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Final Assessment

For synthetic chemists designing routes involving nucleophilic substitution on a 5-nitropyridine core, the choice between 2-methoxy-5-nitropyridine and this compound is clear-cut.

  • 2-Methoxy-5-nitropyridine is the superior substrate for SNAr reactions at the C2 position. Its high electrophilicity, coupled with low steric hindrance, ensures efficient and predictable reactions with a wide range of nucleophiles.

  • This compound is a poor substrate for SNAr at the C2 position. The significant steric hindrance imposed by the C3-methoxy group is the dominant factor, largely precluding nucleophilic attack at the adjacent site. Researchers should anticipate very low to no yield for such transformations and should consider alternative synthetic strategies if substitution at the C2 position of this scaffold is required.

This guide underscores a fundamental principle in physical organic chemistry: while electronic effects lay the foundation for reactivity, steric factors often serve as the ultimate gatekeeper, dictating the practical feasibility of a chemical transformation.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical applications, the rigorous assessment of purity is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized 2,3-Dimethoxy-5-nitropyridine, a key intermediate in various drug discovery programs. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your results.

The presence of impurities, even in trace amounts, can significantly impact the biological activity and toxicity of a final drug product.[1][2] Therefore, employing robust and validated analytical methods is not merely a regulatory requirement but a scientific imperative.[3] This guide will compare High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC) for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for separating and quantifying impurities.[2] For a substituted nitropyridine like this compound, a reverse-phase HPLC method is typically the most effective approach.[4]

Causality of Experimental Choices:
  • Reverse-Phase C18 Column: The nonpolar nature of the C18 stationary phase effectively retains the moderately polar this compound and allows for separation from both more polar and less polar impurities based on their differential partitioning between the stationary phase and the mobile phase.

  • Mobile Phase Gradient: A gradient elution, typically with acetonitrile and water (often with a modifier like formic or trifluoroacetic acid to improve peak shape), is crucial.[4][5] This allows for the effective elution of a wide range of potential impurities with varying polarities, from early-eluting polar compounds to late-eluting nonpolar species.

  • UV Detection: The aromatic and nitro-substituted nature of the analyte provides strong UV absorbance, making UV detection a highly sensitive and appropriate choice. A wavelength of 254 nm is often a good starting point for aromatic compounds.[6]

Experimental Protocol: HPLC Purity Assessment

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid)

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[6]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 30 °C[6]

    • Detection Wavelength: 254 nm[6]

    • Injection Volume: 10 µL[6]

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 30% B (equilibration)

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: 0.1% FA in H2O, B: ACN) Injection Inject Sample (10 µL) onto C18 Column MobilePhase->Injection SamplePrep Prepare Sample (~0.5 mg/mL in ACN/H2O) SamplePrep->Injection Gradient Run Gradient Elution (30-95% ACN) Injection->Gradient Detection Detect at 254 nm Gradient->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC purity assessment of this compound.

Thin-Layer Chromatography (TLC): A Rapid Screening Tool

TLC is a simple, cost-effective, and rapid technique for qualitatively assessing the purity of a sample and for monitoring the progress of a reaction.[7] It can quickly reveal the presence of major impurities.

Causality of Experimental Choices:
  • Stationary Phase: Silica gel plates are the standard choice for moderately polar compounds like this compound. The polar silica gel interacts with the compound, and the separation is based on the competition between the analyte and the mobile phase for the active sites on the silica.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio is optimized to achieve a retention factor (Rf) for the main spot of around 0.3-0.5, which generally provides the best separation of impurities.

Experimental Protocol: TLC Purity Assessment

Materials:

  • Silica gel 60 F254 TLC plates[6]

  • This compound sample

  • Hexane

  • Ethyl acetate

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase (e.g., Hexane:Ethyl Acetate, 7:3 v/v).[6] Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: A single spot indicates a likely pure compound, while the presence of multiple spots suggests the presence of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method

qNMR is a powerful technique that can provide an absolute determination of purity without the need for a specific reference standard of the analyte.[8][9][10] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9]

Causality of Experimental Choices:
  • Internal Standard: A high-purity internal standard with a known concentration is used. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic anhydride or dimethyl sulfone are common choices.

  • Relaxation Delay: A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification. A delay of 5 times the longest T1 (spin-lattice relaxation time) is recommended.

  • Choice of Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble is required. DMSO-d6 or CDCl3 are common choices.

Experimental Protocol: qNMR Purity Assessment

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic anhydride)

  • Deuterated solvent (e.g., DMSO-d6)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Accurately weigh a specific amount of the this compound sample and add it to the same NMR tube.

    • Add the deuterated solvent to dissolve both components completely.

  • NMR Data Acquisition:

    • Acquire a proton NMR spectrum with optimized parameters for quantification, including a sufficient relaxation delay (e.g., 30 seconds).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • The purity of the analyte can be calculated using the following formula[11]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation WeighAnalyte Accurately Weigh Analyte Dissolve Dissolve in Deuterated Solvent WeighAnalyte->Dissolve WeighStandard Accurately Weigh Internal Standard WeighStandard->Dissolve Acquire Acquire 1H NMR Spectrum (with long relaxation delay) Dissolve->Acquire Process Process Spectrum (Phase & Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for qNMR purity assessment.

Mass Spectrometry (MS): For Impurity Identification

While not a primary tool for quantifying purity, Mass Spectrometry, especially when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), is invaluable for identifying the molecular weights of impurities.[2][12] High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, aiding in their structural elucidation.[1]

Differential Scanning Calorimetry (DSC): Assessing Purity via Thermal Properties

DSC is a thermal analysis technique that can determine the purity of crystalline organic compounds.[13][14] The method is based on the principle that impurities lower and broaden the melting point of a pure substance (melting point depression).[14][15]

Causality of Experimental Choices:
  • Crystalline Sample: DSC is only applicable to crystalline materials with a sharp melting point.[13]

  • Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is used to ensure thermal equilibrium and obtain an accurate melting profile.

  • Inert Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the sample at elevated temperatures.

Experimental Protocol: DSC Purity Assessment

Instrumentation:

  • Differential Scanning Calorimeter

Materials:

  • This compound sample (crystalline)

  • Aluminum pans

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the crystalline sample (1-3 mg) into an aluminum DSC pan and seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 2 °C/min) through its melting range.

  • Data Analysis:

    • The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[14]

Comparison of Purity Assessment Methods

Technique Principle Advantages Disadvantages Application for this compound
HPLC Chromatographic separation based on polarity.High resolution, high sensitivity, quantitative, widely applicable.[2]Requires a reference standard for quantification, method development can be time-consuming.Primary method for accurate purity determination and impurity profiling.
TLC Chromatographic separation on a planar surface.Rapid, simple, low cost, good for reaction monitoring.[7]Qualitative or semi-quantitative, lower resolution than HPLC.[12]Rapid screening to check for the presence of major impurities.
qNMR Signal integration is proportional to the number of nuclei.Absolute quantification without a specific analyte standard, non-destructive, provides structural information.[10]Lower sensitivity than HPLC, requires a high-purity internal standard, potential for signal overlap.Orthogonal method to HPLC for absolute purity determination.
MS Mass-to-charge ratio of ionized molecules.Highly sensitive, provides molecular weight information for impurity identification.[12]Not inherently quantitative for purity without coupling to a separation technique.Impurity identification when coupled with HPLC or GC.
DSC Measurement of heat flow during thermal transitions.Absolute method for crystalline compounds, requires small sample size.[13]Only applicable to crystalline and thermally stable compounds, not suitable for amorphous or decomposing samples.[13]Confirmatory method if the synthesized compound is a stable, crystalline solid.

Conclusion

For a comprehensive and reliable assessment of the purity of synthesized this compound, a multi-faceted approach is recommended. HPLC stands out as the primary technique for its high resolving power and sensitivity in detecting and quantifying impurities. qNMR serves as an excellent orthogonal method to provide an absolute purity value. TLC is an indispensable tool for rapid, in-process checks. Finally, LC-MS is crucial for the structural elucidation of any unknown impurities detected. The choice of method or combination of methods will ultimately depend on the specific requirements of the research or development phase, but the principles and protocols outlined in this guide provide a solid foundation for ensuring the quality and integrity of your synthesized compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.